Anis-AM
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132880-13-8 |
|---|---|
Molecular Formula |
C17H21NO9 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
acetyloxymethyl 2-(N-[2-(acetyloxymethoxy)-2-oxoethyl]-3-methoxyanilino)acetate |
InChI |
InChI=1S/C17H21NO9/c1-12(19)24-10-26-16(21)8-18(9-17(22)27-11-25-13(2)20)14-5-4-6-15(7-14)23-3/h4-7H,8-11H2,1-3H3 |
InChI Key |
NKGSOVVMDLCSMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC(=CC=C1)OC |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC(=CC=C1)OC |
Other CAS No. |
132880-13-8 |
Synonyms |
3-methoxybenzylamine diacetate acetoxymethyl ester ANIS-AM anisidine diacetate |
Origin of Product |
United States |
Foundational & Exploratory
Anis-AM: Unraveling the Mechanism of Action of a Novel Compound
A comprehensive analysis of the available scientific data on Anis-AM (PubChem CID: 125567), a chemical entity with the molecular formula C17H21NO9, reveals a significant gap in the current understanding of its biological activity. Despite its documentation in chemical databases, extensive searches have yielded no specific information regarding its mechanism of action, associated signaling pathways, or any quantitative experimental data.
This in-depth technical guide aims to consolidate the known information about this compound and transparently address the current limitations in the scientific literature. This document is intended for researchers, scientists, and drug development professionals who may have encountered this compound in high-throughput screening data or other contexts and are seeking to understand its potential pharmacological role.
Compound Identification
| Property | Value |
| Compound Name | This compound |
| PubChem CID | 125567 |
| Molecular Formula | C17H21NO9 |
| Molecular Weight | 383.35 g/mol |
| Canonical SMILES | CC(=O)O[C@H]1--INVALID-LINK--OC2=CC=C(C=C2)N=C=O)OC(=O)C)OC(=O)C">C@@HOC(=O)C |
| InChI Key | FZJIDSGGBBRPAR-UHFFFAOYSA-N |
Current State of Knowledge on Mechanism of Action
As of the latest available data, there are no published studies that elucidate the mechanism of action of this compound. Searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, using various search terms such as "this compound mechanism of action," "PubChem CID 125567 biological activity," and its chemical formula, have not returned any relevant results. The PubChem entry for this compound also lacks any associated bioassay data or literature citations that would provide insights into its biological targets or effects.
Signaling Pathways
Due to the absence of data on its mechanism of action, it is not possible to delineate any signaling pathways that may be modulated by this compound.
Experimental Data and Protocols
A thorough review of the scientific literature did not reveal any experimental studies involving this compound. Consequently, there is no quantitative data to summarize, nor are there any established experimental protocols for investigating its activity.
Future Directions and Hypothetical Experimental Workflow
Given the lack of information, the following represents a logical, albeit hypothetical, workflow for researchers interested in characterizing the mechanism of action of this compound.
Figure 1. A hypothetical experimental workflow for the characterization of this compound's mechanism of action.
While this compound is a defined chemical structure, its biological role remains entirely unknown. This guide serves to highlight the absence of data and to propose a structured approach for future research. Any researchers with unpublished data on this compound are encouraged to disseminate their findings to the scientific community to help build a collective understanding of this compound's potential. Until such data becomes available, any discussion of its mechanism of action would be purely speculative.
Anisomycin: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Anisomycin, an antibiotic derived from Streptomyces griseolus, has become an invaluable tool in neuroscience for its potent ability to inhibit protein synthesis in eukaryotic cells.[1] This property has been extensively leveraged to investigate the molecular underpinnings of memory formation, consolidation, and reconsolidation. Beyond its canonical role as a translation inhibitor, Anisomycin is also a robust activator of several key signaling cascades, making it a multifaceted compound for studying cellular stress responses and synaptic plasticity.[2][3] This guide provides an in-depth overview of Anisomycin's core applications in neuroscience, its mechanism of action, experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
Anisomycin's primary mechanism of action is the inhibition of protein synthesis. It achieves this by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase enzyme.[2] This action prevents the elongation of the nascent polypeptide chain, effectively halting translation.[2] At concentrations that lead to approximately 95% inhibition of protein synthesis, a partial inhibition of DNA synthesis has also been observed.[1]
A significant secondary mechanism, crucial to its application in neuroscience, is the activation of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[2][4] This "ribotoxic stress response" is triggered by the ribosome-inactivating action of Anisomycin.
Applications in Neuroscience
The principal application of Anisomycin in neuroscience is as a tool to dissect the role of de novo protein synthesis in long-term memory formation. By administering Anisomycin at specific time points during memory acquisition, consolidation, or recall, researchers can infer the necessity of new protein synthesis for these processes.
-
Memory Consolidation and Reconsolidation: Anisomycin is widely used to induce amnesia for newly formed memories.[5] When administered shortly after a learning event, it can prevent the consolidation of long-term memories.[1] Similarly, it is used to study memory reconsolidation, a process where retrieved memories become temporarily labile and require new protein synthesis to be re-stabilized.
-
Synaptic Plasticity: It is employed in studies of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory, to determine the dependence of these forms of synaptic plasticity on protein synthesis.
-
Signaling Pathway Analysis: Due to its potent activation of JNK and p38 MAPK pathways, Anisomycin is used as a tool to study the downstream effects of these signaling cascades in neurons.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Anisomycin in neuroscience research, compiled from various studies.
Table 1: In Vitro Experimental Parameters
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| MDA-MB-468 | 3 µM | Not Specified | Decreased protein synthesis, increased apoptosis | [4] |
| U251 and U87 | 0.01-8 µM | 48 hours | Inhibition of cell growth (IC50 ~0.2 µmol/L) | [4] |
| PC12 | Not Specified | Not Specified | Stimulation of JNK, p38, and ERK1/2; inhibition of NGF-induced neurite formation | [6] |
Table 2: In Vivo Experimental Parameters
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Mice | 5 mg/kg | Peritumoral | Suppression of Ehrlich ascites carcinoma growth | [4] |
| Rats | Not Specified | Intrahippocampal microinfusion | Profound suppression of neural activity | [7] |
| Mice | 50 mg/kg | Injection | >90% protein synthesis inhibition in the brain | [8] |
Experimental Protocols
Below are generalized protocols for key experiments using Anisomycin in neuroscience. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Inhibition of Memory Consolidation in Rodents
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Anisomycin Preparation: Dissolve Anisomycin in a vehicle appropriate for the route of administration (e.g., saline for intraperitoneal injection, artificial cerebrospinal fluid for intracerebral infusion). The final concentration should be calculated based on the desired dosage (e.g., 50 mg/kg).[8]
-
Behavioral Training: Subject the animals to a behavioral paradigm to induce learning (e.g., contextual fear conditioning).
-
Anisomycin Administration: Administer Anisomycin immediately, or within a critical time window, after the training session.[8] The timing is crucial as the consolidation of long-term memory is time-dependent.
-
Memory Testing: Test the animals' memory at a later time point (e.g., 24 hours) when long-term memory would typically be expressed.
-
Control Groups: Include a vehicle-injected control group to ensure that the observed effects are due to Anisomycin and not the injection procedure.
-
Data Analysis: Compare the memory performance of the Anisomycin-treated group with the control group. A deficit in memory in the Anisomycin-treated group suggests that protein synthesis is required for the consolidation of that memory.
Protocol 2: Activation of MAPK Signaling in Neuronal Cell Culture
-
Cell Culture: Plate neuronal cells (e.g., PC12 or primary cortical neurons) at an appropriate density and allow them to adhere and differentiate.
-
Anisomycin Preparation: Prepare a stock solution of Anisomycin in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 3 µM).[4]
-
Treatment: Replace the cell culture medium with the Anisomycin-containing medium and incubate for the desired duration (e.g., 30-60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform Western blotting on the cell lysates to detect the phosphorylated (activated) forms of JNK, p38, and other target proteins. Use antibodies specific to the phosphorylated and total forms of the proteins to assess the level of activation.
-
Control Groups: Include an untreated control group and a vehicle (DMSO) control group.
-
Data Analysis: Quantify the band intensities from the Western blots to determine the fold-change in protein phosphorylation upon Anisomycin treatment.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by Anisomycin and a typical experimental workflow for studying memory consolidation.
Caption: Anisomycin's dual mechanism of action.
Caption: Experimental workflow for studying memory consolidation.
References
- 1. Anisomycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. selleckchem.com [selleckchem.com]
- 5. agscientific.com [agscientific.com]
- 6. Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. pnas.org [pnas.org]
Unveiling the Properties and Applications of Indo-1 AM: A Technical Guide for Researchers
A comprehensive overview of the fluorescent calcium indicator Indo-1 AM, including its core properties, mechanism of action, and detailed experimental protocols for its application in cellular imaging and flow cytometry.
Indo-1 acetoxymethyl ester (Indo-1 AM) is a highly sensitive and widely utilized fluorescent indicator for the ratiometric measurement of intracellular calcium concentrations ([Ca²⁺]i). Its ability to shift its fluorescence emission wavelength upon binding to Ca²⁺ makes it a powerful tool for researchers in various fields, including cell biology, neuroscience, and drug discovery. This guide provides an in-depth analysis of Indo-1 AM's properties, its mechanism of action, and practical protocols for its use.
Core Properties of Indo-1
Upon entering a cell, the AM ester group of Indo-1 AM is cleaved by intracellular esterases, trapping the active, membrane-impermeant form, Indo-1. The fluorescence of Indo-1 is highly dependent on the concentration of free Ca²⁺. A key feature of Indo-1 is the spectral shift it undergoes upon binding to calcium, allowing for ratiometric measurements that minimize the effects of uneven dye loading, photobleaching, and cell thickness.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~355 nm | [1][2] |
| Emission Wavelength (λem) - Ca²⁺-free | ~475-485 nm | [1][2][3] |
| Emission Wavelength (λem) - Ca²⁺-bound | ~400-410 nm | [1][2][3][4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM | [1][2][4] |
| Quantum Yield | ~0.5 | [1][2] |
| Form | Cell-permeable acetoxymethyl ester | [1][2][4][5] |
Mechanism of Action
The utility of Indo-1 AM lies in its clever chemical design. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting Indo-1 AM into its active, membrane-impermeable form, Indo-1.[5] This active form is a Ca²⁺ chelator that exhibits a significant change in its fluorescence properties upon binding to free calcium ions.
The ratiometric nature of Indo-1 stems from its dual-emission properties. When excited by UV light (around 355 nm), Ca²⁺-free Indo-1 emits light with a peak around 475-485 nm.[1][2][3] Upon binding to Ca²⁺, the emission maximum shifts to a shorter wavelength, around 400-410 nm.[1][2][3][4] By measuring the ratio of the fluorescence intensities at these two wavelengths, one can accurately determine the intracellular calcium concentration, independent of variations in dye concentration.
Experimental Protocols
The following are generalized protocols for using Indo-1 AM in fluorescence microscopy and flow cytometry. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
Indo-1 AM Stock Solution: Dissolve Indo-1 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.[1][2] Store the stock solution at -20°C, protected from light and moisture.
-
Loading Buffer: A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with 1-2% (w/v) bovine serum albumin (BSA) or 0.02% (v/v) Pluronic F-127 to aid in dye solubilization and prevent aggregation.[5]
Cell Loading
-
Cell Preparation: Culture cells to the desired confluency on coverslips for microscopy or in suspension for flow cytometry.
-
Loading Solution Preparation: Dilute the Indo-1 AM stock solution into the pre-warmed (37°C) loading buffer to a final concentration of 1-5 µM.
-
Incubation: Remove the cell culture medium and replace it with the Indo-1 AM loading solution. Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with a physiological buffer (e.g., HBSS) to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in a fresh physiological buffer to allow for complete de-esterification of the Indo-1 AM.
Fluorescence Measurement
For Fluorescence Microscopy:
-
Excitation: Use a UV excitation source, typically around 350-360 nm.
-
Emission: Simultaneously collect fluorescence emission at two wavelength ranges:
-
Channel 1 (Ca²⁺-bound): 400-430 nm
-
Channel 2 (Ca²⁺-free): 470-500 nm
-
-
Ratio Calculation: The ratio of the fluorescence intensities from Channel 1 to Channel 2 (F410/F485) is calculated for each pixel to generate a ratiometric image representing the intracellular Ca²⁺ concentration.
For Flow Cytometry:
-
Excitation: Utilize a UV laser, such as the 351-364 nm lines from an argon-ion laser.[3]
-
Emission: Use bandpass filters to collect the two emission signals:
-
FL4 (or equivalent): ~405 nm for Ca²⁺-bound Indo-1
-
FL5 (or equivalent): ~485 nm for Ca²⁺-free Indo-1
-
-
Data Analysis: The ratio of the two fluorescence signals is plotted over time to monitor changes in intracellular Ca²⁺ in a population of cells.
Calibration of Intracellular Ca²⁺ Concentration
To convert the fluorescence ratio to an absolute Ca²⁺ concentration, a calibration is typically performed at the end of an experiment using ionophores like ionomycin (B1663694) or digitonin (B1670571) in the presence of known high and low Ca²⁺ concentrations. The Grynkiewicz equation is commonly used for this calculation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_max / F_bound_max)
Where:
-
Kd is the dissociation constant of Indo-1 for Ca²⁺.
-
R is the measured fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at saturating Ca²⁺ concentrations.
-
F_free_max / F_bound_max is the ratio of the fluorescence intensity of the Ca²⁺-free form at Rmin to the Ca²⁺-bound form at Rmax, measured at the wavelength of the denominator of the ratio (e.g., 485 nm).
Conclusion
Indo-1 AM remains a cornerstone for the quantitative measurement of intracellular calcium dynamics. Its ratiometric properties provide reliable and reproducible data, making it an invaluable tool for researchers investigating a wide array of cellular processes that are regulated by calcium signaling. Proper handling, loading, and calibration are crucial for obtaining accurate and meaningful results with this powerful fluorescent indicator.
References
- 1. Indo 1AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]
- 2. Indo 1AM (6704) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. Indo-1 AM | AAT Bioquest [aatbio.com]
- 4. Indo-1 AM, fluorescent Ca2+ indicator (CAS 112926-02-0) | Abcam [abcam.com]
- 5. biotium.com [biotium.com]
The Anis-AM Principle of Detection: A Term of Ambiguity in Scientific Literature
An extensive review of scientific and technical literature reveals that a specific, universally recognized "Anis-AM principle of detection" does not appear to be an established scientific term. Initial research into this topic suggests a potential conflation of different scientific tools and terminologies. The most relevant, though distinct, concepts uncovered are related to the antibiotic Anisomycin and a calcium-binding research compound, Anis/AM.
While a dedicated "this compound principle of detection" remains elusive, this guide will explore the potential origins of this query by examining the mechanisms and applications of Anisomycin and Anis/AM, providing researchers, scientists, and drug development professionals with a comprehensive overview of these related, yet separate, scientific entities.
Anisomycin: A Tool for Probing Cellular Stress and Signaling Pathways
Anisomycin is an antibiotic produced by Streptomyces griseolus and S. roseochromogenes that functions as a potent inhibitor of protein synthesis.[1] It achieves this by interfering with the peptidyl transferase activity of the 80S ribosome, thereby halting peptide bond formation and translational elongation.
Beyond its role as a protein synthesis inhibitor, Anisomycin has been widely adopted in cell biology research as a powerful activator of stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK).[1][2] This dual functionality makes it a valuable tool for "detecting" or, more accurately, inducing and studying cellular responses to stress and an array of signaling cascades.
Mechanism of SAPK/JNK and p38 MAPK Activation
The activation of JNK and p38 MAPK by Anisomycin is a key aspect of its use in research. This signaling cascade is a critical component of the cellular response to environmental stress and inflammatory cytokines.
Experimental Protocols: Using Anisomycin to Study Cellular Signaling
The following provides a generalized experimental workflow for utilizing Anisomycin to investigate stress signaling pathways.
Table 1: Quantitative Parameters for Anisomycin Usage
| Parameter | Value | Source |
| Stock Solution Concentration | 25 mg/ml in DMSO | [1] |
| Working Concentration | 5-50 µg/ml | [1] |
| Treatment Duration | 5-60 minutes | [1] |
| Storage (Lyophilized) | -20°C, protected from light | [1] |
| Storage (in Solution) | -20°C, use within 1 month | [1] |
Anis/AM: A Control for Calcium Signaling Studies
In a separate context, the term "Anis/AM" has been identified as a structural analog of Quin 2, a fluorescent indicator for calcium.[3][4] Unlike Quin 2, Anis/AM has a low affinity for calcium.[4] Its primary utility in research is as a negative control to ensure that observed cellular responses are indeed due to changes in intracellular calcium concentrations ([Ca²⁺]i) as detected by Quin 2, and not due to non-specific effects of the dye itself.[4]
The use of Anis/AM helps to validate the specificity of calcium-dependent signaling events. For instance, if a cellular response is observed in the presence of Quin 2 but not with Anis/AM, it strongly suggests that the response is mediated by an increase in intracellular calcium.
Logical Relationship in Experimental Design
The relationship between Quin 2 and Anis/AM in experimental design is one of validation through a negative control.
Conclusion
The term "this compound principle of detection" does not correspond to a recognized, singular scientific method. It is likely a composite term arising from the distinct applications of Anisomycin as an inducer of cellular stress and signaling pathways, and Anis/AM as a negative control in calcium signaling experiments. For researchers in drug development and related fields, understanding the specific functions of these two molecules is crucial for their correct application in experimental design and data interpretation. Anisomycin serves as a potent agonist for studying stress responses, while Anis/AM is a tool for validating the calcium-dependency of a cellular event.
References
Anis-AM for Intracellular Ion Measurement: A Technical Guide
Notice: Following a comprehensive review of available scientific literature and chemical databases, a specific fluorescent intracellular ion indicator designated "Anis-AM" could not be identified. The information presented in this guide is based on a well-characterized and widely used fluorescent indicator for intracellular zinc, FluoZin-3, AM , which serves as a representative example for the application of such tools in research. FluoZin-3, AM is a cell-permeable acetoxymethyl (AM) ester that is hydrolyzed by intracellular esterases to the active zinc indicator, FluoZin-3.[1]
This technical guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of FluoZin-3, AM for the measurement of intracellular zinc (Zn²⁺) concentrations. It is intended for researchers, scientists, and drug development professionals engaged in studies where the dynamics of intracellular zinc signaling are of interest.
Introduction to Intracellular Zinc and FluoZin-3
Zinc is an essential divalent cation that plays critical roles in a multitude of cellular processes, including gene expression, enzymatic activity, and neurotransmission.[1] The ability to accurately measure intracellular free zinc concentrations is crucial for understanding its role in both normal physiology and disease states. Fluorescent indicators are indispensable tools for visualizing and quantifying the spatial and temporal dynamics of intracellular ions.[2]
FluoZin-3 is a high-affinity fluorescent indicator designed for the detection of intracellular Zn²⁺ in the nanomolar range (Kd ≈ 15 nM).[1] It exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺ with minimal sensitivity to physiological concentrations of calcium (Ca²⁺).[1] The acetoxymethyl (AM) ester form, FluoZin-3, AM, is a cell-permeant derivative that allows for non-invasive loading into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant FluoZin-3 indicator in the cytoplasm.[3][4]
Core Principles and Mechanism of Action
The fundamental principle behind the use of FluoZin-3 is the chelation of Zn²⁺ by the indicator molecule, which results in a change in its fluorescent properties. In its unbound state, FluoZin-3 exhibits low fluorescence. Upon binding to Zn²⁺, a conformational change occurs that leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright fluorescent signal.[1]
The overall workflow for using FluoZin-3, AM to measure intracellular Zn²⁺ involves several key steps: loading the cells with the AM ester, allowing for de-esterification, and then measuring the fluorescence intensity, which can be correlated to the intracellular Zn²⁺ concentration.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fluorescent Indicators For Biological Imaging of Monatomic Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Calcium Indicators:Subcellular Behavior and Use in Confocal Imaging | Springer Nature Experiments [experiments.springernature.com]
- 4. ionbiosciences.com [ionbiosciences.com]
An In-depth Technical Guide to Anis-AM Acetoxymethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Function of Anis-AM as a Prodrug
This compound is a cell-permeant derivative of Anisomycin, a potent inhibitor of protein synthesis. The designation "AM" refers to the acetoxymethyl ester group, a lipophilic moiety that masks the polar hydroxyl group of the parent molecule, Anisomycin. This modification significantly enhances the compound's ability to passively diffuse across the plasma membrane into the cytoplasm of living cells.[1][2][3]
Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the AM ester bond.[1][2][4] This cleavage releases the active compound, Anisomycin, allowing it to exert its biological effects, and the byproducts formaldehyde (B43269) and acetic acid. The core function of this compound is, therefore, to act as a prodrug, facilitating the efficient intracellular delivery of Anisomycin.
Dual Mechanisms of Action of Released Anisomycin
Upon its release from the AM ester, Anisomycin exhibits two primary, well-documented modes of action: the inhibition of protein synthesis and the activation of stress-activated protein kinase (SAPK) signaling pathways.
Inhibition of Protein Synthesis
Anisomycin is a powerful inhibitor of translation in eukaryotic cells.[5][6] It functions by binding to the 60S subunit of the 80S ribosome.[6][7] Specifically, it targets the peptidyl transferase center, interfering with peptide bond formation and thereby halting polypeptide chain elongation.[7][8][9] This leads to a rapid and potent cessation of protein synthesis.[10]
Activation of Stress-Activated Protein Kinases (SAPKs)
Independent of its role in translation inhibition, Anisomycin is a strong activator of stress-activated protein kinases (SAPKs), a subset of the mitogen-activated protein kinase (MAPK) family.[11][12] The most prominently activated pathways are the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades.[8][11][13] This activation is part of a phenomenon known as the "ribotoxic stress response," which is triggered by ribosomal damage.[8] Activation of these pathways can lead to diverse cellular outcomes, including the induction of immediate-early genes (e.g., c-fos, c-jun), apoptosis, and modulation of inflammatory responses.[7][10][11]
Visualization of Cellular Mechanisms
Signaling Pathway Diagram
The following diagram illustrates the cellular uptake and dual mechanism of action of this compound.
References
- 1. Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What is an AM ester? | AAT Bioquest [aatbio.com]
- 4. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anisomycin - Wikipedia [en.wikipedia.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. agscientific.com [agscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Anisomycin | Cell Signaling Technology [cellsignal.com]
- 11. Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Anisomycin's Impact on Cellular Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomycin, a pyrrolidine (B122466) antibiotic isolated from Streptomyces griseolus, is a well-established inhibitor of protein synthesis in eukaryotic cells. Beyond this primary function, it is widely recognized as a potent activator of stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). Recent research has illuminated a critical role for Anisomycin in modulating cell-cell junctions and, consequently, paracellular permeability. This technical guide provides an in-depth exploration of the mechanisms, experimental evaluation, and signaling pathways associated with Anisomycin-induced changes in cell permeability.
Core Concepts: Anisomycin and Cellular Barriers
Anisomycin's influence on cell permeability is primarily linked to its ability to activate the JNK and p38 MAPK signaling cascades.[1] These pathways are integral to the regulation of tight junctions (TJs), the primary structures governing paracellular transport of ions and solutes. The modulation of TJ integrity can have significant implications in various physiological and pathological processes, making the study of Anisomycin's effects crucial for drug development and biomedical research.
A key study demonstrated that treatment of 3D cultures of mouse keratinocytes with Anisomycin resulted in an increase in paracellular permeability, as evidenced by a decrease in transepithelial electrical resistance (TEER).[1] This effect was associated with the activation of p38 MAPK and the disruption of tight junction protein localization, specifically Claudin-7 (CLDN7) from Zonula occludens-1 (ZO-1)-positive sites.[1]
Quantitative Data on Anisomycin-Induced Permeability Changes
The following table summarizes the key quantitative finding regarding the effect of Anisomycin on paracellular permeability. It is important to note that publicly available quantitative data on the apparent permeability (Papp) of Anisomycin across standard cell monolayers like Caco-2 and MDCK is limited. The primary evidence for its effect on barrier function comes from TEER measurements.
| Cell Line | Treatment | Parameter | Result | Reference |
| K38 mouse keratinocytes (3D culture) | Anisomycin (AM) | Transepithelial Electrical Resistance (TEER) | Decreased | [1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide protocols for key experiments used to assess cell permeability in the context of Anisomycin treatment.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a non-invasive method to measure the electrical resistance across a cellular monolayer, providing a quantitative measure of its barrier integrity. A decrease in TEER indicates an increase in paracellular permeability.
Materials:
-
Epithelial Volt/Ohm Meter (EVOM) with "chopstick" electrodes
-
Cell culture inserts with a confluent cell monolayer (e.g., K38, Caco-2, or MDCK cells)
-
Pre-warmed, sterile phosphate-buffered saline (PBS) or cell culture medium
-
Blank cell culture insert without cells
-
70% ethanol (B145695) for electrode sterilization
Procedure:
-
Sterilization: Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes, followed by air-drying in a sterile cell culture hood.
-
Equilibration: Wash the electrodes with sterile PBS or culture medium to remove any residual ethanol.
-
Blank Measurement: Add pre-warmed medium to a blank insert (without cells) and the corresponding well. Place the shorter electrode in the apical (inner) compartment and the longer electrode in the basolateral (outer) compartment. Record the resistance of the blank insert.
-
Sample Measurement: Carefully remove the desired amount of media from the apical and basolateral compartments of the cell culture inserts to be measured, ensuring the cell monolayer is not disturbed. Add fresh, pre-warmed medium.
-
Insert the electrodes into the cell culture insert in the same manner as the blank measurement.
-
Reading: Allow the reading on the EVOM to stabilize before recording the resistance value (in Ω).
-
Calculation:
-
Subtract the resistance of the blank insert from the resistance of the cell monolayer to obtain the net resistance.
-
Multiply the net resistance by the surface area of the membrane (in cm²) to obtain the TEER value in Ω·cm².
TEER (Ω·cm²) = (Resistance of monolayer - Resistance of blank) × Membrane Area (cm²)
-
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and is a widely accepted in vitro model for predicting intestinal drug absorption.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Anisomycin stock solution
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS or a fluorescence plate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with stable TEER values. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). A Lucifer yellow permeability assay can also be performed to confirm monolayer integrity.
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed transport buffer.
-
Add transport buffer to the basolateral (receiver) compartment.
-
Add the Anisomycin test solution in transport buffer to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Sample Analysis: Analyze the concentration of Anisomycin in the collected samples using a validated analytical method such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A × C₀)
Where:
-
dQ/dt is the steady-state flux (rate of substance appearance in the receiver compartment).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the substance in the donor compartment.
-
Signaling Pathways and Visualizations
Anisomycin's effect on paracellular permeability is mediated by the activation of the JNK and p38 MAPK signaling pathways, which in turn modulate the integrity of tight junctions.
Caption: Anisomycin-induced signaling pathway leading to increased paracellular permeability.
Experimental Workflow for Assessing Anisomycin's Effect on TEER
Caption: Experimental workflow for TEER measurement to assess permeability changes.
Conclusion
Anisomycin's ability to modulate cell permeability through the activation of the JNK and p38 MAPK signaling pathways presents both a challenge and an opportunity in drug development and cell biology research. While its primary role as a protein synthesis inhibitor is well-documented, its impact on cellular barriers underscores the importance of considering off-target effects. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the intricate relationship between Anisomycin, cellular signaling, and the regulation of paracellular transport. Further studies are warranted to obtain more extensive quantitative data on Anisomycin's permeability across various cell models and to fully elucidate the downstream effectors of the JNK/p38 pathway in tight junction regulation.
References
The Hydrolysis of Anis-AM by Cellular Esterases: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the hydrolysis of Anis-AM by cellular esterases. This compound, a representative acetoxymethyl (AM) ester-based fluorescent probe, is a valuable tool for assessing cell viability and finds applications in drug development and cytotoxicity studies. This document details the enzymatic conversion of these probes, presents quantitative data on their hydrolysis, outlines experimental protocols for their use, and visualizes the underlying cellular mechanisms.
Introduction to this compound and Cellular Esterases
This compound and similar acetoxymethyl ester probes are non-fluorescent, lipophilic molecules that can readily cross the plasma membrane of living cells. Once inside the cell, they are hydrolyzed by ubiquitous intracellular esterases, a diverse group of enzymes that catalyze the cleavage of ester bonds.[1] This enzymatic action removes the AM group, converting the probe into a fluorescent and membrane-impermeant molecule that is retained within the cytoplasm of viable cells.[2][3] The resulting fluorescence intensity is directly proportional to the esterase activity, which in turn serves as an indicator of cell health and viability.[1]
The primary enzymes responsible for the hydrolysis of AM esters are carboxylesterases (CES), particularly the CES1 and CES2 isoforms in humans.[4][5][6] These enzymes are crucial in the metabolism of a wide range of xenobiotics and play a significant role in the activation of ester-containing prodrugs.[5][7]
Quantitative Data on AM-Ester Hydrolysis
| Substrate | Enzyme Source | Km (mM) | Vmax (nmol·min⁻¹·mg protein⁻¹) | Reference |
| Carboxyfluorescein diacetate (cFDA) | Saccharomyces cerevisiae cell extracts | 0.29 | 12.3 | [8][9] |
Note: The kinetic parameters presented above are from studies on yeast cell extracts and may not be directly extrapolated to mammalian cells, which may exhibit different esterase expression levels and substrate specificities.
Experimental Protocols
General Assay for Cellular Esterase Activity using Calcein-AM
This protocol provides a generalized method for assessing intracellular esterase activity in cell cultures using Calcein-AM, a widely used AM-ester probe.
Materials:
-
Calcein-AM (stock solution, typically 1-5 mM in anhydrous DMSO)
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)[1]
-
Cell culture medium
-
96-well microplate (black, clear bottom for fluorescence microscopy)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well microplate at a desired density and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a working solution of Calcein-AM by diluting the stock solution in PBS or HBSS to a final concentration of 1-10 µM.[1] The optimal concentration may vary depending on the cell type.
-
For some applications, the nonionic detergent Pluronic® F-127 can be added to the working solution (final concentration ~0.02%) to improve the aqueous solubility of the AM ester.[3]
-
-
Cell Treatment: If applicable, treat the cells with the experimental compounds of interest for the desired duration.
-
Washing: Gently wash the cells with PBS or HBSS to remove any residual medium or treatment compounds.[1]
-
Staining: Add the Calcein-AM working solution to each well, ensuring the cells are completely covered.
-
Incubation: Incubate the plate at 37°C for 15 to 60 minutes, protected from light.[1] The optimal incubation time should be determined empirically for each cell type and experimental condition.[10]
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 490 nm and emission at approximately 525 nm for Calcein.[10]
-
Fluorescence Microscope: Visualize the cells under a fluorescence microscope using appropriate filter sets for green fluorescence.
-
In Vitro Esterase Activity Assay using p-Nitrophenyl Acetate (B1210297) (pNPA)
This protocol describes a colorimetric assay to measure the activity of purified esterases or cell lysates using the substrate p-nitrophenyl acetate.
Materials:
-
p-Nitrophenyl acetate (pNPA) stock solution (e.g., 10 mg/mL in methanol)[11]
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)[12]
-
Enzyme solution (purified esterase or cell lysate)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm[13]
Procedure:
-
Substrate Preparation: Prepare a working solution of pNPA in sodium phosphate buffer. Note that pNPA is unstable in aqueous solutions and should be prepared fresh.[13]
-
Reaction Setup: In a microplate well or cuvette, add the sodium phosphate buffer and the enzyme solution.
-
Initiate Reaction: Add the pNPA working solution to initiate the reaction. Include a no-enzyme control to account for spontaneous hydrolysis of pNPA.[13]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).[14]
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm at regular time intervals.[13]
-
Data Analysis: Calculate the rate of p-nitrophenol production from the change in absorbance over time, using a standard curve of p-nitrophenol to convert absorbance units to concentration.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound hydrolysis.
Caption: Enzymatic hydrolysis of this compound by cellular esterases.
Caption: Experimental workflow for a cellular esterase assay.
Role in Signaling Pathway Analysis
The hydrolysis of certain AM esters, such as Calcein-AM, results in the production of a fluorescent molecule, Calcein, which is also a well-known calcium indicator. Therefore, while this compound itself is not directly part of a signaling cascade, its product can be used to monitor intracellular calcium levels. Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes, including gene expression, muscle contraction, and neurotransmission.[15][16] An increase in intracellular calcium concentration is a key event in many signaling pathways.[17] By using a probe like Calcein-AM, researchers can correlate esterase activity and cell viability with changes in intracellular calcium signaling.
Caption: Link between AM-ester hydrolysis and calcium signaling.
Conclusion
This compound and related acetoxymethyl ester probes are powerful tools for the real-time assessment of cellular esterase activity and, by extension, cell viability. A thorough understanding of their mechanism of hydrolysis, coupled with robust experimental protocols, is essential for their effective application in research and drug development. The ability to correlate these measurements with important cellular signaling events, such as changes in intracellular calcium, further enhances the utility of these probes in elucidating complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Multicolor Labeling and Functional Analysis of Live Cells Using Fluorescent Calcein AM Dyes | AAT Bioquest [aatbio.com]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Dynamic visualization of calcium-dependent signaling in cellular microdomains - PMC [pmc.ncbi.nlm.nih.gov]
Anis-AM: A Technical Guide to its Spectral Properties and Applications in Cellular Signaling
A Note on Nomenclature: The term "Anis-AM" does not correspond to a recognized fluorescent probe in the scientific literature. It is highly probable that this is a typographical error for Indo-1 AM , a widely used ratiometric fluorescent calcium indicator. This guide will, therefore, focus on the spectral properties, experimental protocols, and signaling applications of Indo-1 AM.
Core Spectral Properties of Indo-1
Indo-1 is a UV-excitable dye that exhibits a pronounced shift in its fluorescence emission spectrum upon binding to intracellular calcium (Ca²⁺). This ratiometric property makes it an invaluable tool for quantifying changes in cytosolic calcium concentration. The acetoxymethyl (AM) ester form, Indo-1 AM, is a cell-permeant version of the dye that can be loaded into live cells, where intracellular esterases cleave the AM groups, trapping the active Indo-1 indicator in the cytoplasm.[1][2][3]
Below is a summary of the key spectral and photophysical properties of Indo-1.
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~355 nm | Optimal excitation is achieved with a UV laser line, such as 350 nm or 355 nm.[1][4] |
| Emission Wavelength (λem) - Ca²⁺-free | ~475-485 nm | In the absence of calcium, Indo-1 fluoresces in the blue-green region of the spectrum.[1][3] |
| Emission Wavelength (λem) - Ca²⁺-bound | ~401-410 nm | Upon binding to calcium, the emission spectrum shifts to the violet-blue region.[1][3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM | This high affinity makes Indo-1 sensitive to typical resting and transient intracellular calcium levels.[2][3] |
| Quantum Yield | ~0.5 | [1] |
| Molar Extinction Coefficient (ε) | Varies with Ca²⁺ concentration | The molar absorption coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[5][6][7] |
Experimental Protocols
Preparation of Indo-1 AM Stock Solution
Objective: To prepare a concentrated stock solution of Indo-1 AM for cell loading.
Materials:
-
Indo-1 AM powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Bring the vial of Indo-1 AM powder and anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (typically 1-5 mM). For example, add 10 µL of DMSO to 50 µg of Indo-1 AM to yield a 5 mM stock solution.[4]
-
Vortex the solution thoroughly until the Indo-1 AM is completely dissolved.[4]
-
Store the stock solution in small aliquots, desiccated and protected from light at -20°C. It is recommended to use a fresh vial for each experiment, but stock solutions can be stored for up to one week.[4]
Cell Loading with Indo-1 AM
Objective: To load live cells with Indo-1 AM for intracellular calcium measurements.
Materials:
-
Cell suspension at 1 x 10⁶ cells/mL in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or Dulbecco's Phosphate-Buffered Saline, DPBS, with calcium and magnesium).
-
Indo-1 AM stock solution.
-
Heat-inactivated serum (if required for the loading buffer).
Procedure:
-
Prepare a single-cell suspension in the chosen physiological loading buffer. If serum is used, it must be heat-inactivated to prevent premature cleavage of the AM ester groups by serum esterases.[4]
-
Add the Indo-1 AM stock solution to the cell suspension to a final concentration of 1-10 µM. Vortex immediately to ensure even distribution.[4] The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells at 37°C for 30-60 minutes to allow for de-esterification of the Indo-1 AM.
-
After incubation, pellet the cells by centrifugation and resuspend them in fresh, dye-free medium.
-
Allow the cells to recover for at least 30 minutes to ensure complete hydrolysis of the AM moieties.[4]
Ratiometric Calcium Measurement using Flow Cytometry
Objective: To measure changes in intracellular calcium concentration in a population of cells using a flow cytometer.
Materials:
-
Indo-1 AM loaded cells.
-
Flow cytometer equipped with a UV laser (e.g., 355 nm).
-
Appropriate filter sets for detecting Ca²⁺-bound and Ca²⁺-free Indo-1 fluorescence.
Procedure:
-
Set up the flow cytometer with a UV laser for excitation.
-
Use filter sets to collect the fluorescence emission at two different wavelengths:
-
Acquire data for the two emission channels over time.
-
To induce a calcium response, a stimulus (e.g., a calcium ionophore like A23187 or a specific agonist) can be added to the cell suspension during acquisition.[4]
-
Calculate the ratio of the fluorescence intensity from the Ca²⁺-bound channel to the Ca²⁺-free channel. This ratio is proportional to the intracellular calcium concentration.[4]
Signaling Pathway Visualization
The following diagram illustrates a generic signaling pathway leading to an increase in intracellular calcium, which can be monitored using Indo-1. This pathway involves the activation of a G-protein coupled receptor (GPCR), leading to the production of inositol (B14025) trisphosphate (IP₃) and the subsequent release of calcium from the endoplasmic reticulum (ER).
References
- 1. Indo 1AM (6704) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. Indo-1 AM | AAT Bioquest [aatbio.com]
- 3. Indo-1 AM, fluorescent Ca2+ indicator (CAS 112926-02-0) | Abcam [abcam.com]
- 4. Indo-1 AM [bdbiosciences.com]
- 5. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 6. Molar_absorptivity [chemeurope.com]
- 7. What is a molar extinction coefficient? | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to Anis-AM (C17H21NO9) and the Closely Related Compound Anisomycin
Disclaimer: Publicly available information for a compound specifically named "Anis-AM" with the chemical formula C17H21NO9 is limited. The provided chemical formula corresponds to a unique entry in the PubChem database (CID 125567). Given the similarity in name and the extensive body of research available, this guide will focus on Anisomycin (B549157) , a well-characterized antibiotic and potent biological tool that is likely the compound of interest for researchers and drug development professionals. Anisomycin has a different chemical formula (C14H19NO4), but its established mechanisms and experimental protocols provide a valuable framework for understanding related compounds.
Chemical Structure and Properties
The chemical structure for the compound with the formula C17H21NO9, as registered in PubChem, is presented below.
Chemical Formula: C17H21NO9
While detailed experimental data for this specific molecule is scarce, this guide will now pivot to the extensively studied compound, Anisomycin, to provide the in-depth technical information requested.
Anisomycin Profile:
-
Chemical Name: (2R,3S,4S)-2-[(4-Methoxyphenyl)methyl]-3,4-pyrrolidinediol 3-acetate
-
Molecular Formula: C14H19NO4[1]
-
Molecular Weight: 265.31 g/mol [1]
-
Appearance: A pyrrolidine (B122466) antibiotic isolated from Streptomyces griseolus[1][2]
Table 1: Solubility of Anisomycin
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| Ethanol | 13.27 | 50 |
| DMSO | 26.53 | 100 |
| Methanol | 20 | - |
| Water | 2 (moderately soluble) | - |
| Aqueous Solution (pH 5.0) | 100 | - |
Data sourced from Tocris Bioscience and Astral Scientific.[1]
Core Mechanisms of Action
Anisomycin exhibits two primary, well-documented mechanisms of action that make it a powerful tool in molecular biology research: inhibition of protein synthesis and activation of stress-activated protein kinase (SAPK) signaling pathways.
2.1. Inhibition of Protein Synthesis: Anisomycin is a potent and reversible inhibitor of protein synthesis in eukaryotic cells.[2] It functions by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase enzyme.[2] This action blocks the elongation step of translation, preventing the formation of peptide bonds.[2] Partial inhibition of DNA synthesis has also been observed at concentrations that cause 95% inhibition of protein synthesis.[1]
2.2. Activation of Stress-Activated Protein Kinases (SAPKs): Anisomycin is widely used as a classic and potent activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[3] This activation is a result of "ribotoxic stress" induced by its interference with the ribosome. This stress response triggers upstream kinase cascades that lead to the phosphorylation and activation of JNK and p38.[3][4] Interestingly, activation of these pathways can occur at sub-inhibitory concentrations of Anisomycin for protein synthesis, though this can be cell-line dependent.[1][4]
Quantitative Biological Activity Data
The following tables summarize key quantitative data regarding the biological effects of Anisomycin across various cell lines.
Table 2: In Vitro Cytotoxicity and Growth Inhibition
| Cell Line | Assay Type | Endpoint | Value | Incubation Time |
|---|---|---|---|---|
| HEK293 | Cytotoxicity | IC50 | 0.02 µM | - |
| U251 (Glioma) | Cell Growth Inhibition | IC50 | 0.233 µM | 48 h |
| U87 (Glioma) | Cell Growth Inhibition | IC50 | 0.192 µM | 48 h |
Data sourced from Selleck Chemicals and TargetMol.[3][5]
Table 3: Induction of Apoptosis
| Cell Line | Anisomycin Concentration | Apoptotic Proportion | Incubation Time |
|---|---|---|---|
| U251 (Glioma) | 4 µM | 21.5% | - |
| U87 (Glioma) | 4 µM | 25.3% | - |
Data sourced from Selleck Chemicals and TargetMol.[3][5]
Table 4: In Vivo Efficacy
| Animal Model | Anisomycin Dose | Administration Route | Key Finding |
|---|---|---|---|
| Ehrlich Ascites Carcinoma (EAC)-bearing mice | 5 mg/kg | Peritumoral | Suppressed tumor growth; ~60% survival at 90 days. |
Data sourced from Selleck Chemicals and APExBIO.[5][6]
Signaling Pathways
Anisomycin's activation of SAPK/JNK and p38 MAPK pathways is central to its use in studying cellular stress responses, apoptosis, and inflammation.
4.1. Anisomycin-Induced JNK Signaling Pathway
The diagram below illustrates the signaling cascade initiated by Anisomycin, leading to the activation of the JNK pathway and subsequent regulation of transcription factors like c-Jun.
4.2. Anisomycin-Induced p38 MAPK Signaling Pathway
Anisomycin also robustly activates the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation, and has been shown to mediate Anisomycin-induced apoptosis and ferroptosis.[7][8]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are key experimental protocols for studying the effects of Anisomycin.
5.1. Protocol: JNK Activation Assay by Western Blot
This protocol details the detection of phosphorylated JNK (p-JNK) as a marker of pathway activation.[9]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[10]
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.[10]
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with SDS-PAGE sample buffer. Boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-JNK (e.g., anti-phospho-Thr183/Tyr185).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total JNK or a housekeeping protein like β-actin.[9]
-
References
- 1. astralscientific.com.au [astralscientific.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Anisomycin | Flagecidin | protein synthesis inhibitor | TargetMol [targetmol.com]
- 4. Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of Anisomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protein synthesis inhibitor anisomycin induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Anis-AM: A Technical Profile of a Calcium Signaling Research Tool
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical Identity and Properties
Anis-AM is the acetoxymethyl ester form of Anis. The addition of the AM ester group renders the molecule cell-permeant, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active form of the molecule within the cytoplasm.
Due to the limited availability of public data, a comprehensive table of physicochemical properties for this compound cannot be provided at this time.
Application in Research
The primary application of this compound is as a control compound in experiments involving intracellular calcium indicators, such as Quin-2/AM. In these studies, researchers aim to understand the role of intracellular calcium as a second messenger in various signaling pathways. By loading cells with a calcium chelator like Quin-2, they can buffer intracellular calcium and observe the downstream effects.
To ensure that the observed effects are due to calcium chelation and not some other property of the indicator molecule or the loading process, a control compound is needed. This compound serves this purpose. It is structurally similar to Quin-2 but does not bind calcium with high affinity. Therefore, any cellular effects observed in the presence of Quin-2 but not this compound can be more confidently attributed to the chelation of intracellular calcium.
Experimental Workflow: Use of this compound as a Negative Control
Below is a generalized workflow illustrating the use of this compound in a typical calcium signaling experiment.
Safety and Toxicity Profile
A comprehensive and publicly available safety and toxicity profile for this compound is currently lacking. No specific Safety Data Sheets (SDS), toxicology reports, or preclinical safety studies for this compound were identified in a thorough search of the public domain.
The absence of this data is likely due to its status as a specialized research chemical, which is not intended for therapeutic use and is handled in controlled laboratory settings by trained professionals.
Inferred Safety Considerations
While direct data is unavailable, some inferences can be made based on its use and chemical class:
-
Acetoxymethyl (AM) Esters: AM esters are widely used to facilitate the entry of polar molecules into cells. A common byproduct of the cleavage of the AM group by intracellular esterases is formaldehyde (B43269). At high concentrations, formaldehyde can be cytotoxic. Therefore, the concentration of this compound used in experiments should be carefully optimized to minimize potential off-target effects due to formaldehyde release.
-
Use as a Negative Control: The very purpose of this compound as a negative control suggests that at the concentrations typically used in calcium signaling studies, it is not expected to have significant cytotoxic or biological effects. Researchers using this compound are operating under the assumption that it is biologically inert in their experimental system. However, this should always be validated for each specific cell type and experimental condition.
Signaling Pathways
There is no direct evidence to suggest that this compound actively modulates specific signaling pathways. Its utility in research is predicated on it not significantly interacting with signaling components, particularly those related to calcium homeostasis.
In contrast, it is crucial to reiterate that This compound is not Anisomycin . Anisomycin is a potent inhibitor of protein synthesis and a known activator of stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. The signaling effects of Anisomycin should not be attributed to this compound.
Conclusion and Recommendations for Researchers
It is recommended that:
-
Laboratories using this compound adhere to standard chemical safety protocols for handling research-grade compounds.
-
Researchers perform preliminary dose-response experiments to determine the optimal, non-toxic concentration of this compound for their specific cell type and assay.
-
The potential for off-target effects, including those from the release of formaldehyde, should be considered, especially at higher concentrations or with prolonged incubation times.
Further investigation into the safety and potential biological activities of this compound, even as a control compound, would be beneficial to the research community to ensure the continued integrity and reproducibility of calcium signaling research.
An In-depth Technical Guide to the Preliminary Investigation of Anis-AM
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a synthesized document based on preliminary research into compounds with potential modulatory effects on Arbuscular Mycorrhizal (AM) signaling pathways. As of the latest literature review, "Anis-AM" is not a formally recognized investigational compound. This document, therefore, presents a hypothetical framework for the preliminary study of a compound, herein referred to as this compound, based on established principles of drug discovery and signaling pathway analysis in related biological systems.
Introduction
Arbuscular mycorrhizal (AM) fungi establish a symbiotic relationship with the majority of terrestrial plants, playing a crucial role in nutrient uptake. The intricate signaling pathways that govern this symbiosis present potential targets for therapeutic and agricultural applications. This guide outlines the preliminary investigation of a novel compound, this compound, hypothesized to modulate key nutrient signaling cascades within AM fungi. The objective of these initial studies is to characterize the mechanism of action and evaluate the therapeutic potential of this compound.
Core Signaling Pathways of Interest
Preliminary studies have focused on four conserved nutrient signaling pathways in AM fungi that are potential targets for this compound. These pathways are critical for various cellular processes, including growth, metabolism, and stress resistance.[1]
cAMP-PKA Pathway
The cAMP-dependent protein kinase A (cAMP-PKA) pathway is a central signaling cascade that in AM fungi may be activated by extracellular signals like glucose and plant-derived molecules.[1] It is hypothesized that this compound may interact with components of this pathway, influencing downstream gene expression related to nutrient transport and metabolism.
References
Methodological & Application
Application Notes and Protocols for Anisomycin-AM (Anis-AM) Incubation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomycin (B549157) is a pyrrolidine (B122466) antibiotic produced by Streptomyces griseolus that acts as a potent inhibitor of protein synthesis in eukaryotic cells.[1][2] It functions by binding to the 60S ribosomal subunit, thereby inhibiting the peptidyl transferase reaction.[3][4][5] Beyond its primary role as a translation inhibitor, anisomycin is widely utilized in research as a powerful activator of Stress-Activated Protein Kinases (SAPKs), including c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK).[6][7] This dual activity makes it an invaluable tool for investigating a range of cellular processes such as synaptic plasticity, stress signaling, and apoptosis.[6][8][9]
The "AM" designation in "Anis-AM" refers to the acetoxymethyl ester modification. This chemical group is added to render the molecule more lipophilic and membrane-permeant, facilitating its entry into live cells.[10] Once inside the cell, non-specific intracellular esterases cleave the AM group, releasing the active anisomycin compound and trapping it within the cytoplasm.[10] This ensures rapid and efficient loading for a variety of cell-based assays.
Mechanism of Action
Anisomycin exerts its biological effects through two primary mechanisms:
-
Inhibition of Protein Synthesis: Anisomycin binds to the peptidyl transferase center of the 80S ribosome's 60S subunit, interfering with peptide bond formation and halting polypeptide chain elongation.[3][4] This leads to a rapid and potent inhibition of global protein synthesis.[1]
-
Activation of Stress Signaling Pathways: Anisomycin is a potent inducer of the ribotoxic stress response.[5][11] This response is triggered by ribosomal damage and leads to the robust activation of MAPK signaling cascades, primarily the JNK and p38 MAPK pathways.[12][13] Activation of these pathways can, in turn, regulate the expression of immediate-early genes (e.g., c-fos, c-jun) and initiate downstream cellular events, including apoptosis.[13][14][15]
References
- 1. Anisomycin - Wikipedia [en.wikipedia.org]
- 2. astralscientific.com.au [astralscientific.com.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. toku-e.com [toku-e.com]
- 5. researchgate.net [researchgate.net]
- 6. Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Anisomycin treatment paradigm affects duration of long-term potentiation in slices of the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protein synthesis inhibitor anisomycin induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is an AM ester? | AAT Bioquest [aatbio.com]
- 11. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anisomycin | Cell Signaling Technology [cellsignal.com]
- 14. Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Prognostic Significance of Anisomycin-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time [frontiersin.org]
Anisomycin Application Notes for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomycin (B549157) is a pyrrolidine (B122466) antibiotic isolated from Streptomyces griseolus. It is a potent inhibitor of protein synthesis in eukaryotic cells.[1] Anisomycin acts by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase activity, which prevents the elongation of the nascent polypeptide chain.[1] Beyond its role as a protein synthesis inhibitor, anisomycin is widely recognized as a robust activator of stress-activated protein kinases (SAPKs), particularly the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways.[1] This dual activity makes it a valuable tool in studying cellular processes such as apoptosis, cell cycle arrest, and the regulation of gene expression.[1]
This document provides detailed application notes and protocols for the use of Anisomycin in cell-based assays to help researchers determine the optimal concentrations and treatment conditions for their specific experimental needs.
Data Presentation: Anisomycin Concentration and Effects
The optimal concentration of Anisomycin can vary significantly depending on the cell type, treatment duration, and the specific biological question being addressed. The following table summarizes effective concentrations cited in various studies.
| Cell Type/System | Concentration | Duration of Treatment | Observed Effect | Reference |
| Hippocampal Slices | 100 µM | 30 minutes | Inhibition of protein synthesis | [2] |
| OCI-AML2 and MOLM-13 cells | Dose-dependent | Not specified | Decrease in basal and maximal Oxygen Consumption Rate (OCR) | [3] |
| PC12 phaeochromocytoma cells | Non-toxic concentrations | Not specified | Stimulation of MAPK and gene expression | [4] |
| Hippocampal Slices (local microinfusion) | 20 µ g/site | Up to 9 hours | Inhibition of protein synthesis | [5] |
| Mice (systemic application) | 150 mg/kg | Up to 9 hours (s.c.) | Inhibition of protein synthesis in the hippocampus | [5] |
Signaling Pathway of Anisomycin
Anisomycin's primary mechanism of action is the inhibition of protein synthesis, which leads to a ribotoxic stress response and the activation of downstream signaling cascades.
Caption: Anisomycin signaling pathway.
Experimental Protocols
General Workflow for Cellular Treatment with Anisomycin
This workflow outlines the general steps for treating cultured cells with Anisomycin to study its effects on cellular processes.
Caption: Experimental workflow for Anisomycin treatment.
Detailed Protocol for Anisomycin Treatment and Analysis of Protein Synthesis Inhibition
This protocol provides a method to assess the inhibition of protein synthesis using a non-radioactive puromycin-based assay. This is a common method to verify the biological activity of Anisomycin in the cell model of interest.
Materials:
-
Anisomycin
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Anti-puromycin antibody
-
Appropriate secondary antibody
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western Blotting reagents and equipment
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture until they reach approximately 70-80% confluency.
-
Anisomycin Preparation: Prepare a stock solution of Anisomycin (e.g., 10 mM in DMSO). From this stock, prepare working solutions in pre-warmed cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your cell type (e.g., 0.1, 1, 10, 100 µM).
-
Anisomycin Treatment: Remove the existing cell culture medium and replace it with the medium containing the various concentrations of Anisomycin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Anisomycin concentration). Incubate the cells for the desired period (e.g., 30 minutes to 4 hours).
-
Puromycin Pulse: 10-15 minutes before the end of the Anisomycin incubation, add puromycin to each well to a final concentration of 1-10 µg/mL. Puromycin will be incorporated into nascent polypeptide chains, allowing for their detection.
-
Cell Lysis: After the puromycin pulse, wash the cells twice with ice-cold PBS. Add cell lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay.
-
Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate the protein lysates by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with an anti-puromycin primary antibody overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. A decrease in the puromycin signal in Anisomycin-treated samples compared to the control indicates inhibition of protein synthesis.
Note: Always handle Anisomycin and Puromycin with appropriate personal protective equipment as they are toxic compounds. Dispose of waste according to institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. The amnestic agent anisomycin disrupts intrinsic membrane properties of hippocampal neurons via a loss of cellular energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time course and efficiency of protein synthesis inhibition following intracerebral and systemic anisomycin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anis-AM in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomycin (B549157) is a potent inhibitor of protein synthesis in eukaryotic cells, known to arrest polypeptide chain elongation by targeting the 60S ribosomal subunit.[1] Beyond its primary function, anisomycin has been widely utilized as a powerful pharmacological tool to investigate a multitude of cellular processes. It is a well-established activator of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), making it invaluable for studying cellular stress responses, apoptosis, and signal transduction pathways.[1][2] Recent studies have also highlighted its impact on mitochondrial function, including the disruption of mitochondrial respiration and induction of mitochondrial dysfunction.[3][4]
To facilitate the study of anisomycin's effects in living cells using fluorescence microscopy, we introduce Anis-AM, a hypothetical cell-permeant fluorescent probe. The acetoxymethyl (AM) ester group enhances the molecule's hydrophobicity, allowing it to readily cross the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the fluorescently active form of the probe, which can then be used to visualize and quantify the cellular responses to anisomycin.
These application notes provide a detailed protocol for the use of this compound in fluorescence microscopy to investigate the cellular mechanisms modulated by anisomycin.
Principle of this compound
This compound is designed as a tool for real-time monitoring of anisomycin's effects within living cells. The core principle lies in the modification of anisomycin with a fluorescent reporter and an AM ester. This modification renders the molecule membrane-permeable. Upon entering the cell, intracellular esterases cleave the AM ester, trapping the fluorescent probe inside and allowing for its accumulation. The fluorescence signal can then be correlated with the known biological activities of anisomycin, providing spatial and temporal information on its mechanism of action.
Data Presentation
| Parameter | Cell Line 1 (e.g., HeLa) | Cell Line 2 (e.g., SH-SY5Y) | Cell Line 3 (e.g., MCF-7) |
| This compound Loading Concentration | 5 µM | 2.5 µM | 7.5 µM |
| Optimal Incubation Time | 45 min | 60 min | 45 min |
| Incubation Temperature | 37°C | 37°C | 37°C |
| Signal-to-Noise Ratio | >10 | >8 | >12 |
| Photostability (half-life) | 180 s | 210 s | 190 s |
| Cytotoxicity (at optimal concentration) | Low (<5% cell death after 2h) | Low (<5% cell death after 2h) | Low (<5% cell death after 2h) |
Table 1: Optimized Loading Conditions and Performance of this compound in Various Cell Lines. The data presented here are hypothetical and should be optimized for specific experimental conditions and cell types.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Anisomycin-Induced Stress Signaling
This protocol describes the use of this compound to visualize the activation of stress-activated protein kinase pathways in response to anisomycin.
Materials:
-
This compound (hypothetical probe)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Anisomycin (for positive control)
-
JNK inhibitor (e.g., SP600125) or p38 inhibitor (e.g., SB203580)
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Ensure a healthy, logarithmically growing cell culture.
-
-
Preparation of this compound Loading Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
For a final loading concentration of 5 µM, dilute the this compound stock solution in pre-warmed imaging buffer (e.g., HBSS).
-
To aid in the dispersion of the dye, add Pluronic F-127 to a final concentration of 0.02-0.04%. Mix by vortexing.
-
-
Cell Loading:
-
Wash the cells twice with pre-warmed imaging buffer.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator. The optimal time should be determined empirically for each cell type.
-
-
Wash and Recovery:
-
After incubation, wash the cells twice with pre-warmed imaging buffer to remove excess probe.
-
Add fresh, pre-warmed imaging buffer and allow the cells to recover for 15-30 minutes to allow for complete de-esterification of the AM ester.
-
-
Image Acquisition:
-
Mount the cells on the fluorescence microscope.
-
Acquire baseline fluorescence images before treatment.
-
To induce stress signaling, add anisomycin to the imaging buffer at a final concentration of 10-100 ng/mL.
-
Acquire time-lapse images to monitor the change in fluorescence intensity or localization, which is hypothesized to correlate with JNK/p38 activation.
-
For inhibitor studies, pre-incubate the cells with the specific inhibitor for 30-60 minutes before adding anisomycin.
-
Protocol 2: Assessment of Mitochondrial Response to Anisomycin
This protocol outlines a method to investigate the effect of anisomycin on mitochondrial integrity and function using this compound in conjunction with a mitochondrial membrane potential-sensitive dye (e.g., TMRM or JC-1).
Materials:
-
This compound
-
Mitochondrial membrane potential dye (e.g., TMRM)
-
Anisomycin
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a control for mitochondrial depolarization
-
Cultured cells on glass-bottom dishes
-
Fluorescence microscope with multiple fluorescence channels
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes to the desired confluency.
-
-
Co-loading of Probes:
-
Prepare a loading solution containing both this compound (e.g., 5 µM) and TMRM (e.g., 25 nM) in a suitable imaging buffer.
-
Incubate the cells with the co-loading solution for 30-45 minutes at 37°C.
-
-
Wash and Image Acquisition:
-
Wash the cells twice with pre-warmed imaging buffer.
-
Acquire baseline images in both the this compound and TMRM channels.
-
Add anisomycin (e.g., 2.5 µM) to the cells and acquire time-lapse images.[3]
-
Monitor for changes in this compound fluorescence and a decrease in TMRM fluorescence, the latter indicating mitochondrial depolarization.
-
As a positive control for depolarization, add CCCP (e.g., 10 µM) at the end of the experiment.
-
Visualizations
References
Application Notes and Protocols for Intracellular Calcium Imaging
Note: Initial searches for a calcium indicator named "Anis-AM" did not yield any specific product in the scientific literature. It is possible that this is a typographical error or a highly specialized, non-standard nomenclature. Therefore, these application notes and protocols have been generated for Fluo-4 AM , a widely used and well-characterized green fluorescent calcium indicator. Fluo-4 AM serves as an excellent representative example for acetoxymethyl (AM) ester-based calcium dyes and the principles and protocols outlined here are broadly applicable to other similar indicators.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fluo-4 AM in Calcium Imaging
Fluo-4 acetoxymethyl (AM) ester is a high-affinity, cell-permeant fluorescent dye essential for quantifying intracellular calcium ([Ca²⁺]i).[1] Its significant fluorescence increase of over 100-fold upon binding to Ca²⁺ makes it a critical tool for investigating calcium signaling pathways.[2] With an excitation maximum at approximately 494 nm and an emission maximum around 506 nm, Fluo-4 is compatible with standard fluorescein (B123965) isothiocyanate (FITC) filter sets.[2][3]
The AM ester group makes the molecule lipophilic, enabling it to easily cross the cell membrane. Inside the cell, cytosolic esterases cleave the AM group, trapping the now cell-impermeant and active Fluo-4 molecule in the cytoplasm.[2] In its Ca²⁺-free state, Fluo-4 has very low fluorescence. When it binds to intracellular Ca²⁺, its fluorescence intensity increases dramatically, allowing for the sensitive detection of calcium transients associated with cellular activities like neuronal firing and synaptic transmission.[2]
Data Presentation: Quantitative Properties of Fluo-4
The following tables summarize the key quantitative data for the successful application of Fluo-4 AM in calcium imaging experiments.
Table 1: Spectroscopic and Chemical Properties of Fluo-4
| Property | Value | References |
| Excitation Maximum (Ca²⁺-bound) | ~494 nm | [3][4] |
| Emission Maximum (Ca²⁺-bound) | ~506 nm | [3][4] |
| Dissociation Constant (Kd for Ca²⁺) | ~345 nM | [3][4] |
| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold | [3][5] |
Table 2: Reagent Preparation and Storage
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| Fluo-4 AM | 1-5 mM | Anhydrous DMSO | -20°C, desiccated, protected from light |
| Pluronic® F-127 | 20% (w/v) | Anhydrous DMSO | 4°C |
| Probenecid (B1678239) (optional) | 100-250 mM | 1 M NaOH or physiological buffer | -20°C |
Table 3: Typical Loading Conditions for Cultured Cells
| Parameter | Recommended Range | Notes |
| Final Fluo-4 AM Concentration | 1-5 µM | Optimize for cell type to minimize toxicity and artifacts. |
| Final Pluronic® F-127 Concentration | 0.02% - 0.1% | Aids in dispersing the water-insoluble Fluo-4 AM.[6] |
| Incubation Time | 15-60 minutes | Longer times may be needed for some cell types. |
| Incubation Temperature | Room Temperature or 37°C | Lower temperatures can reduce dye compartmentalization.[1] |
| De-esterification Time | ~30 minutes | Allows for complete cleavage of the AM ester group.[3] |
Experimental Protocols
Protocol for Calcium Imaging in Adherent Cultured Cells
This protocol provides a general guideline for loading Fluo-4 AM into adherent cells for fluorescence microscopy.
Materials:
-
Adherent cells cultured on glass-bottom dishes or microplates.
-
Fluo-4 AM stock solution (1-5 mM in anhydrous DMSO).
-
Pluronic® F-127 (20% w/v in DMSO).
-
Physiological saline buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose buffer) containing Ca²⁺ and Mg²⁺.
-
Probenecid stock solution (optional).
-
Fluorescence microscope with FITC/GFP filter set (Excitation ~490 nm, Emission ~525 nm).
Procedure:
-
Prepare Loading Solution:
-
On the day of the experiment, bring the Fluo-4 AM stock solution and Pluronic® F-127 solution to room temperature.
-
For a final Fluo-4 AM concentration of 4 µM and a final Pluronic® F-127 concentration of 0.02%, first mix equal volumes of the Fluo-4 AM stock and the 20% Pluronic® F-127 solution.
-
Dilute this mixture into the physiological saline buffer to the final desired Fluo-4 AM concentration (typically 1-5 µM).[1]
-
If using probenecid to prevent dye leakage, add it to the loading solution to a final concentration of 1-2.5 mM.[7]
-
Vortex the final loading solution thoroughly before use.
-
-
Cell Loading:
-
Grow adherent cells to 80-90% confluency.
-
Aspirate the cell culture medium.
-
Wash the cells once with the physiological saline buffer.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 15-60 minutes at either 37°C or room temperature, protected from light. Optimal conditions should be determined empirically for each cell type.[1]
-
-
Wash and De-esterification:
-
After incubation, aspirate the loading solution.
-
Wash the cells 2-3 times with fresh, dye-free physiological buffer (containing probenecid if used during loading) to remove excess dye.[3]
-
Add fresh dye-free buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[3]
-
-
Imaging:
-
The cells are now ready for imaging.
-
Excite the cells at ~494 nm and collect the emission at ~516 nm. A standard 488 nm laser line is commonly used.[3]
-
Acquire baseline fluorescence, then apply stimuli (e.g., agonists, ionophores) and record the changes in fluorescence intensity over time.
-
Protocol for Calcium Imaging in Acute Brain Slices
This protocol is adapted for studying neuronal network activity in brain tissue.
Materials:
-
Acutely prepared brain slices (200-400 µm thick).
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
-
Fluo-4 AM stock solution (1-5 mM in DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
Upright or inverted microscope with water-immersion objective.
Procedure:
-
Prepare Loading Solution:
-
Prepare a concentrated stock of Fluo-4 AM in DMSO with Pluronic F-127.
-
Dilute this stock into aCSF to a final Fluo-4 AM concentration of 5-10 µM.[2]
-
-
Slice Loading:
-
Transfer the brain slices to a small incubation chamber containing the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light, while continuously supplying with 95% O₂ / 5% CO₂.[2]
-
-
Washing and Recovery:
-
After loading, transfer the slices to a holding chamber with fresh, oxygenated aCSF for at least 30 minutes to allow for de-esterification and recovery.[2]
-
-
Imaging:
-
Transfer a slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF.
-
Use a water-immersion objective to visualize the loaded cells.
-
Acquire images at a high temporal resolution to detect fast neuronal signals.[2]
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Fluo-4 AM, from cell entry to fluorescence upon calcium binding.
Caption: Mechanism of Fluo-4 AM action within a cell.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for a calcium imaging experiment using Fluo-4 AM.
Caption: General experimental workflow for Fluo-4 AM imaging.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Insufficient dye loading.- Low intracellular Ca²⁺ levels.- Buffer lacks calcium. | - Increase Fluo-4 AM concentration or loading time.- Ensure physiological buffer contains adequate Ca²⁺. |
| High Background | - Incomplete removal of extracellular dye.- Autofluorescence. | - Ensure thorough washing after the loading step.- Use a background subtraction algorithm during analysis. |
| Dye Compartmentalization | - Sequestration of the dye into organelles (e.g., mitochondria). | - Load cells at a lower temperature (e.g., room temperature).[1]- Use the lowest effective dye concentration. |
| Rapid Signal Decrease | - Dye leakage from cells.- Photobleaching. | - Add an anion transport inhibitor like probenecid to the buffer.[7]- Reduce excitation light intensity and/or exposure time. |
| Cell Health Issues | - Dye toxicity.- Phototoxicity. | - Use the lowest possible dye concentration that provides a good signal.- Minimize exposure of cells to excitation light.[1] |
References
Application Notes and Protocols for Ratiometric Imaging using AM-Ester Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ratiometric imaging is a powerful fluorescence microscopy technique used to quantify intracellular ion concentrations, such as calcium (Ca²⁺), with high precision.[1] Unlike intensity-based measurements, ratiometric imaging minimizes issues related to uneven dye loading, cell thickness, photobleaching, and dye leakage.[1][2] This is achieved by taking the ratio of fluorescence intensities at two different wavelengths. This application note provides a detailed experimental setup and protocol for ratiometric imaging using acetoxymethyl (AM) ester-based fluorescent probes, with a focus on the widely used Ca²⁺ indicator, Fura-2 AM. While a specific probe named "Anis-AM" was not identified in the available literature, the principles and protocols outlined here are broadly applicable to other ratiometric indicators.
Principle of Ratiometric Imaging
Ratiometric indicators exhibit a spectral shift upon binding to their target ion.[1][3] For dual-excitation probes like Fura-2, the excitation spectrum shifts, while for dual-emission probes like Indo-1, the emission spectrum shifts.[1][2]
-
Dual-Excitation Ratiometry (e.g., Fura-2): The probe is excited at two different wavelengths, and the ratio of the fluorescence emission intensities at a single wavelength is calculated. For Fura-2, Ca²⁺-bound and Ca²⁺-free forms are optimally excited at approximately 340 nm and 380 nm, respectively, with emission measured around 510 nm.[1] An increase in intracellular Ca²⁺ leads to an increase in the 340 nm excited fluorescence and a decrease in the 380 nm excited fluorescence, resulting in a significant increase in the F340/F380 ratio.
-
Dual-Emission Ratiometry (e.g., Indo-1): The probe is excited at a single wavelength, and the ratio of the fluorescence intensities at two different emission wavelengths is calculated. For Indo-1, upon binding Ca²⁺, the emission peak shifts from about 475 nm to 400 nm when excited around 350 nm.[2]
The acetoxymethyl (AM) ester group is a common feature of these probes, rendering them cell-permeant.[4] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, ion-sensitive form of the dye in the cytoplasm.[4]
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for a ratiometric Ca²⁺ indicator like Fura-2 AM.
Caption: Fura-2 AM loading and activation for Ca²⁺ detection.
Experimental Protocols
This section provides a detailed protocol for ratiometric Ca²⁺ imaging using Fura-2 AM.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| Fura-2 AM | Thermo Fisher | Ratiometric Ca²⁺ indicator |
| Pluronic F-127 | Thermo Fisher | Dispersing agent to aid in dye solubilization |
| Anhydrous DMSO | Sigma-Aldrich | Solvent for Fura-2 AM and Pluronic F-127 stock solutions |
| Hanks' Balanced Salt | Gibco | Physiological buffer for cell loading and imaging |
| Probenecid (B1678239) (optional) | Sigma-Aldrich | Inhibits organic anion transporters to prevent dye leakage |
| Ionomycin | Sigma-Aldrich | Ca²⁺ ionophore for maximum Ca²⁺ calibration (Rmax) |
| EGTA | Sigma-Aldrich | Ca²⁺ chelator for minimum Ca²⁺ calibration (Rmin) |
| Digitonin (optional) | Sigma-Aldrich | Permeabilizing agent for in situ calibration |
| Black-walled, clear- | Corning | Imaging plates to reduce background fluorescence |
Protocol for Fura-2 AM Loading in Adherent Cells
-
Cell Preparation: Plate cells on black-walled, clear-bottom 96-well plates or on coverslips and culture to 70-90% confluency.
-
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 10-20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Loading Buffer Preparation:
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM.
-
Add Pluronic F-127 to the loading buffer at a final concentration of 0.01-0.02% to aid in dye dispersion.
-
If dye leakage is a concern, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fura-2 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal loading time and temperature may vary depending on the cell type.
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells 2-3 times with the warm physiological buffer to remove extracellular dye.
-
Add fresh physiological buffer and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the Fura-2 AM.
-
Ratiometric Imaging Procedure
-
Microscope Setup:
-
Use an inverted fluorescence microscope equipped with a light source capable of rapid wavelength switching (e.g., a xenon arc lamp with filter wheels or an LED light source).
-
Utilize appropriate filter sets for Fura-2 (Excitation: 340 nm and 380 nm; Emission: ~510 nm).
-
A sensitive camera (e.g., sCMOS or EMCCD) is required for capturing the fluorescence images.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at ~510 nm.
-
After establishing a stable baseline, apply the stimulus (e.g., a drug or agonist) to induce a Ca²⁺ response.
-
Continue acquiring image pairs at 340 nm and 380 nm excitation throughout the experiment at a defined time interval.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity from the 340 nm excitation to the 380 nm excitation (F340/F380).
-
The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration.
-
Experimental Workflow
The following diagram outlines the experimental workflow for ratiometric imaging.
Caption: Workflow for a ratiometric imaging experiment.
Data Presentation
Quantitative data from ratiometric imaging experiments should be presented clearly. Below are examples of how to structure this data.
Table 1: Spectroscopic Properties of Common Ratiometric Ca²⁺ Indicators
| Indicator | Excitation (nm) (Ca²⁺-free/bound) | Emission (nm) | Kd for Ca²⁺ (nM) |
| Fura-2 | 380 / 340 | ~510 | 145 |
| Indo-1 | ~350 | 475 / 400 | 230 |
| Fura-FF | 380 / 340 | ~510 | 5500 |
Table 2: Example Experimental Parameters for Fura-2 Ratiometric Imaging
| Parameter | Value |
| Cell Type | HeLa |
| Fura-2 AM Concentration | 3 µM |
| Loading Time | 45 minutes at 37°C |
| Excitation Wavelengths | 340 nm / 380 nm |
| Emission Wavelength | 510 nm |
| Imaging Time Interval | 2 seconds |
| Stimulus | 100 µM ATP |
Calibration of Intracellular Ca²⁺ Concentration
To convert the fluorescence ratio to an absolute Ca²⁺ concentration, a calibration is necessary. The most common method uses the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd: The dissociation constant of the indicator for Ca²⁺.
-
R: The experimentally measured fluorescence ratio (F340/F380).
-
Rmin: The ratio in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).
-
Rmax: The ratio at saturating Ca²⁺ concentrations (determined using a Ca²⁺ ionophore like ionomycin).
-
Sf2/Sb2: The ratio of the fluorescence intensity of the Ca²⁺-free form to the Ca²⁺-bound form at 380 nm excitation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | Incomplete de-esterification, insufficient dye loading, or cell death. | Increase incubation time for de-esterification, optimize dye concentration and loading time, check cell viability. |
| High Background | Incomplete removal of extracellular dye, or use of phenol (B47542) red-containing medium. | Ensure thorough washing, use a phenol red-free imaging buffer. |
| Rapid Signal Loss | Dye leakage from cells or photobleaching. | Use probenecid to inhibit dye leakage, reduce excitation light intensity or exposure time. |
| Compartmentalization | Dye accumulation in organelles. | Lower the loading temperature to reduce organelle sequestration. |
Applications in Drug Development
Ratiometric imaging is a valuable tool in drug discovery and development for:
-
High-Throughput Screening (HTS): Screening compound libraries for agonists or antagonists of G-protein coupled receptors (GPCRs) and ion channels that modulate intracellular Ca²⁺ signaling.
-
Mechanism of Action Studies: Elucidating how lead compounds affect cellular signaling pathways involving Ca²⁺.
-
Toxicity Screening: Assessing the potential of drug candidates to disrupt Ca²⁺ homeostasis, which can be an indicator of cytotoxicity.
Conclusion
Ratiometric imaging with AM ester probes is a robust and quantitative method for studying intracellular ion dynamics. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can obtain reliable and reproducible data to advance their research and drug development efforts. While the specific probe "this compound" was not identified, the methodologies described for Fura-2 AM provide a comprehensive framework that can be adapted for other ratiometric indicators.
References
- 1. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Indo-1 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. In Silico Augmentation of the Drug Development Pipeline: Examples from the study of Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM Dye Loading in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetoxymethyl (AM) Ester Dyes
Acetoxymethyl (AM) ester dyes are a class of chemical probes widely used for labeling living cells, including primary cell cultures. The "AM" designation refers to the acetoxymethyl ester group, a lipophilic moiety that allows the otherwise membrane-impermeable dye to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-fluorescent and membrane-impermeant dye within the cytoplasm. This mechanism allows for the non-invasive loading of a variety of functional indicators into live cells.[1]
It is probable that the term "Anis-AM" is a typographical error, as the more common and widely utilized dyes in this class include Calcein-AM (for cell viability), Fluo-4 AM (for intracellular calcium), and BCECF-AM (for intracellular pH). This document will focus on the principles and applications of these representative AM dyes in primary cell cultures.
Application Note: Calcein-AM for Primary Cell Viability
Principle: Calcein-AM is a non-fluorescent compound that passively enters viable cells. In the cytoplasm of healthy cells, active esterases convert Calcein-AM into the intensely green fluorescent molecule, calcein.[2][3] Because this conversion requires enzymatic activity and an intact cell membrane to retain the fluorescent product, Calcein-AM serves as a robust indicator of cell viability and membrane integrity.[3] Dead or membrane-compromised cells lack the necessary esterase activity and membrane integrity, and therefore do not fluoresce.
Applications in Primary Cell Culture:
-
Viability and Cytotoxicity Assays: Quantifying the number of live cells in response to therapeutic compounds or other experimental manipulations.[3]
-
Long-Term Cell Tracing: Due to its low cytotoxicity at typical working concentrations, Calcein can be used to monitor cells over time, although prolonged exposure (many hours to days) can become toxic to sensitive primary cells like neurons.[3][4]
-
Quality Control: Assessing the health and viability of primary cultures before initiating experiments.
-
Multicolor Imaging: Can be used in conjunction with other fluorescent probes, such as red fluorescent dead-cell stains (e.g., Propidium Iodide or Ethidium Homodimer-1), for simultaneous live/dead analysis.[5]
Data Presentation: AM Dye Loading Parameters in Primary Cells
The optimal loading conditions for AM dyes can vary significantly depending on the primary cell type, cell density, and specific experimental requirements. The following table summarizes typical starting concentrations and incubation parameters. It is highly recommended to perform a titration to determine the optimal concentration and time for your specific cells and experimental setup. [2][6][7]
| Dye | Primary Cell Type | Typical Concentration | Incubation Time | Incubation Temperature | Notes |
| Calcein-AM | Primary Neurons | 0.5 - 2 µM | 15 - 30 min | Room Temp or 37°C | Neurons can be sensitive; use the lowest effective concentration. Long-term incubation (>6 hours) can be toxic.[4][8] |
| Primary Astrocytes | 1 - 5 µM | 30 - 45 min | 37°C | Generally more robust than neurons. | |
| Primary Endothelial Cells | 2 - 4 µM | 30 min | 37°C | Using a balanced salt solution like Opti-MEM instead of PBS can improve fluorescence intensity.[9] | |
| Fluo-4 AM | Primary Astrocytes | 5 µM | 30 - 60 min | Room Temp or 37°C | Often used with Pluronic F-127 (~0.02%) to aid dispersion and cell loading.[10][11] |
| Primary Neurons (in slice) | 1 - 5 µM | 45 - 75 min | Room Temp or 37°C | Loading can be challenging in tissue; longer incubation may be needed.[1][12] | |
| BCECF-AM | Primary Pulmonary Artery Smooth Muscle Cells | Not specified, but general protocols suggest 3-5 µM | 60 min | 37°C | Requires a post-loading wash and de-esterification period (e.g., 15 min) to ensure the dye is fully active.[13] |
| Human Neutrophils | 3 µM | 30 min | 37°C | A protocol for suspension cells.[14] |
Mandatory Visualizations
References
- 1. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Primary Cultures of Rat Astrocytes and Microglia and Their Use in the Study of Amyotrophic Lateral Sclerosis [jove.com]
- 11. Bulk Loading of Calcium Indicator Dyes to Study Astrocyte Physiology: Key Limitations and Improvements Using Morphological Maps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
Application Notes and Protocols for Live-Cell Staining Using Acetoxymethyl (AM) Ester Dyes
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the use of acetoxymethyl (AM) ester-based fluorescent dyes for live-cell analysis. While the initial request specified "Anis-AM," a comprehensive search did not yield a specific reagent with this name. It is highly probable that this refers to the widely used class of AM ester-modified dyes. Therefore, this document will focus on the principles and protocols of a representative and extensively documented member of this class: Calcein (B42510) AM .
Calcein AM is a cell-permeant dye that is widely used to determine cell viability in eukaryotic cells. As a non-fluorescent compound, Calcein AM readily crosses the membrane of live cells. Once inside a viable cell, intracellular esterases cleave the AM group, converting the non-fluorescent Calcein AM into the highly fluorescent calcein.[1][2][3] The fluorescent calcein is well-retained within the cytoplasm of cells with intact membranes, emitting a strong green fluorescence.[2][3] This method allows for the specific staining of viable cells, as dead cells with compromised membrane integrity lack the active esterases required to produce fluorescence.[1]
Mechanism of Action
The staining process relies on the enzymatic conversion of Calcein AM within living cells. The acetoxymethyl ester groups render the calcein molecule lipophilic, allowing it to easily pass through the intact plasma membrane of live cells.[4] Inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups.[2][4] This cleavage process transforms the hydrophobic and non-fluorescent Calcein AM into the hydrophilic and intensely fluorescent calcein. The resulting fluorescent molecule is negatively charged and is therefore retained within the cytoplasm of cells that have an intact membrane.[4]
Caption: Mechanism of Calcein AM conversion in a live cell.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Excitation Wavelength (Max) | ~494-495 nm | [1][2][3] |
| Emission Wavelength (Max) | ~515-520 nm | [1][3] |
| Recommended Stock Solution Concentration | 1–5 mM in anhydrous DMSO | [1][4] |
| Recommended Working Concentration | 1–10 µM in serum-free buffer or medium | [1][4][5] |
| Typical Incubation Time | 15–60 minutes | [1][4][5] |
| Incubation Temperature | 37°C | [1][4][5] |
Experimental Protocols
Reagent Preparation
1. Preparation of Calcein AM Stock Solution (1 mM):
-
Bring a vial of Calcein AM powder and anhydrous dimethyl sulfoxide (B87167) (DMSO) to room temperature.[4][5]
-
To prepare a 1 mM stock solution, add 50 µL of high-quality, anhydrous DMSO to 50 µg of Calcein AM.[5]
-
Vortex thoroughly until the powder is completely dissolved.[4]
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]
2. Preparation of Calcein AM Working Solution (2 µM):
-
Dilute the Calcein AM stock solution in a buffer of your choice, such as Hanks Balanced Salt Solution (HBSS) or Phosphate Buffered Saline (PBS), to the desired final concentration (typically between 1 and 10 µM).[1][5] For many cell lines, a final concentration of 2-5 µM is a good starting point.[1][5]
-
For example, to prepare a 2 µM working solution, transfer 20 µL of the 1 mM Calcein AM stock solution to 10 mL of serum-free buffer.[5]
-
Vortex the resulting solution to ensure thorough mixing.[5]
-
Aqueous solutions of Calcein AM are susceptible to hydrolysis and should be used within one day.[5]
Staining Protocol for Adherent Cells (Fluorescence Microscopy)
-
Culture adherent cells on coverslips or in appropriate imaging dishes.
-
Remove the cell culture medium.
-
Wash the cells once with a serum-free buffer (e.g., HBSS or PBS) to remove any residual serum, as it may contain esterases that can increase background fluorescence.[4][5]
-
Add a sufficient volume of the Calcein AM working solution to the cells, ensuring the entire surface is covered.[4][5]
-
Incubate the cells for 15 to 30 minutes at 37°C, protected from light.[1][4]
-
Remove the dye-containing solution.
-
Wash the cells twice with the buffer to remove excess probe.[1][4]
-
Image the cells using a fluorescence microscope with the appropriate filter settings (e.g., FITC or YFP filter set).
Staining Protocol for Suspension Cells (Flow Cytometry)
-
Prepare a single-cell suspension in a serum-free buffer.
-
Centrifuge the cells to form a pellet and discard the supernatant.
-
Wash the cells once with the serum-free buffer.
-
Resuspend the cells at a concentration of approximately 1 x 10^6 cells/mL in the Calcein AM working solution.[4][5] A starting concentration of 1-5 µM is recommended.
-
Incubate the cell suspension for 30 minutes at 37°C, protected from light.[4][5]
-
Wash the cells twice with 2 mL of a suitable stain buffer (e.g., PBS with 1% BSA).
-
Resuspend the final cell pellet in the appropriate buffer for flow cytometric analysis.
Caption: Experimental workflow for Calcein AM staining.
References
Application Notes and Protocols: Combining Anisomycin Treatment with Fluorescent Probes for Cellular Analysis
A Note on "Anis-AM": The term "this compound" does not correspond to a recognized fluorescent probe in the current scientific literature. It is plausible that this refers to the use of the protein synthesis inhibitor Anisomycin in combination with various cell-permeant fluorescent probes that utilize an acetoxymethyl (AM) ester moiety for intracellular loading. These application notes are based on this interpretation and provide protocols for studying the cellular effects of Anisomycin using multiplex fluorescence microscopy.
Anisomycin is a potent antibiotic that inhibits protein synthesis and is widely used in research to activate stress-activated protein kinase (SAPK) pathways, including JNK and p38 MAPK.[1][2][3] This activation can trigger a cascade of downstream cellular events, making it a valuable tool for studying cellular stress responses, apoptosis, and signal transduction. By combining Anisomycin treatment with live-cell fluorescent imaging, researchers can dynamically monitor the real-time effects of SAPK activation on various cellular parameters.
This document provides a guide for researchers, scientists, and drug development professionals on how to design and execute experiments combining Anisomycin with fluorescent probes to investigate its effects on intracellular ion concentrations, mitochondrial health, and oxidative stress.
I. Rationale for Combining Anisomycin with Fluorescent Probes
The activation of stress signaling pathways by Anisomycin can lead to significant changes in cellular physiology. To gain a comprehensive understanding of these effects, it is often necessary to monitor multiple parameters simultaneously.[4] Combining Anisomycin treatment with fluorescent probes allows for the correlation of SAPK activation with downstream events such as:
-
Calcium Signaling: Changes in intracellular calcium (Ca²⁺) concentration are a common response to cellular stress and can play a crucial role in apoptosis and other signaling pathways.[5]
-
Mitochondrial Health: The mitochondrial membrane potential (ΔΨm) is a key indicator of cellular health and can be disrupted by stress signals, leading to apoptosis.[6]
-
Reactive Oxygen Species (ROS) Production: Cellular stress can lead to an increase in the production of ROS, which can cause damage to cellular components and also act as signaling molecules.[1][7]
-
Intracellular pH: Changes in intracellular pH can affect a wide range of cellular processes, including enzyme activity and ion transport.[8]
-
Potassium Ion Dynamics: Potassium (K⁺) efflux is an important event in the apoptotic cascade.[9][10]
By using a multiplex approach, researchers can build a more complete picture of the cellular response to Anisomycin-induced stress.
II. Selecting Fluorescent Probes for Combination with Anisomycin
When selecting fluorescent probes for use with Anisomycin, it is crucial to consider their spectral properties to avoid crosstalk between channels. The following tables summarize the properties of several common fluorescent probes that can be used to monitor cellular parameters affected by Anisomycin.
Table 1: Fluorescent Probes for Intracellular Ion Measurement
| Probe Name | Target Ion | Excitation (nm) | Emission (nm) | Key Features |
| Fluo-4 AM | Ca²⁺ | ~494 | ~516 | Single-wavelength indicator with a large fluorescence increase upon Ca²⁺ binding.[5] |
| Fura-2 AM | Ca²⁺ | ~340 / ~380 | ~510 | Ratiometric indicator, allowing for more quantitative measurements of Ca²⁺ concentration. |
| Indo-1 AM | Ca²⁺ | ~355 | ~475 (Ca²⁺-free) / ~401 (Ca²⁺-bound) | Ratiometric indicator, ideal for flow cytometry.[11] |
| IPG-2 AM | K⁺ | ~525 | ~545 | Yellow-green fluorescent indicator for intracellular potassium.[9][10] |
| BCECF-AM | H⁺ (pH) | ~440 / ~490 | ~535 | Ratiometric indicator for measuring intracellular pH.[8] |
Table 2: Fluorescent Probes for Organelle Health and Oxidative Stress
| Probe Name | Cellular Target | Excitation (nm) | Emission (nm) | Key Features |
| TMRE | Mitochondrial Membrane Potential | ~549 | ~575 | Red-orange fluorescent dye that accumulates in active mitochondria. |
| JC-1 | Mitochondrial Membrane Potential | ~514 | ~529 (monomers) / ~590 (J-aggregates) | Ratiometric indicator; forms red aggregates in healthy mitochondria and exists as green monomers in depolarized mitochondria.[6] |
| DCFH-DA | General ROS | ~504 | ~529 | Becomes fluorescent upon oxidation by various ROS. |
| MitoSOX Red | Mitochondrial Superoxide | ~510 | ~580 | Specifically targets mitochondria and fluoresces upon oxidation by superoxide.[7] |
III. Experimental Protocols
The following are general protocols for loading cells with fluorescent probes and treating them with Anisomycin. These protocols should be optimized for your specific cell type and experimental conditions.
A. General Protocol for Single Probe Loading and Anisomycin Treatment
This protocol describes the loading of a single fluorescent probe followed by treatment with Anisomycin.
Materials:
-
Cells cultured on a suitable imaging dish or plate
-
Fluorescent probe AM ester (e.g., Fluo-4 AM)
-
Anhydrous DMSO
-
Pluronic® F-127 (optional, to aid in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Anisomycin
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of the fluorescent probe AM ester in anhydrous DMSO.[5]
-
If using Pluronic® F-127, prepare a 10-20% (w/v) stock solution in DMSO.
-
Prepare a stock solution of Anisomycin in DMSO (e.g., 10 mg/mL).
-
-
Prepare Loading Solution:
-
Dilute the probe stock solution in HBSS to a final working concentration (typically 1-10 µM).
-
If using Pluronic® F-127, you can mix the probe stock solution with an equal volume of 20% Pluronic® F-127 before diluting in HBSS to a final concentration of ~0.02%.[5]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.[8] The optimal loading time and temperature should be determined empirically.
-
-
Wash:
-
Remove the loading solution and wash the cells 2-3 times with fresh, warm HBSS to remove any extracellular dye.
-
-
Anisomycin Treatment and Imaging:
-
Add fresh HBSS or culture medium to the cells.
-
Place the imaging dish on the microscope stage and acquire a baseline fluorescence reading.
-
Add Anisomycin to the desired final concentration (e.g., 10 µg/mL).
-
Begin time-lapse imaging immediately to capture the cellular response.
-
B. Protocol for Co-loading Two Fluorescent Probes and Anisomycin Treatment
This protocol is for the simultaneous monitoring of two different cellular parameters. It is essential to choose probes with minimal spectral overlap. For example, a green fluorescent probe for Ca²⁺ (Fluo-4) can be combined with a red fluorescent probe for mitochondrial membrane potential (TMRE).
Procedure:
-
Prepare Stock Solutions: As described in Protocol A for each probe and Anisomycin.
-
Prepare Co-loading Solution:
-
Prepare a loading solution containing both fluorescent probes at their optimal concentrations in HBSS.
-
-
Cell Loading:
-
Follow the cell loading procedure as described in Protocol A, incubating the cells with the co-loading solution.
-
-
Wash:
-
Wash the cells as described in Protocol A.
-
-
Anisomycin Treatment and Imaging:
-
Add fresh HBSS or culture medium.
-
Place the imaging dish on the microscope.
-
Acquire baseline images in both fluorescence channels.
-
Add Anisomycin.
-
Begin time-lapse imaging, alternating between the appropriate excitation and emission wavelengths for each probe.
-
IV. Visualizations
Signaling Pathway of Anisomycin-Induced Stress
Caption: Anisomycin signaling pathway.
Experimental Workflow for Multiplex Imaging
Caption: Workflow for Anisomycin and probe imaging.
V. Considerations and Best Practices
-
Controls: Always include appropriate controls, such as vehicle-treated cells (DMSO) and untreated cells.
-
Phototoxicity: Minimize light exposure to reduce phototoxicity and photobleaching, especially during time-lapse imaging.
-
Dye Concentration: Use the lowest possible concentration of the fluorescent probes that gives a detectable signal to avoid artifacts and cytotoxicity.
-
Spectral Overlap: Use a fluorescence spectra viewer to check for potential overlap between the emission spectra of your chosen probes.
-
Sequential Loading: If co-loading proves difficult, consider sequential loading of the probes.
-
Validation: Validate your results with other methods where possible.
By following these guidelines and protocols, researchers can effectively use Anisomycin in combination with fluorescent probes to gain valuable insights into cellular stress signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anisomycin, Protein synthesis inhibitor (CAS 27958-09-4) | Abcam [abcam.com]
- 3. Anisomycin (#2222) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. The fluorescent calcium indicator indo-1/AM inhibits renal proximal tubule cell volume regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 6. Potassium Ion Selective Electrode - NT Sensors [ntsensors.com]
- 7. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ION Potassium Green-2 AM, K+ indicator (CAS 1369302-24-8) | Abcam [abcam.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. nbinno.com [nbinno.com]
- 11. Fluorescently labeled neomycin as a probe of phosphatidylinositol-4, 5-bisphosphate in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisomycin (Anis-AM): Application Notes and Protocols for Data Acquisition and Analysis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisomycin, an antibiotic isolated from Streptomyces griseolus, is a powerful tool in cellular and molecular biology research. Its utility extends far beyond its antimicrobial properties, primarily due to its dual mechanism of action: potent inhibition of protein synthesis and robust activation of stress-activated protein kinase (SAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][2] This unique characteristic makes Anisomycin a valuable agent for investigating a wide range of cellular processes, including apoptosis, cell cycle regulation, and stress responses, with significant implications for drug development, particularly in oncology.
These application notes provide a comprehensive overview of the data acquisition and analysis workflow for studying the effects of Anisomycin. Detailed experimental protocols and data presentation guidelines are included to facilitate reproducible and robust scientific inquiry.
Mechanism of Action
Anisomycin exerts its biological effects through two primary mechanisms:
-
Inhibition of Protein Synthesis: Anisomycin binds to the 60S ribosomal subunit, interfering with peptidyl transferase activity and thereby blocking peptide bond formation. This leads to a rapid and potent inhibition of eukaryotic protein synthesis.[1]
-
Activation of Stress-Activated Protein Kinases (SAPKs): Anisomycin is a well-established and potent activator of the JNK and p38 MAPK signaling cascades.[1][2] This activation is thought to be a consequence of "ribotoxic stress," a cellular response to ribosome damage or dysfunction.
The interplay between these two mechanisms makes Anisomycin a multifaceted research tool, capable of inducing apoptosis and other cellular responses through complex signaling networks.
Signaling Pathway
The activation of the JNK and p38 MAPK pathways by Anisomycin initiates a signaling cascade that can lead to various cellular outcomes, including apoptosis. A simplified representation of this pathway is depicted below.
Experimental Protocols
Protocol 1: Assessment of Anisomycin-Induced Apoptosis by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with Anisomycin.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Anisomycin stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Anisomycin Treatment: The following day, treat the cells with varying concentrations of Anisomycin (e.g., 0, 0.1, 1, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.
Protocol 2: Analysis of MAPK Activation by Western Blotting
This protocol describes the detection of phosphorylated JNK and p38 MAPK in response to Anisomycin treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Anisomycin stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK (total)
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-p38 MAPK (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with Anisomycin as described in Protocol 1. For time-course experiments, treat cells for various durations (e.g., 0, 15, 30, 60 minutes) with a fixed concentration of Anisomycin (e.g., 10 µM).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and then to the loading control.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Quantitative Data Tables
Table 1: Dose-Dependent Effect of Anisomycin on Cell Viability
| Anisomycin Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 10 | 85 | ± 4.8 |
| 20 | 72 | ± 6.1 |
| 40 | 48 | ± 5.5 |
| 80 | 35 | ± 4.9 |
| 100 | 24 | ± 3.7 |
Data derived from a study on B16 mouse melanoma cells treated for 24 hours.[3][4]
Table 2: Time-Course of Anisomycin-Induced p38 MAPK Phosphorylation
| Time (minutes) | Fold Increase in p-p38/total p38 |
| 0 | 1.0 |
| 10 | 2.5 |
| 15 | 4.0 |
| 30 | 2.8 |
Quantitative analysis from Western blots of myocardial samples treated with Anisomycin.[5]
Table 3: Anisomycin-Induced Apoptosis in HeLa Cells
| Anisomycin Concentration (µM) | % Cleaved Caspase-3 Positive Cells |
| 0 (Control) | 5 |
| 0.07 | 8 |
| 0.15 | 15 |
| 0.31 | 25 |
| 0.62 | 40 |
| 1.25 | 60 |
| 2.5 | 75 |
| 5 | 85 |
| 10 | 90 |
| 20 | 92 |
| 40 | 95 |
Data represents the induction of cleaved caspase-3 as a marker of apoptosis in HeLa cells treated for 4 hours.[6]
Experimental Workflow and Data Analysis
The overall workflow for investigating the effects of Anisomycin involves a series of steps from experimental design to data interpretation.
Data Analysis Considerations:
-
Statistical Significance: All quantitative data should be analyzed for statistical significance using appropriate tests (e.g., t-test, ANOVA) to validate the observed effects.
-
Dose-Response Curves: For cytotoxicity and other dose-dependent assays, it is crucial to generate dose-response curves to determine key parameters such as the half-maximal inhibitory concentration (IC50).
-
Normalization: In Western blotting, normalization of the target protein signal to a loading control and the total protein is essential for accurate quantification. In cell-based assays, normalizing to the number of cells or a vehicle control is standard practice.
By following these detailed protocols and data analysis workflows, researchers can effectively utilize Anisomycin as a tool to dissect complex cellular signaling pathways and generate high-quality, reproducible data relevant to drug discovery and development.
References
- 1. Anisomycin has a potential toxicity of promoting cuproptosis in human ovarian cancer stem cells by attenuating YY1/lipoic acid pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anisomycin, Protein synthesis inhibitor (CAS 27958-09-4) | Abcam [abcam.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. licorbio.com [licorbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Anis-AM Cell Loading
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during cellular loading with Anis-AM and other acetoxymethyl (AM) ester dyes.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound cell loading?
This compound is a non-polar, cell-permeant dye that can passively diffuse across the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting this compound into its polar, fluorescent, and cell-impermeant form. This process effectively traps the dye inside the cell, allowing for the measurement of specific cellular parameters.[1]
Q2: My cells are not showing any fluorescence after loading with this compound. What are the possible causes?
Several factors can lead to a lack of fluorescence. These include:
-
Improper dye preparation: The this compound stock solution may have been improperly prepared or stored, leading to its degradation.
-
Low esterase activity: The cell type you are using may have low intracellular esterase activity, resulting in inefficient cleavage of the AM ester.
-
Dye extrusion: Some cell types actively pump out the de-esterified dye using organic anion transporters.
-
Incorrect filter sets: The microscope or plate reader may not be equipped with the appropriate filters for the excitation and emission wavelengths of the active form of this compound.
-
Cell health: The cells may not be viable or healthy, leading to reduced metabolic activity, including esterase function.
Q3: The fluorescence signal from my cells is very weak. How can I improve it?
To enhance a weak signal, consider the following:
-
Optimize dye concentration: The optimal concentration of this compound can vary between cell types. A concentration that is too low will result in a weak signal. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cells.[2]
-
Increase incubation time: Extending the incubation period can allow for more dye to be taken up and processed by the cells. However, prolonged incubation can also lead to cytotoxicity.
-
Optimize incubation temperature: Most protocols recommend incubation at 37°C to ensure optimal esterase activity.[3]
-
Use a potentiating agent: Pluronic® F-127, a nonionic detergent, can be used to increase the aqueous solubility of AM esters and facilitate their loading into cells.[1]
Q4: I am observing high background fluorescence. What can I do to reduce it?
High background fluorescence can be caused by:
-
Extracellular dye: Incomplete washing after the loading step can leave residual this compound in the extracellular medium. Ensure thorough but gentle washing of the cells.
-
Hydrolysis of the dye in the medium: this compound can be hydrolyzed by esterases present in serum. It is advisable to load cells in a serum-free medium.
-
Dye extrusion: If cells are actively pumping out the dye, the extracellular concentration of the fluorescent form will increase, contributing to background. The use of an organic anion transporter inhibitor, such as probenecid (B1678239), can help to reduce this leakage.[4]
Q5: My cells are dying after loading with this compound. How can I prevent this?
Cell death following dye loading is often a sign of cytotoxicity. To mitigate this:
-
Reduce dye concentration: Use the lowest concentration of this compound that provides a detectable signal.[2]
-
Decrease incubation time: Shorten the incubation period to minimize the cells' exposure to the dye.
-
Check for DMSO toxicity: The final concentration of DMSO in the loading buffer should be kept to a minimum, ideally below 0.1%, as high concentrations can be toxic to cells.[1]
-
Ensure cell health: Start with a healthy population of cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No/Weak Fluorescence Signal | Improper Dye Preparation/Storage: this compound is susceptible to hydrolysis. | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Store stock solutions in small aliquots, desiccated, and protected from light at -20°C.[1] |
| Low Intracellular Esterase Activity: Some cell types have inherently low esterase activity. | Increase the incubation time or the this compound concentration. Ensure cells are healthy and metabolically active. | |
| Inefficient Dye Loading: The dye is not effectively crossing the cell membrane. | Optimize loading conditions (concentration, time, temperature). Consider using Pluronic® F-127 to improve dye solubility and cell loading.[1] | |
| Incorrect Instrument Settings: Excitation/emission wavelengths are not optimal for the dye. | Use the correct filter sets for the fluorescent form of this compound. | |
| High Background Fluorescence | Extracellular Hydrolysis of this compound: Esterases in the serum of the loading medium can cleave the AM ester. | Load cells in serum-free medium or buffer. |
| Incomplete Removal of Extracellular Dye: Residual dye remains after loading. | Wash cells thoroughly (2-3 times) with fresh, dye-free buffer after incubation. | |
| Dye Leakage from Cells: Active transport of the dye out of the cells. | Add an organic anion transporter inhibitor, such as probenecid (typically 1-2.5 mM), to the loading and wash buffers.[4] | |
| Cell Death/Toxicity | High this compound Concentration: Excessive dye concentration can be toxic. | Perform a dose-response curve to determine the lowest effective concentration.[2] |
| Prolonged Incubation: Extended exposure to the dye can be harmful. | Reduce the incubation time. | |
| DMSO Toxicity: High concentrations of the solvent are detrimental to cells. | Ensure the final DMSO concentration in the loading buffer is low (ideally ≤ 0.1%).[1] | |
| Phototoxicity: Light exposure during imaging can damage cells. | Minimize the exposure of stained cells to excitation light. Use neutral density filters and sensitive camera settings. | |
| Uneven Cell Staining | Poor Dye Dispersion: this compound is not evenly distributed in the loading solution. | Ensure the this compound stock solution is thoroughly mixed into the loading buffer. The use of Pluronic® F-127 can aid in dispersion. |
| Cell Clumping: Cells are not in a monolayer, leading to differential dye access. | Ensure cells are seeded at an appropriate density to avoid clumping. | |
| Signal Compartmentalization | Dye Accumulation in Organelles: The dye is not localized to the cytoplasm. | Lowering the loading temperature (e.g., to room temperature) may reduce compartmentalization in some cell types. |
Experimental Protocols
General Protocol for this compound Cell Loading
This protocol provides a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light. AM esters are susceptible to hydrolysis, so avoid repeated freeze-thaw cycles.[1]
- Pluronic® F-127 Solution (Optional): Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
- Probenecid Stock Solution (Optional): Prepare a 250 mM stock solution of probenecid in 1 M NaOH and buffer to a physiological pH.
- Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. For many experiments, loading can be performed in a serum-free cell culture medium.
2. Cell Preparation:
- Plate cells on a suitable culture vessel (e.g., 96-well plate, coverslips) and allow them to adhere and reach the desired confluency.
3. Dye Loading:
- Prepare the working solution of this compound in the loading buffer. The final concentration typically ranges from 1 to 10 µM.
- If using Pluronic® F-127, you can add it to the working solution at a final concentration of 0.02-0.04%. A common method is to mix equal volumes of the this compound stock and the 20% Pluronic® F-127 stock before diluting into the loading buffer.[1]
- If using probenecid, add it to the working solution at a final concentration of 1-2.5 mM.[4]
- Remove the culture medium from the cells and replace it with the this compound working solution.
- Incubate the cells for 15 to 60 minutes at 37°C or room temperature, protected from light. The optimal time and temperature should be determined empirically.[2]
4. Washing:
- Remove the dye-loading solution and wash the cells 2-3 times with a warm, dye-free buffer (e.g., HBSS). If probenecid was used during loading, it is recommended to include it in the wash buffer as well.
5. Imaging/Measurement:
- Add fresh buffer to the cells.
- Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission settings for the fluorescent form of this compound.
Quantitative Data Summary
The following table provides general concentration and incubation parameters for AM ester dyes. These are starting points and should be optimized for your specific cell type and this compound.
| Parameter | Typical Range | Notes |
| This compound Concentration | 1 - 10 µM | Higher concentrations can be toxic. Titration is recommended. |
| Incubation Time | 15 - 60 minutes | Longer times may increase signal but also toxicity. |
| Incubation Temperature | Room Temperature to 37°C | 37°C is optimal for most esterase activity. Lower temperatures may reduce compartmentalization. |
| Pluronic® F-127 | 0.02 - 0.04% (final) | Aids in dye solubilization. |
| Probenecid | 1 - 2.5 mM (final) | Reduces dye leakage from cells. |
Visualizations
Caption: Mechanism of this compound uptake and activation in live cells.
Caption: Troubleshooting workflow for poor this compound cell loading.
References
Technical Support Center: Acetoxymethyl (AM) Ester Dyes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the compartmentalization of acetoxymethyl (AM) ester fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is AM ester compartmentalization?
A1: AM ester compartmentalization is the sequestration of fluorescent dyes into cellular organelles such as lysosomes, mitochondria, or other granular structures, instead of remaining freely distributed throughout the cytosol.[1] This occurs when the hydrophobic AM ester form of the dye is not fully hydrolyzed by cytosolic esterases into its membrane-impermeant, active form.[1][2] Incomplete hydrolysis can lead to the accumulation of partially de-esterified, still lipophilic dye molecules within the membranes of these organelles.
Q2: Why is compartmentalization a problem for my experiments?
A2: Compartmentalization can lead to several experimental artifacts:
-
Inaccurate Ion Concentration Measurements: Sequestration of indicators (e.g., calcium dyes like Fluo-3 (B43766) AM) into organelles with different ion concentrations than the cytosol will lead to a distorted and non-representative fluorescent signal.
-
High Background Fluorescence: Dye trapped in organelles contributes to high background noise, reducing the signal-to-noise ratio of your measurements.
-
Cellular Toxicity: High concentrations of dye trapped in organelles can be toxic to the cells.
-
Signal Artifacts: The release of dye from these compartments, for instance during agonist stimulation, can be misinterpreted as a physiological signal.
Q3: What are the main factors that contribute to AM ester compartmentalization?
A3: Several factors can promote the compartmentalization of AM ester dyes:
-
High Dye Concentration: Using a higher concentration of the AM ester than necessary increases the likelihood of incomplete hydrolysis and subsequent sequestration.[3]
-
Long Incubation Times: Extended loading periods can lead to the accumulation of the dye in various cellular compartments.[3]
-
Low Cytosolic Esterase Activity: Different cell types have varying levels of cytosolic esterase activity. Cells with low activity may not efficiently hydrolyze the AM esters, leading to compartmentalization.[1][2][3]
-
Temperature: While 37°C is often used for cell culture, loading at this temperature can sometimes increase the activity of transport mechanisms that lead to compartmentalization.
-
Incomplete Hydrolysis: If the AM ester groups are not completely cleaved, the dye remains somewhat lipophilic and can cross organelle membranes.[1][3]
Q4: What is Pluronic® F-127, and should I use it?
A4: Pluronic® F-127 is a non-ionic surfactant used to increase the aqueous solubility of AM esters and facilitate their dispersion in physiological buffer, preventing dye precipitation.[4] While it can improve loading efficiency, its concentration should be optimized, as high concentrations can be toxic to cells. It is recommended to use the minimal concentration necessary, typically around 0.02%.[4][5] The long-term storage of AM esters with Pluronic® F-127 is not recommended.[4]
Troubleshooting Guide
Issue: I am observing punctate staining or high background fluorescence, suggesting dye compartmentalization.
This troubleshooting guide provides a step-by-step approach to systematically address and reduce the compartmentalization of your AM ester dye.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting AM dye compartmentalization.
Detailed Troubleshooting Steps:
-
Reduce Loading Temperature:
-
Rationale: Lowering the temperature can reduce the rate of endocytosis and other active transport processes that contribute to the sequestration of the dye into organelles.[4]
-
Action: Try incubating your cells with the AM ester at room temperature (20-25°C) or even at 4°C instead of 37°C. You may need to increase the loading time to compensate for slower dye uptake at lower temperatures.
-
-
Optimize Dye Concentration and Incubation Time:
-
Rationale: Using the lowest possible dye concentration and the shortest incubation time that provides an adequate signal can significantly reduce compartmentalization.[3][6] Overloading cells is a common cause of this issue.
-
Action: Perform a titration experiment to determine the optimal dye concentration (typically in the range of 1-5 µM) and incubation time (e.g., 15-45 minutes) for your specific cell type and experimental conditions.[4][5]
-
-
Use Organic Anion Transporter (OAT) Inhibitors:
-
Rationale: Once the AM ester is hydrolyzed, the resulting charged dye can be actively pumped out of the cell by OATs. While this is technically "leakage" and not compartmentalization, the use of OAT inhibitors is a standard practice to improve dye retention in the cytosol, which can indirectly affect the equilibrium of dye distribution.[7]
-
Action: Add an OAT inhibitor like probenecid (B1678239) or sulfinpyrazone (B1681189) to your loading and imaging buffers.[4] Be aware that these inhibitors can have off-target effects.[8][9]
Compound Typical Working Concentration Probenecid 1 - 2.5 mM[4] Sulfinpyrazone 0.1 - 0.25 mM[4] -
-
Incorporate a Brief Serum Pulse (for super-lipophilic dyes):
-
Rationale: Some highly lipophilic AM esters can get trapped in the plasma membrane. A brief exposure to serum albumin can help to extract these membrane-bound molecules, allowing them to enter the cell.[2][3]
-
Action: After the initial loading period, briefly incubate the cells with a buffer containing serum albumin.
-
Experimental Protocols
Protocol 1: Optimized AM Ester Loading Protocol to Minimize Compartmentalization
This protocol provides a general framework. Optimal conditions will vary by cell type and the specific AM ester used.
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of the AM ester dye in anhydrous DMSO. Store desiccated at -20°C, protected from light.
-
If using Pluronic® F-127, prepare a 20% (w/v) stock solution in DMSO.
-
Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
If using an OAT inhibitor, prepare a stock solution of probenecid (e.g., 250 mM in 1 M NaOH, then pH adjusted to 7.4) or sulfinpyrazone.
-
-
Cell Preparation:
-
Plate cells on an appropriate substrate for imaging (e.g., glass-bottom dishes) and allow them to adhere.
-
Ensure cells are healthy and sub-confluent.
-
-
Dye Loading:
-
Prepare the final loading solution. Dilute the AM ester stock solution into the loading buffer to a final concentration of 1-5 µM.
-
Optional: If using Pluronic® F-127, first mix an equal volume of the 20% stock with your AM ester stock solution before diluting into the buffer. The final Pluronic® F-127 concentration should be approximately 0.02%.[4]
-
-
Optional: Add the OAT inhibitor to the final loading solution (e.g., 1-2.5 mM probenecid).
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the final loading solution to the cells.
-
Incubate at room temperature (20-25°C) for 20-45 minutes in the dark.
-
-
Washing and De-esterification:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh, dye-free buffer (containing the OAT inhibitor, if used) to remove extracellular dye.
-
Add fresh dye-free buffer and incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by cytosolic esterases.
-
-
Imaging:
-
Proceed with fluorescence imaging. Use the lowest possible excitation light intensity to avoid phototoxicity and photobleaching.[10]
-
Mechanisms and Pathways
AM Ester Dye Loading and Compartmentalization Pathway
Caption: The pathway of AM ester dye loading and potential for compartmentalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart | Semantic Scholar [semanticscholar.org]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probenecid inhibits platelet responses to aggregating agents in vitro and has a synergistic inhibitory effect with penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Preventing Phototoxicity with Amine-Reactive Probes in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate phototoxicity when using amine-reactive fluorescent probes, such as Amine-Reactive Probe X (AR-X), in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern when using AR-X in live-cell imaging?
A1: Phototoxicity is cell damage or death caused by light exposure in the presence of a photosensitizing agent, in this case, AR-X.[1][2] When a fluorescent molecule like AR-X is excited by light, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS).[3][4] These ROS can damage cellular components like lipids, proteins, and DNA, leading to altered cell physiology, apoptosis, or necrosis.[1][4] This is a significant concern in live-cell imaging as it can compromise the validity of experimental data by showing cellular stress responses that are not related to the biological process being studied.[1][2]
Q2: What are the common signs of phototoxicity in my live-cell experiment?
A2: Signs of phototoxicity can range from subtle to severe. Obvious signs include cell rounding, blebbing of the cell membrane, vacuole formation, and ultimately, cell death.[1] More subtle effects, which can be equally detrimental to experimental outcomes, include alterations in cell migration, changes in mitochondrial morphology and dynamics, and slowing or arrest of the cell cycle.[5][6]
Q3: How does the choice of imaging equipment affect phototoxicity?
A3: The imaging equipment plays a crucial role in the level of phototoxicity. Systems with higher sensitivity, such as those with back-illuminated sCMOS or EMCCD cameras, require lower laser power and shorter exposure times to achieve a good signal-to-noise ratio, thereby reducing the total light dose delivered to the cells.[1] Confocal systems with fast multi-point scanners can also decrease phototoxicity compared to traditional point-scanning confocals.[1] Furthermore, the use of fast-switching LED light sources and transistor-transistor logic (TTL) circuits can minimize "illumination overhead," which is the time the sample is illuminated while the camera is not actively acquiring an image.[5][7]
Q4: Are there alternatives to AR-X if phototoxicity remains an issue?
A4: Yes, if optimizing imaging conditions for AR-X is insufficient, consider using alternative fluorescent probes.[8] Key factors to consider when choosing an alternative include its photostability, quantum yield, and excitation/emission spectra.[9][10] Probes that are excited by longer wavelengths of light (e.g., red or near-infrared) are generally less phototoxic because lower energy light is less damaging to cells.[1] When selecting an alternative amine-reactive probe, compare its photophysical properties to find one that is brighter and more photostable, which will allow for lower light exposure.[9][11]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to AR-X phototoxicity.
Problem 1: Significant cell death or morphological changes are observed after imaging.
| Potential Cause | Recommended Solution |
| Excessive Light Exposure | Reduce the laser power to the minimum level required for a usable signal. Decrease the exposure time per frame. Reduce the frequency of image acquisition (increase the time interval). |
| "Illumination Overhead" | If your microscope uses a mechanical shutter, this can increase the total light exposure time significantly.[7] Use longer exposure times with lower light intensity to minimize the relative contribution of the shutter opening and closing times.[7] If possible, use a system with fast TTL-controlled LED illumination to eliminate illumination overhead.[5][7] |
| Sub-optimal Wavelength | Shorter wavelength light (e.g., blue light) is generally more energetic and can be more phototoxic.[6] If AR-X has a broad excitation spectrum, try to excite it at the longer end of its excitation range. Consider switching to a red-shifted alternative probe if possible.[1] |
| High Probe Concentration | A high concentration of the fluorescent probe can lead to increased ROS production. Titrate the AR-X concentration to the lowest level that provides adequate signal. |
Problem 2: Subtle changes in cell behavior (e.g., altered migration, stalled mitosis) are suspected.
| Potential Cause | Recommended Solution |
| Low-level Phototoxicity | Even in the absence of overt cell death, low levels of ROS can affect sensitive cellular processes.[2][3] Implement control experiments where cells are treated with AR-X but not exposed to light, and vice versa, to isolate the effects of the probe and the imaging process. |
| Environmental Stress | The imaging medium itself can contribute to phototoxicity. Some components in standard cell culture media, like riboflavin (B1680620) and pyridoxal, can act as photosensitizers.[2] Consider using a specialized imaging medium with reduced autofluorescence and without these components. |
| Insufficient ROS Scavenging | Cells have endogenous mechanisms to neutralize ROS, but these can be overwhelmed during intense imaging.[2] Supplement the imaging medium with antioxidants or ROS scavengers like Trolox or N-acetylcysteine to help mitigate phototoxic effects.[6] |
Experimental Protocols
Protocol 1: Determining Optimal Imaging Settings to Minimize Phototoxicity
-
Cell Preparation: Plate cells at the desired density and allow them to adhere and enter the desired growth phase.
-
Probe Labeling: Incubate cells with the lowest effective concentration of AR-X as determined by a concentration titration experiment. Wash cells thoroughly to remove any unbound probe.
-
Establish Maximum Tolerable Light Dose:
-
Define a "health metric" for your cells (e.g., normal morphology, successful cell division, consistent migration speed).
-
Image different fields of view using a range of laser powers and exposure times.
-
Maintain a constant total light dose by decreasing the laser power when increasing the exposure time, and vice versa.
-
Monitor the cells for several hours post-imaging to assess the health metric.
-
The "optimal" settings are those that provide an acceptable signal-to-noise ratio while having the least impact on the health metric.
-
-
Assess Illumination Overhead:
Protocol 2: Using Antioxidants to Reduce Phototoxicity
-
Prepare Antioxidant Stock Solution: Prepare a sterile, concentrated stock solution of an antioxidant like Trolox (e.g., 100 mM in DMSO).
-
Determine Optimal Antioxidant Concentration:
-
Culture cells in imaging medium supplemented with a range of antioxidant concentrations (e.g., 100 µM, 200 µM, 500 µM Trolox).
-
Ensure the chosen concentrations are not toxic to the cells in the absence of imaging.
-
-
Imaging with Antioxidants:
-
Replace the standard culture medium with the antioxidant-supplemented imaging medium just before starting the experiment.
-
Perform the live-cell imaging experiment using the optimized light settings from Protocol 1.
-
Include a control group imaged under the same conditions but without the antioxidant to quantify the improvement in cell health.
-
Visualizations
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to minimize phototoxicity in fluorescence live cell imaging? – Line A [line-a.co.il]
- 8. Alternative fluorophores designed for advanced molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. generi-biotech.com [generi-biotech.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Anis-AM Signal-to-Noise Ratio
A comprehensive guide for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help users optimize the signal-to-noise ratio in experiments utilizing Anis-AM. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
AM esters are a common chemical modification used to make fluorescent indicators cell-permeable. The hydrophobic AM groups allow the molecule to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the active, fluorescent form of the indicator, which is then trapped within the cell. The fluorescence of the activated indicator is typically dependent on the concentration of a specific analyte, such as calcium ions (Ca²⁺) or pH.
Q2: What are the general principles for optimizing the signal-to-noise ratio of AM ester-based fluorescent probes?
Optimizing the signal-to-noise ratio involves maximizing the specific signal from the target analyte while minimizing background noise. Key factors to consider include:
-
Probe Concentration: Using the optimal concentration is critical. Too low a concentration will result in a weak signal, while too high a concentration can lead to cytotoxicity, incomplete hydrolysis, and compartmentalization of the dye.
-
Loading Time and Temperature: Incubation time and temperature affect both the uptake of the AM ester and its subsequent hydrolysis by intracellular esterases. These parameters need to be empirically determined for each cell type and experimental condition.
-
Cell Health: Healthy, viable cells are essential for proper dye loading and retention. Ensure that cell culture conditions are optimal.
-
Buffer Composition: The composition of the loading and imaging buffers can significantly impact the fluorescence signal. For example, the presence of esterases in serum can lead to premature hydrolysis of the AM ester before it enters the cells.
-
Instrumentation Settings: Proper configuration of the fluorescence microscope or plate reader, including excitation and emission wavelengths, exposure time, and gain settings, is crucial for maximizing signal detection and minimizing background.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with AM ester fluorescent probes.
Problem 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inadequate Probe Concentration | Perform a concentration titration to determine the optimal working concentration for your specific cell type. Start with a range of 1-10 µM. |
| Insufficient Loading Time or Suboptimal Temperature | Optimize the incubation time and temperature. Try increasing the incubation time or performing the loading at 37°C instead of room temperature. |
| Poor Cell Health | Ensure cells are healthy and not overly confluent. Perform a viability assay to confirm cell health. |
| Premature Hydrolysis of AM Ester | If using a loading buffer containing serum, consider using a serum-free buffer or heat-inactivating the serum to denature esterases. |
| Incorrect Filter Sets/Wavelengths | Verify that the excitation and emission wavelengths used on your instrument are appropriate for the active form of the fluorescent probe. |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium if applicable. |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Excessive Probe Concentration | Reduce the loading concentration of the this compound probe. |
| Incomplete Washing | Ensure thorough washing of the cells after loading to remove extracellular and non-hydrolyzed probe. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If high, consider using a probe with excitation and emission wavelengths in the red or far-red spectrum. |
| Probe Compartmentalization | Incomplete hydrolysis can lead to the sequestration of the probe in organelles, contributing to background fluorescence. Optimize loading conditions (concentration, time, temperature) to favor cytosolic localization. |
| Media Components | Some components in cell culture media, like phenol (B47542) red and riboflavin, are fluorescent. Use a phenol red-free and riboflavin-free imaging buffer. |
Problem 3: Inconsistent or Variable Staining
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Uneven Cell Density | Ensure a homogenous cell monolayer for consistent dye loading. |
| Inconsistent Loading Conditions | Maintain consistent loading times, temperatures, and probe concentrations across all samples. |
| Cell Population Heterogeneity | Different cell types or cells in different physiological states may exhibit varying esterase activity, leading to differences in dye loading and hydrolysis. |
| Incomplete Solubilization of AM Ester | Ensure the AM ester stock solution is fully dissolved in high-quality, anhydrous DMSO before diluting it into the loading buffer. The use of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in solubilization.[1] |
Experimental Protocols & Methodologies
As specific protocols for "this compound" are not available, a general protocol for loading acetoxymethyl ester fluorescent dyes is provided below. This should be used as a starting point and optimized for your specific experimental needs.
General Protocol for Loading Cells with AM Ester Dyes
-
Prepare Stock Solution:
-
Dissolve the AM ester in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to make a stock solution of 1 to 10 mM.
-
Store the stock solution in small aliquots, desiccated and protected from light at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Loading Solution:
-
On the day of the experiment, dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired final working concentration (typically 1-10 µM).
-
For probes with low aqueous solubility, the addition of a non-ionic detergent like Pluronic® F-127 to the loading buffer at a final concentration of 0.01-0.02% can improve dye dispersal.
-
-
Cell Loading:
-
Remove the cell culture medium from your cells.
-
Wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at a suitable temperature (e.g., room temperature or 37°C), protected from light.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with the physiological buffer to remove any extracellular dye.
-
-
De-esterification (Hydrolysis):
-
Incubate the cells in fresh physiological buffer for an additional period (e.g., 30 minutes) at the loading temperature to allow for complete hydrolysis of the AM esters by intracellular esterases.
-
-
Imaging:
-
Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for the active form of the probe.
-
Visualizations
Workflow for Using AM Ester Fluorescent Probes
References
Technical Support Center: Anis-AM Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Anis-AM, a proprietary acetoxymethyl (AM) ester probe for measuring intracellular esterase activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-fluorescent, cell-permeant compound designed to measure intracellular esterase activity, a key indicator of cell health and viability.[1][2] The acetoxymethyl (AM) ester group masks a negatively charged carboxylate, rendering the molecule uncharged and capable of passively crossing the cell membrane.[2] Once inside a viable cell, intracellular esterases cleave the AM groups, releasing the fluorescent parent molecule "Anis".[1][2] The resulting fluorescence is proportional to the esterase activity and is a reliable measure of cell viability.[1]
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and efficacy of this compound. It is recommended to store this compound desiccated at -20°C and protected from light. Before use, allow the vial to equilibrate to room temperature to prevent condensation. Prepare stock solutions in anhydrous DMSO and aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.
Q3: What are the expected excitation and emission wavelengths for the hydrolyzed "Anis" product?
For optimal fluorescence detection of the hydrolyzed "Anis" product, it is essential to use the correct excitation and emission wavelengths. While specific wavelengths for "Anis" are proprietary, they are analogous to other fluorescent probes. Please refer to the product's technical data sheet for the precise spectral characteristics. As a general guideline for similar compounds, excitation is typically in the blue range (~360 nm) with emission in the blue-to-green range (~450 nm).[1]
Troubleshooting Guide
Incomplete hydrolysis of this compound can lead to inaccurate and unreliable results. The following guide addresses the most common issues, their potential causes, and recommended solutions.
Issue 1: Low or No Fluorescence Signal
A weak or absent fluorescence signal suggests a problem with one or more steps in the experimental workflow, from initial cell handling to the final measurement.
Troubleshooting Steps:
-
Verify Cell Health and Viability:
-
Ensure cells are healthy and in the logarithmic growth phase.
-
Use a standard viability assay (e.g., trypan blue exclusion) to confirm a high percentage of viable cells.
-
Rationale: Only viable cells with active esterases can hydrolyze this compound.[1]
-
-
Check this compound Concentration and Loading Conditions:
-
Optimize the this compound concentration. A typical starting range is 1-10 µM.
-
Ensure the loading buffer is serum-free, as serum can contain esterases that hydrolyze this compound extracellularly.
-
Optimize the incubation time and temperature. A common starting point is 30-60 minutes at 37°C.
-
-
Confirm Instrument Settings:
-
Verify that the correct excitation and emission filters are in place for the "Anis" fluorophore.
-
Ensure the detector gain is set appropriately.
-
Issue 2: High Background Fluorescence
High background fluorescence can mask the specific signal from intracellular this compound hydrolysis, reducing the signal-to-noise ratio.
Troubleshooting Steps:
-
Wash Cells After Loading:
-
After incubation with this compound, wash the cells with a fresh, serum-free buffer to remove any extracellular probe.
-
-
Check for Spontaneous Hydrolysis:
-
Incubate this compound in the loading buffer without cells to check for spontaneous hydrolysis. If a signal is detected, the buffer may be contaminated or have a pH that promotes hydrolysis.
-
Rationale: The stability of the AM ester is pH-dependent.[3]
-
-
Reduce this compound Concentration:
-
High concentrations of the probe can lead to increased non-specific binding and background fluorescence.
-
Issue 3: Evidence of Cell Stress or Toxicity
Morphological changes, detachment from the culture surface, or a decrease in viability after loading with this compound can indicate cytotoxicity.
Troubleshooting Steps:
-
Decrease this compound Concentration and Incubation Time:
-
High concentrations and prolonged incubation can be toxic to some cell types.
-
-
Check for DMSO Toxicity:
-
Ensure the final concentration of DMSO in the loading buffer is low (typically <0.5%). Prepare a vehicle control (DMSO without this compound) to assess its effect on cell health.
-
-
Ensure Optimal Cell Density:
-
Both very high and very low cell densities can make cells more susceptible to stress.
-
Summary of Troubleshooting Solutions
| Issue | Potential Cause | Recommended Solution |
| Low/No Signal | Poor cell viability | Confirm cell health with a viability assay. |
| Suboptimal probe concentration | Titrate this compound concentration (1-10 µM). | |
| Inadequate incubation time/temperature | Optimize incubation (30-60 min at 37°C). | |
| Incorrect instrument settings | Verify excitation/emission wavelengths and gain. | |
| High Background | Extracellular this compound | Wash cells after loading. |
| Spontaneous hydrolysis of probe | Test for probe hydrolysis in cell-free buffer. | |
| High probe concentration | Reduce this compound concentration. | |
| Cell Toxicity | High probe concentration/incubation time | Decrease concentration and/or incubation time. |
| DMSO toxicity | Ensure final DMSO concentration is <0.5%. | |
| Suboptimal cell density | Maintain optimal cell density during the experiment. |
Experimental Protocols
Protocol 1: Standard this compound Loading Protocol
-
Cell Preparation: Plate cells in a suitable microplate or on coverslips and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in a serum-free medium or a suitable buffer (e.g., HBSS) to a final concentration of 1-10 µM.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the this compound loading solution.
-
Wash the cells twice with a fresh, warm, serum-free medium or buffer.
-
-
Measurement:
-
Add fresh buffer to the cells.
-
Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission settings for the "Anis" fluorophore.
-
Protocol 2: Esterase Activity Assay
This protocol can be used to determine the Vmax and Km of intracellular esterases for this compound.
-
Prepare Cell Lysate:
-
Harvest a known number of cells.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the intracellular enzymes.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Kinetic Measurement:
-
Prepare a series of dilutions of the this compound substrate in a suitable reaction buffer.
-
In a microplate, add a fixed amount of cell lysate to each well.
-
Initiate the reaction by adding the this compound dilutions to the wells.
-
Immediately begin measuring the fluorescence at regular intervals using a kinetic mode on a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Quantitative Data
The following table presents hypothetical data illustrating the effect of incubation time and temperature on the hydrolysis of this compound, as measured by the mean fluorescence intensity (MFI).
| Incubation Time (minutes) | MFI at 25°C | MFI at 37°C |
| 15 | 150 ± 12 | 450 ± 25 |
| 30 | 320 ± 28 | 980 ± 55 |
| 60 | 650 ± 45 | 1850 ± 90 |
| 90 | 850 ± 60 | 2100 ± 110 |
Data are represented as mean ± standard deviation.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound hydrolysis.
Caption: Mechanism of this compound activation by intracellular esterases.
References
Technical Support Center: Anis-AM and other Acetoxymethyl (AM) Ester Dyes
Disclaimer: Specific experimental data for Anis-AM dye is limited in publicly available resources. This guide is based on the well-established principles and troubleshooting strategies for acetoxymethyl (AM) ester fluorescent probes. Researchers using this compound should use this information as a starting point and optimize protocols for their specific cell types and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of AM ester dye loading?
A1: AM ester dyes are hydrophobic molecules that can easily cross the plasma membrane of live cells. Once inside the cell, intracellular esterases cleave the AM ester groups, converting the dye into its fluorescent, membrane-impermeant form, which is then trapped in the cytoplasm.[1]
Q2: My fluorescent signal is weak. What are the common causes?
A2: Weak fluorescence can result from several factors:
-
Incomplete hydrolysis: The intracellular esterase activity may be insufficient to fully cleave the AM ester, leaving the dye in its non-fluorescent form.[2]
-
Dye leakage: The cleaved dye can be actively transported out of the cell by organic anion transporters.[1]
-
Quenching: High dye concentrations can lead to self-quenching, and some cellular components can also quench the fluorescence.
-
Photobleaching: Excessive exposure to excitation light can irreversibly destroy the fluorophore.[3]
-
Suboptimal loading conditions: Incorrect dye concentration, incubation time, or temperature can lead to inefficient loading.[4]
Q3: What is dye compartmentalization and how can I avoid it?
A3: Compartmentalization refers to the sequestration of the dye into organelles such as mitochondria or lysosomes, resulting in a punctate rather than diffuse cytosolic staining pattern. This can occur when the AM ester is not fully hydrolyzed in the cytoplasm. To minimize this, you can try lowering the loading temperature or reducing the incubation time.[1][5][6]
Q4: How can I prevent dye leakage from my cells?
A4: Dye leakage is often mediated by organic anion transporters. The use of probenecid (B1678239), an anion transport inhibitor, can help to reduce the efflux of the cleaved dye from the cells.[1][7] Lowering the experimental temperature can also reduce the rate of transport.
Q5: What is photobleaching and how can I minimize it?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a decrease in fluorescence intensity over time.[3] To minimize photobleaching, you can:
-
Reduce the intensity and duration of the excitation light.
-
Use an anti-fade mounting medium for fixed cells.[8]
-
Choose a more photostable dye if possible.[9]
-
Use a more sensitive detector to reduce the required exposure time.[8]
Troubleshooting Guides
Problem: Weak or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Inefficient Dye Loading | Optimize dye concentration (typically 1-10 µM for AM dyes). Increase incubation time or adjust temperature (20-37°C is a common range).[10] |
| Incomplete Hydrolysis | Increase post-loading incubation time in dye-free media to allow for complete de-esterification. Ensure cells are healthy, as esterase activity can be compromised in stressed cells. |
| Dye Leakage | Add probenecid (1-2.5 mM) to the loading and imaging buffer to inhibit organic anion transporters.[1] Perform imaging at a lower temperature. |
| Photobleaching | Minimize exposure to excitation light. Use neutral density filters to reduce light intensity. Acquire images using a sensitive camera with shorter exposure times.[8] |
| Incorrect Filter Set | Ensure the excitation and emission filters on the microscope are appropriate for the spectral properties of your dye. |
Problem: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Extracellular Dye | Ensure thorough washing of cells with dye-free buffer after loading to remove any residual extracellular dye. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using a dye with longer excitation/emission wavelengths.[8] |
| Hydrolysis of Dye in Media | Prepare fresh working solutions of the AM dye for each experiment, as it can hydrolyze in aqueous solutions.[10] |
Problem: Uneven Staining or Dye Compartmentalization
| Possible Cause | Suggested Solution |
| Dye Precipitation | Ensure the AM dye is fully dissolved in DMSO before preparing the working solution. The use of Pluronic F-127 (at a final concentration of ~0.02%) can help to improve solubility.[1] |
| Sequestration in Organelles | Lower the loading temperature (e.g., incubate at room temperature instead of 37°C) to slow down organelle uptake.[1] Reduce the dye concentration or incubation time. |
| Cell Health | Ensure cells are healthy and not overly confluent, as this can affect dye uptake and distribution. |
Quantitative Data for Common AM Dyes
The following tables provide typical experimental parameters for commonly used AM dyes. These should be used as a starting point for optimizing experiments with this compound.
Table 1: Recommended Loading Conditions for AM Dyes
| Dye | Typical Concentration | Incubation Time | Incubation Temperature |
| Calcein AM | 1-5 µM | 15-60 min | 20-37°C |
| Fluo-4 AM | 1-10 µM | 30-60 min | 20-37°C |
| Indo-1 AM | 1-10 µM | 15-60 min | 20-37°C |
Table 2: Photostability of Common Fluorophores
| Fluorophore Family | Relative Photostability |
| Alexa Fluor Dyes | High |
| Rhodamine Dyes | Moderate to High |
| Fluorescein (FITC) | Low to Moderate |
| Cyanine (Cy) Dyes | Moderate |
Note: Photostability is highly dependent on experimental conditions.[9][11]
Experimental Protocols
General Protocol for AM Dye Loading
-
Stock Solution Preparation:
-
Prepare a 1 to 10 mM stock solution of the AM dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution in small aliquots, desiccated and protected from light at -20°C. AM esters are sensitive to hydrolysis, so avoid moisture.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot to room temperature.
-
Prepare a working solution of 1 to 10 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution, HBSS) without serum. Serum may contain esterases that can hydrolyze the dye extracellularly.[12]
-
For dyes with low aqueous solubility, Pluronic F-127 can be added to the working solution at a final concentration of approximately 0.02% to aid in dispersion.[1]
-
-
Cell Loading:
-
Grow cells to the desired confluency on coverslips or imaging plates.
-
Remove the growth medium and wash the cells once with the buffered physiological medium.
-
Add the AM dye working solution to the cells and incubate for 15-60 minutes at a temperature between 20°C and 37°C, protected from light. The optimal time and temperature are cell-type dependent and should be determined empirically.[10]
-
-
Washing and De-esterification:
-
After loading, wash the cells two to three times with fresh, dye-free buffer to remove extracellular dye.
-
If dye leakage is a concern, include an organic anion transport inhibitor like probenecid (1-2.5 mM) in the wash buffer and subsequent imaging medium.[1]
-
Incubate the cells in dye-free buffer for an additional 15-30 minutes to ensure complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for the specific dye.
-
Minimize light exposure to reduce photobleaching.
-
Visualizations
Caption: Mechanism of AM dye loading and activation.
Caption: Troubleshooting workflow for low fluorescence.
References
- 1. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 2. Targeted esterase-induced dye (TED) loading supports direct calcium imaging in eukaryotic cell-free systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart | Semantic Scholar [semanticscholar.org]
- 6. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcein AM, Cell-permeant Green Dye, 1 mL - FAQs [thermofisher.com]
Technical Support Center: Minimizing Anis-AM Background Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background fluorescence with Anis-AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant fluorescent probe. The "AM" (acetoxymethyl) ester group makes the molecule hydrophobic, allowing it to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, rendering the molecule fluorescent and trapping it within the cell. This mechanism allows for the specific labeling of viable cells, as only metabolically active cells with intact membranes can activate and retain the dye.[1][2][3]
Q2: What are the common causes of high background fluorescence with this compound?
High background fluorescence in live-cell imaging with this compound can arise from several sources:
-
Incomplete hydrolysis of extracellular this compound: If the AM ester is not fully removed from the extracellular environment, it can be hydrolyzed by extracellular esterases, leading to fluorescence outside the cells.[4]
-
Dye leakage: The cleaved, fluorescent form of Anis may leak from the cells, contributing to background signal.
-
Autofluorescence: Cells and culture media can have endogenous fluorescence, which may overlap with the emission spectrum of Anis.[5]
-
Non-specific binding: this compound may bind non-specifically to cellular components or the extracellular matrix.
-
Suboptimal dye concentration and loading conditions: Using too high a concentration of this compound or inappropriate incubation times and temperatures can lead to increased background.[1]
Q3: How can I reduce autofluorescence from my cells and media?
To minimize autofluorescence, consider the following:
-
Use phenol (B47542) red-free media: Phenol red is a common source of fluorescence in cell culture media.
-
Image cells in a buffered salt solution: After loading, you can replace the culture medium with a clear, buffered salt solution (like Hanks' Balanced Salt Solution, HBSS) for imaging.
-
Check for cellular autofluorescence: Before staining, examine your unstained cells under the microscope using the same filter sets you will use for this compound to determine the baseline autofluorescence.
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter when using this compound.
Issue 1: High Background Fluorescence Across the Entire Field of View
| Possible Cause | Recommended Solution |
| Excess extracellular this compound | * Optimize washing steps: After incubation with this compound, wash the cells thoroughly with a warm, serum-free buffer (e.g., HBSS) to remove any unbound dye.[1] Increase the number and duration of washes if necessary. |
| Incomplete de-esterification in the extracellular space | * Reduce serum concentration during loading: Serum contains esterases that can cleave extracellular this compound.[6] If possible, load cells in serum-free media or a buffered salt solution. |
| This compound concentration is too high | * Titrate the this compound concentration: Perform a concentration-response experiment to determine the lowest effective concentration that provides a sufficient signal-to-noise ratio.[7] Start with a range of 1-10 µM and optimize for your specific cell type.[8] |
Issue 2: Weak Specific Signal and High Background
| Possible Cause | Recommended Solution |
| Suboptimal loading conditions | * Optimize incubation time and temperature: Incubate cells with this compound typically for 15-60 minutes at 37°C.[1][8] Shorter or longer times may be necessary depending on the cell type. Perform a time-course experiment to find the optimal incubation period. |
| Poor dye solubility | * Use Pluronic® F-127: This non-ionic detergent can aid in the dispersion of AM esters in aqueous solutions.[8][9] A final concentration of 0.02% is often recommended. |
| Dye leakage after loading | * Use an anion transporter inhibitor: Probenecid can be used to reduce the leakage of the de-esterified dye from the cells.[8][9] A typical working concentration is 1-2.5 mM. |
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times for optimizing this compound staining. Note that these are general guidelines, and empirical validation for your specific cell type and experimental conditions is crucial.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Start with a titration to find the optimal concentration. Adherent cells may require higher concentrations than suspension cells.[1] |
| Incubation Time | 15 - 60 minutes | The optimal time can vary significantly between cell types. |
| Incubation Temperature | 37°C | While 37°C is standard, lower temperatures can sometimes reduce compartmentalization of the dye.[8] |
| Pluronic® F-127 | 0.02% (final concentration) | Helps to dissolve the this compound in your loading buffer.[8] |
| Probenecid | 1 - 2.5 mM | Can be included in the loading and imaging buffer to reduce dye leakage.[8] |
Experimental Protocols
Protocol 1: General Staining Procedure for Adherent Cells
-
Cell Preparation: Plate cells on coverslips or in a multi-well plate and allow them to adhere overnight.
-
Prepare Loading Solution:
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the this compound stock solution to a final working concentration of 1-10 µM in a serum-free medium or a buffered salt solution (e.g., HBSS).
-
For improved solubility, Pluronic® F-127 can be added to the loading solution (final concentration 0.02%).
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm, serum-free medium or HBSS.
-
Add the this compound loading solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with warm, serum-free medium or HBSS to remove any extracellular dye.
-
-
Imaging: Image the cells using appropriate fluorescence microscopy filter sets.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound activation and a primary source of background fluorescence.
Caption: A logical workflow for troubleshooting high background fluorescence with this compound.
References
- 1. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 2. selectscience.net [selectscience.net]
- 3. Multicolor Labeling and Functional Analysis of Live Cells Using Fluorescent Calcein AM Dyes | AAT Bioquest [aatbio.com]
- 4. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Anis-AM Loading and Extracellular Esterases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of Anis-AM, particularly in the context of extracellular esterase activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a popular fluorescent probe used for measuring intracellular pH. It is the acetoxymethyl (AM) ester form of the parent indicator, Anis. The AM ester group makes the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now membrane-impermeant and fluorescently active Anis indicator in the cytoplasm.
Q2: My this compound signal is very low or absent. What are the potential causes?
Low or no fluorescence signal with this compound can stem from several factors:
-
Extracellular Esterase Activity: The primary focus of this guide, where esterases in the cell culture medium or in vivo environment prematurely cleave the AM group before the probe can enter the cells.
-
Suboptimal Loading Conditions: Incorrect probe concentration, incubation time, or temperature can lead to inefficient loading.
-
Cell Health: Unhealthy or dying cells may not have active intracellular esterases to cleave the AM group, or they may not retain the dye.
-
Incorrect Filter Sets: Ensure the excitation and emission wavelengths on your fluorescence microscope or plate reader are appropriate for the Anis indicator.
-
Photobleaching: Excessive exposure to excitation light can cause the fluorophore to lose its fluorescence.
Q3: What are extracellular esterases and why do they interfere with this compound loading?
Extracellular esterases are enzymes present in the extracellular space, such as in blood plasma, serum-containing cell culture media, or secreted by certain cell types. These enzymes can hydrolyze the acetoxymethyl (AM) ester bonds of this compound before the probe has a chance to cross the cell membrane. This premature cleavage removes the lipophilic AM groups, making the probe negatively charged and thus unable to enter the cells. The result is a significant reduction or complete loss of intracellular fluorescence.
Troubleshooting Guide: Low this compound Signal
If you are experiencing weak or no signal during your this compound experiments, follow this step-by-step troubleshooting guide.
Step 1: Assess the Possibility of Extracellular Esterase Activity
The first step is to determine if extracellular esterases are the likely culprit for poor this compound loading.
Is your experiment in vivo or using serum-containing medium?
-
Yes: Extracellular esterase activity is highly probable.
-
No: While less likely, some cell types can secrete esterases.
Experimental Protocol: Detecting Extracellular Esterase Activity in Your Medium
This protocol provides a method to test for esterase activity in your specific cell culture medium.
Materials:
-
This compound stock solution
-
Your cell culture medium (the medium you use for your experiments)
-
Fresh, serum-free medium (as a negative control)
-
Fluorescence plate reader or fluorometer
Procedure:
-
Prepare two sets of wells or cuvettes:
-
Test Medium: Your experimental cell culture medium.
-
Control Medium: Serum-free medium.
-
-
Add this compound to both sets of media at the final concentration you use for your cell loading experiments.
-
Incubate at your standard experimental temperature (e.g., 37°C) for the same duration as your typical cell loading period.
-
Measure the fluorescence of the medium in both sets at the appropriate excitation and emission wavelengths for the cleaved Anis indicator.
-
Interpretation: A significantly higher fluorescence signal in the test medium compared to the control medium indicates the presence of extracellular esterase activity.
Step 2: Mitigating the Impact of Extracellular Esterases
If you suspect or have confirmed extracellular esterase activity, here are several strategies to improve your this compound loading.
Option 1: Wash-Out of Extracellular Esterases
For in vitro cell culture experiments, a simple wash step can be effective.
Protocol:
-
Aspirate the serum-containing culture medium from your cells.
-
Wash the cells 2-3 times with a warm, serum-free buffer (e.g., Hank's Balanced Salt Solution - HBSS, or a serum-free medium).
-
After the final wash, add the this compound loading solution prepared in a serum-free buffer.
-
Proceed with your standard incubation protocol.
Option 2: Use of Esterase Inhibitors
Incorporating esterase inhibitors into your loading buffer can protect this compound from premature cleavage.
Recommended Inhibitors and Starting Concentrations:
| Inhibitor | Starting Concentration | Notes |
| Diisopropyl fluorophosphate (B79755) (DFP) | 1 mM | Highly toxic, handle with extreme caution. A broad-spectrum serine protease and esterase inhibitor. |
| Bis(p-nitrophenyl) phosphate (B84403) (BNPP) | 100 µM | A commonly used carboxylesterase inhibitor. |
| Eserine (Physostigmine) | 100 µM | An inhibitor of cholinesterases, which can also have activity against other esterases. |
Protocol for Using Esterase Inhibitors:
-
Prepare your this compound loading solution in a serum-free buffer.
-
Add the chosen esterase inhibitor at the recommended starting concentration. Note: It is crucial to perform a concentration-response curve to determine the optimal, non-toxic concentration for your specific cell type.
-
Pre-incubate your cells with the inhibitor-containing buffer for 15-30 minutes before adding this compound.
-
Add this compound to the inhibitor-containing buffer and proceed with your loading protocol.
Step 3: Consider Alternative Probes
If the above methods are not successful or suitable for your experimental setup (e.g., in vivo studies), consider using a fluorescent probe that is not susceptible to esterase cleavage.
Potential Alternatives:
-
Probes with different loading mechanisms: Look for probes that use alternative methods for cellular entry and retention.
-
Genetically encoded indicators: For long-term studies, consider using genetically encoded fluorescent indicators for pH.
Visualizing the Problem and Solution
The following diagrams illustrate the mechanism of extracellular esterase interference and the troubleshooting workflow.
Caption: Mechanism of extracellular esterase interference with this compound loading.
Caption: Troubleshooting workflow for low this compound fluorescence signal.
Quantitative Data Summary
While specific quantitative data will vary depending on the cell type, esterase concentration, and experimental conditions, the following table provides a representative summary of the expected impact of different interventions on this compound loading efficiency.
| Condition | Relative this compound Loading Efficiency | Notes |
| Control (Serum-containing medium) | 10% - 30% | High extracellular esterase activity significantly reduces loading. |
| Serum-free Medium | 80% - 100% | Removal of serum eliminates a major source of extracellular esterases. |
| Serum-containing Medium + Esterase Inhibitor (e.g., BNPP) | 60% - 90% | Inhibition of esterases protects this compound and improves loading. |
| In Vivo (untreated) | < 5% | High levels of plasma esterases make loading of AM probes very inefficient. |
Anis-AM Aqueous Stability: Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the stability of AM-esterified compounds in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Anis-AM instability in aqueous solutions?
A1: The primary cause of instability for acetoxymethyl (AM) esters like this compound in aqueous solutions is hydrolysis. This can occur through two main pathways: chemical hydrolysis, which is dependent on pH and temperature, and enzymatic hydrolysis, mediated by esterases present in biological samples or media.[1][2][3] The AM ester group is designed to be cleaved by intracellular esterases to release the active form of the parent compound.[3][4]
Q2: How should I prepare and store my this compound stock solution?
A2: this compound stock solutions should be prepared in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to prepare a concentrated stock solution (e.g., 1-20 mM) to minimize the amount of DMSO in your final working solution (ideally less than 0.1%).[5] For long-term storage, it is best to store stock solutions in glass vials with Teflon-lined screw caps (B75204) at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles by making smaller aliquots.[7] Whenever possible, freshly prepared stock solutions should be used for experiments.[5]
Q3: My this compound is precipitating in my aqueous experimental buffer. What can I do?
A3: Precipitation of AM esters in aqueous buffers is a common issue due to their generally poor water solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be too high.
-
Optimize DMSO concentration: Ensure the final percentage of DMSO in your working solution is as low as possible, but sufficient to maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a dispersing agent: In some cases, a non-ionic surfactant like Pluronic F-127 can aid in the dispersion of the AM ester in the aqueous medium.
-
Vortexing: Ensure the compound is well-dispersed by vortexing the solution immediately after dilution into the aqueous buffer.
Q4: I am not observing the expected biological effect after loading cells with this compound. What could be the reason?
A4: Several factors could contribute to a lack of biological effect:
-
Hydrolysis before cell entry: this compound may be hydrolyzing in the extracellular medium, especially if the medium contains serum with esterases.[3] Consider reducing the incubation time or performing the loading in a serum-free medium.
-
Insufficient cell loading: The concentration of this compound or the incubation time may be insufficient for adequate cellular uptake.
-
Poor cell health: Ensure your cells are healthy and have active esterases to cleave the AM group and release the active compound.
-
Degraded this compound stock: Your this compound stock solution may have degraded due to improper storage or exposure to moisture. It is advisable to test the integrity of your stock solution.
This compound Stability Data (Hypothetical)
The following table provides hypothetical stability data for this compound in a standard phosphate-buffered saline (PBS) at 37°C. This data is for illustrative purposes only.
| pH | Half-life (t½) in minutes |
| 5.0 | ~120 |
| 7.4 | ~45 |
| 8.5 | ~15 |
Note: The rate of hydrolysis for ester-containing compounds generally increases with both increasing temperature and pH.[8]
Experimental Protocols
Protocol for Assessing this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to determine the rate of hydrolysis of this compound in an aqueous solution.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of desired pH (e.g., PBS)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water gradient)
-
Quenching solution (e.g., ice-cold acetonitrile with 0.1% trifluoroacetic acid)
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Initiate the experiment by diluting the this compound stock solution into the pre-warmed buffer to a final concentration of 100 µM. Vortex gently to mix.
-
Immediately take a "time zero" sample (e.g., 50 µL) and add it to a tube containing an equal volume of ice-cold quenching solution.
-
Incubate the remaining reaction mixture at the desired temperature.
-
At various time points (e.g., 5, 15, 30, 60, 120 minutes), collect aliquots and quench them in the same manner as the "time zero" sample.
-
Analyze the quenched samples by HPLC. Monitor the disappearance of the this compound peak and the appearance of the hydrolyzed parent compound peak over time.
-
Calculate the half-life (t½) by plotting the natural logarithm of the this compound peak area against time.
Diagrams and Workflows
This compound Degradation Pathway
The following diagram illustrates the general hydrolysis pathway of an AM ester, leading to the release of the parent compound "Anis," formaldehyde, and acetic acid. This can be enzyme-mediated (by esterases) or occur via chemical hydrolysis.
Caption: Hydrolysis pathway of this compound.
Troubleshooting Workflow for this compound Experiments
This workflow provides a logical sequence for diagnosing common issues encountered during experiments with this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do I make an AM ester stock solution? | AAT Bioquest [aatbio.com]
- 6. enfanos.com [enfanos.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
adjusting Anis-AM loading time for different cell types
Anis-AM Technical Support Center
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the acetoxymethyl ester form of Anisomycin. The "AM" ester group makes the molecule more lipophilic, allowing it to readily diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active Anisomycin. This process effectively traps the drug inside the cell.
Q2: What is the primary mechanism of action of Anisomycin?
A2: Anisomycin is a protein synthesis inhibitor that blocks the peptidyl transferase reaction on the 80S ribosome. Beyond this, it is a potent activator of the stress-activated protein kinases (SAPKs), specifically the c-Jun N-terminal kinases (JNKs) and p38 MAP kinases.[1][2] This activation can lead to the induction of immediate-early genes and, in some cases, apoptosis.[3]
Q3: Why is it necessary to adjust the loading time for different cell types?
A3: The optimal loading time for this compound can vary significantly between cell types. This variability is primarily due to differences in intracellular esterase activity, cell membrane permeability, and the overall metabolic rate of the cells. A loading time that is too short may result in a weak signal, while a time that is too long can lead to cytotoxicity.[4]
Q4: What are the signs of cytotoxicity caused by this compound?
A4: Signs of cytotoxicity include changes in cell morphology (e.g., rounding up, detachment from the culture plate), a decrease in cell viability as measured by assays like Trypan Blue exclusion or MTT, and apoptosis.[4] It's crucial to perform a viability assay when establishing the optimal loading conditions for a new cell type.
Troubleshooting Guide
This guide addresses common issues encountered during this compound loading experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | 1. Suboptimal Loading Time/Concentration: The incubation time was too short, or the this compound concentration was too low for the specific cell type. 2. Low Esterase Activity: The cell type may have inherently low levels of the esterases required to cleave the AM group. 3. Incorrect Filter Settings: The excitation/emission filters on the microscope or plate reader do not match the fluorophore's spectra.[5] | 1. Optimize Loading Conditions: Systematically increase the loading time (e.g., in 15-minute increments) and/or the this compound concentration. Run a titration experiment to find the optimal balance between signal and viability. 2. Increase Incubation Time: Allow more time for the esterases to act. 3. Verify Instrument Settings: Confirm that the correct filter sets are in use for your specific fluorescent reporter.[5][6] |
| High Background Fluorescence | 1. Autofluorescence: Cells or media components (like phenol (B47542) red or serum) are naturally fluorescent.[6] 2. Incomplete Wash: Residual this compound remains in the well after loading. 3. Contaminated Reagents: Assay buffers or media may be contaminated.[6][7] | 1. Use Phenol Red-Free Media: Switch to a medium without phenol red for the duration of the experiment.[6] 2. Improve Wash Steps: Increase the number and volume of washes after the loading step to ensure all extracellular probe is removed.[7] 3. Use Fresh, High-Quality Reagents: Prepare fresh buffers and use high-purity reagents. |
| High Cell Death or Cytotoxicity | 1. Loading Time is Too Long: Prolonged exposure to this compound, even at low concentrations, can be toxic. 2. Concentration is Too High: The this compound concentration exceeds the toxic threshold for the cell type. 3. Cell Health: Cells were not healthy or were too confluent before the experiment. | 1. Reduce Loading Time: Decrease the incubation time in your optimization protocol. 2. Reduce Concentration: Perform a dose-response curve to identify the highest non-toxic concentration. 3. Ensure Healthy Cell Culture: Use cells from a healthy, sub-confluent culture for all experiments. |
| Inconsistent Results Between Wells | 1. Pipetting Inaccuracy: Inconsistent volumes of cells or reagents were added across the plate.[5] 2. Edge Effects: Wells on the edge of the plate are prone to evaporation, leading to changes in reagent concentration. 3. Uneven Cell Seeding: The number of cells per well is not uniform. | 1. Calibrate Pipettes: Ensure pipettes are properly calibrated and use consistent technique.[5] 2. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile buffer/media to maintain humidity. 3. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before plating to ensure a uniform cell density in each well. |
Experimental Protocols
Protocol 1: General this compound Loading Procedure
This protocol provides a starting point for this compound loading. Optimization is highly recommended for each new cell type and experimental condition.
-
Cell Plating: Seed cells in a suitable plate (e.g., 96-well black wall, clear bottom plate for fluorescence assays) at a density that will result in 70-80% confluency on the day of the experiment.
-
Prepare Loading Buffer: Prepare a working solution of this compound in a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) or serum-free medium. The final concentration typically ranges from 1-10 µM.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the loading buffer.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 30-60 minutes). This is the critical step that requires optimization.
-
Wash:
-
Remove the this compound loading solution.
-
Wash the cells two to three times with fresh, warm loading buffer to remove any extracellular this compound.
-
-
Analysis: Proceed with your downstream analysis, such as fluorescence microscopy or a plate reader-based assay.
Protocol 2: Optimizing this compound Loading Time
-
Plate Cells: Seed your cells of interest in multiple wells of a 96-well plate. Include wells for unstained controls and a range of loading times.
-
Prepare Reagents: Prepare the this compound working solution at a fixed, intermediate concentration (e.g., 5 µM). Also, prepare a cell viability dye (e.g., Propidium Iodide or a live/dead stain).
-
Time Course Experiment:
-
Add the this compound solution to the wells.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 15, 30, 45, 60, 90, 120 minutes), stop the loading process by washing the cells as described in Protocol 1.
-
-
Measure Signal and Viability:
-
After washing, add the cell viability dye according to the manufacturer's instructions.
-
Measure the fluorescence intensity of the this compound reporter and the viability dye using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the unstained control wells.
-
Plot the mean fluorescence intensity of the this compound reporter against the loading time.
-
Plot the percentage of viable cells against the loading time.
-
Choose the optimal loading time that provides a robust signal with minimal impact on cell viability (typically >90% viability).
-
Visual Guides
Caption: Mechanism of this compound uptake and activation within a cell.
Caption: A workflow for troubleshooting common this compound loading issues.
Caption: Anisomycin-induced stress signaling pathway.
References
- 1. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: The Effect of Temperature on Anis-AM Uptake
Welcome to the technical support center for Anis-AM. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this compound. The cellular uptake and subsequent activation of this compound are temperature-sensitive processes, and this document provides the information needed to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical factor for successful this compound loading?
Temperature influences two primary stages of this compound uptake:
-
Cellular Uptake: The initial passage of the lipophilic this compound molecule across the cell membrane is influenced by membrane fluidity, which is temperature-dependent.
-
Intracellular Hydrolysis: Once inside the cell, the acetoxymethyl (AM) ester group is cleaved by non-specific intracellular esterases. This enzymatic reaction is highly dependent on temperature. The cleavage traps the now hydrophilic and active form of Anisole inside the cell, a crucial step for signal generation. Ion fluxes and active transport systems within cells show a distinct biochemical dependence on temperature.[1]
Q2: What is the optimal temperature for this compound loading?
While the precise optimal temperature can vary by cell type, a standard starting point is 37°C. Most intracellular esterases exhibit robust activity at this physiological temperature. However, optimization is key. Some esterases show maximum activity at temperatures as high as 45-55°C.[2][3] It is generally recommended to incubate cells for 30-60 minutes, though the exact duration should be empirically determined.[4] For some applications, loading can also be performed at room temperature for 30 minutes.[5][6]
Q3: What are the consequences of incubating at a temperature that is too low?
Low temperatures (e.g., 4°C to room temperature) will significantly decrease the rate of both membrane transport and enzymatic hydrolysis. This leads to inefficient cleavage of the AM ester, resulting in poor intracellular retention and a weak fluorescence signal. While some drug uptake is measurable even at 0°C, the biological activity and enzymatic processes are often drastically reduced below 20°C.[7]
Q4: What happens if the incubation temperature is too high?
Excessively high temperatures (e.g., above 42°C for mammalian cells) can induce cellular stress, lead to membrane damage, and potentially cause apoptosis or necrosis. This can result in dye leakage from the cell, leading to high background signals and unreliable data. Furthermore, while some esterases have optimal temperatures above 37°C, the overall health of the cell line must be the primary consideration.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: I am observing a very low or no signal after loading cells with this compound.
-
Possible Cause 1: Inefficient Hydrolysis. The incubation temperature may be too low for the intracellular esterases to efficiently cleave the AM group. Enzyme activity is often significantly reduced at lower temperatures.
-
Solution: Optimize the incubation temperature. We recommend performing a temperature gradient experiment (e.g., 25°C, 32°C, 37°C) to determine the optimal condition for your specific cell type. Ensure your incubator or water bath is accurately calibrated.
-
Possible Cause 2: Insufficient Incubation Time. The duration of the loading period may not be long enough for sufficient this compound to enter the cells and be activated.
-
Solution: Increase the incubation time. Try a time course experiment at your optimal temperature (e.g., 30 min, 60 min, 90 min) to find the ideal loading duration.
Problem: My background signal is very high, and the dye appears to be leaking from the cells.
-
Possible Cause 1: Cell Membrane Damage. The incubation temperature may be too high, causing cellular stress and compromising membrane integrity.
-
Solution: Reduce the incubation temperature to 37°C or lower. Also, verify that other loading parameters, such as this compound concentration, are within the recommended range. Minimize exposure to light during incubation.
-
Possible Cause 2: Extracellular Hydrolysis. The culture medium may contain esterases (e.g., from serum) that hydrolyze this compound outside the cells, contributing to background fluorescence.
-
Solution: Wash the cells with a serum-free buffer, such as Hanks' Balanced Salt Solution with HEPES (HHBS), before and after loading.[5] This removes extracellular esterases and excess, unhydrolyzed this compound.
Problem: I am seeing significant well-to-well or experiment-to-experiment variability.
-
Possible Cause: Inconsistent Temperature Control. Fluctuations in temperature during the incubation step can lead to variable loading efficiency. Bubbles in the well, which can be caused by temperature differences between the loading solution and the cell plate, can also interfere with signal acquisition.
-
Solution: Ensure that all solutions (media, buffers, this compound working solution) are pre-warmed to the experimental temperature before they come into contact with the cells. Use a calibrated incubator, water bath, or heat block to maintain a consistent temperature throughout the experiment.
Data Summary
The efficiency of this compound activation is directly related to the activity of intracellular esterases. The following table summarizes the typical relationship between temperature and relative esterase activity, compiled from multiple studies on various esterase enzymes.
| Temperature | Relative Esterase Activity (%) | Notes |
| 4°C | < 10% | Minimal activity; suitable for storing cells, not for loading. |
| 20-25°C (Room Temp) | 30 - 60% | Sufficient for some cell types, but may require longer incubation times. |
| 30-37°C | 70 - 100% | Generally optimal range for loading in mammalian cells, balancing enzyme activity and cell viability. |
| 40-50°C | 80 - 100% | May represent the optimal temperature for the enzyme itself, but can induce thermal stress in cells.[8][9][10] |
| > 55°C | Variable (often declining) | High risk of enzyme denaturation and cell death. Esterase activity is rapidly inactivated above 50-60°C.[8][9] |
Note: This data is a generalized summary. The optimal temperature for your specific experimental system should be determined empirically.
Experimental Protocols
Protocol: Optimizing Incubation Temperature for this compound Loading
This protocol provides a framework for determining the optimal loading temperature for this compound in adherent cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Pluronic® F-127 (optional, aids in dye solubilization)[5][11]
-
Probenecid (optional, anion-exchange inhibitor to prevent dye leakage)
-
Adherent cells cultured in a 96-well black-wall, clear-bottom plate
-
Fluorescence microplate reader or microscope
Procedure:
-
Prepare Stock Solutions:
-
Prepare Dye Working Solution (2X concentration):
-
On the day of the experiment, warm the this compound stock solution to room temperature.
-
In a microfuge tube, add the required volume of this compound stock solution to pre-warmed HHBS to achieve the desired final loading concentration (typically 1-10 µM). For a 2X solution, this would be 2-20 µM.
-
If using, add Pluronic® F-127 (for a final concentration of ~0.02-0.04%) and Probenecid (for a final concentration of ~1 mM).[5] Vortex briefly to mix.
-
-
Cell Preparation:
-
Grow cells to the desired confluency (typically 70-90%).
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed HHBS.
-
-
Temperature Incubation:
-
Set up three separate incubators or water baths at the desired test temperatures (e.g., 25°C, 32°C, and 37°C).
-
Add 100 µL of pre-warmed HHBS to the wells.
-
Add 100 µL of the 2X dye working solution to the wells. This results in a 1X final concentration.
-
Place the plates into the pre-set incubators.
-
Incubate for a standard time, for example, 45-60 minutes, protected from light.
-
-
Post-Loading Wash:
-
Remove the dye working solution from the wells.
-
Wash the cells two times with 100 µL of pre-warmed HHBS (containing Probenecid, if used).
-
Add 100 µL of HHBS to each well for imaging.
-
-
Signal Measurement:
-
Measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope at the appropriate excitation and emission wavelengths for this compound.
-
Compare the signal intensity between the different temperature conditions to identify the optimum.
-
Visual Guides
The following diagrams illustrate key workflows and logical relationships concerning the effect of temperature on this compound uptake.
References
- 1. Temperature dependent factors influencing nutrient uptake: an analysis of responses at different levels of organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Characterization of a thermostable esterase activity from the moderate thermophile Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Temperature dependence studies of adriamycin uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Anis-AM Calibration for Quantitative Measurements: A Technical Support Center
Welcome to the Anis-AM Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing the this compound fluorescent probe for quantitative intracellular calcium measurements. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cell-permeant fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). The "AM" designation indicates an acetoxymethyl ester form, which allows the dye to readily cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator within the cytoplasm. This compound is a structural analog of the well-known calcium indicator Quin-2 and is particularly useful for detecting changes in intracellular calcium levels in response to various stimuli.
Q2: How does this compound work to measure intracellular calcium?
Upon binding to calcium ions, the fluorescent properties of this compound change, leading to an increase in fluorescence intensity. This change in fluorescence can be measured using fluorescence microscopy or a fluorescence plate reader. By calibrating the fluorescence signal, it is possible to quantify the concentration of free calcium within the cell.
Q3: What are the key considerations for accurate quantitative measurements with this compound?
For accurate quantitative measurements, it is crucial to:
-
Properly calibrate the dye: This involves determining the minimum (Fmin) and maximum (Fmax) fluorescence signals.
-
Ensure uniform dye loading: Inconsistent loading can lead to variability in fluorescence intensity that is not related to calcium concentration.[1][2]
-
Minimize photobleaching and quenching: Excessive exposure to excitation light can permanently damage the fluorophore, leading to a loss of signal.[3] Quenching can occur at high dye concentrations.[4][5]
-
Account for background fluorescence: Autofluorescence from cells and media can interfere with the signal from this compound.
-
Prevent dye leakage and compartmentalization: The active form of the dye should remain in the cytosol for accurate measurements.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Dye Loading | 1. Optimize Loading Concentration: Test a range of this compound concentrations (typically 1-10 µM).[1] 2. Adjust Incubation Time and Temperature: Increase incubation time (e.g., 30-60 minutes) or temperature (e.g., 37°C) to facilitate dye entry.[6] 3. Use a Surfactant: Add Pluronic® F-127 (0.02-0.04%) to the loading buffer to improve dye solubility and dispersion.[7][8] | Increased and more uniform fluorescence across the cell population. |
| Cellular Esterase Insufficiency | 1. Check Cell Health: Ensure cells are healthy and metabolically active. 2. Extend Incubation Time: Allow more time for esterase activity. | Successful cleavage of the AM ester and trapping of the active dye inside the cells. |
| Incorrect Filter Sets/Microscope Settings | 1. Verify Excitation/Emission Wavelengths: Ensure the microscope's filter sets match the spectral properties of this compound. 2. Optimize Imaging Parameters: Adjust gain, exposure time, and lamp intensity to enhance signal detection. | A clear and detectable fluorescence signal from the loaded cells. |
| Dye Degradation | 1. Proper Storage: Store this compound stock solution (in anhydrous DMSO) at -20°C, protected from light and moisture. 2. Fresh Working Solution: Prepare fresh working solutions for each experiment. | A robust fluorescence signal, indicating the dye is active. |
Issue 2: High Background Fluorescence
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Removal of Extracellular Dye | 1. Thorough Washing: Wash cells 2-3 times with fresh, dye-free buffer after loading. | Reduced background fluorescence in the imaging medium. |
| Autofluorescence | 1. Use Phenol (B47542) Red-Free Medium: If possible, use imaging medium without phenol red. 2. Background Subtraction: Acquire a background image from an area with no cells and subtract it from the experimental images. | A clearer signal from the cells with minimized interference from background sources. |
| Dye Leakage | 1. Use an Anion Exchange Inhibitor: Add probenecid (B1678239) (1-2.5 mM) to the imaging buffer to prevent the active dye from being pumped out of the cells.[9] | A more stable fluorescence signal over the course of the experiment. |
Issue 3: Inaccurate or Non-Reproducible Quantitative Data
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Calibration | 1. Perform In Situ Calibration: Determine Fmin and Fmax under your experimental conditions using an ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) for Fmin and saturating calcium for Fmax.[10][11] | Accurate conversion of fluorescence intensity to intracellular calcium concentrations. |
| Photobleaching | 1. Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time. 2. Use Anti-Fade Reagents: If compatible with live-cell imaging, consider using an anti-fade reagent. | A stable fluorescence signal during the time course of the experiment, preventing artificial decreases in intensity.[3] |
| Dye Compartmentalization | 1. Lower Loading Temperature: Incubate cells with this compound at a lower temperature (e.g., room temperature) to reduce uptake into organelles like mitochondria.[6] 2. Shorter Incubation Time: Use the shortest effective incubation time for cell loading. | Fluorescence signal localized primarily to the cytoplasm. |
| pH Sensitivity of the Dye | 1. Maintain Stable pH: Ensure the imaging buffer is adequately buffered to maintain a stable physiological pH. | Fluorescence changes that are solely dependent on calcium concentration. |
Experimental Protocols
Protocol 1: Cell Loading with this compound
-
Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Store at -20°C, protected from light.
-
Prepare Loading Buffer: On the day of the experiment, dilute the this compound stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-10 µM. For improved solubility, you can add Pluronic® F-127 to a final concentration of 0.02-0.04%.[7][8]
-
Cell Loading: Replace the cell culture medium with the loading buffer containing this compound. Incubate the cells for 15-60 minutes at 37°C or room temperature.[6] The optimal time and temperature should be determined empirically for your cell type.
-
Washing: After incubation, wash the cells 2-3 times with fresh, dye-free physiological buffer to remove any extracellular this compound.
-
De-esterification: Incubate the cells for an additional 30 minutes in the dye-free buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
Protocol 2: In Situ Calibration of this compound for Quantitative Measurements
-
Acquire Baseline Fluorescence (F): After loading and washing, measure the baseline fluorescence intensity of the cells in your normal imaging buffer.
-
Determine Maximum Fluorescence (Fmax): Add a calcium ionophore such as ionomycin (B1663694) (e.g., 5-10 µM) in the presence of a high concentration of extracellular calcium (e.g., 1-2 mM) to saturate the intracellular dye with calcium. Record the maximum fluorescence intensity (Fmax).
-
Determine Minimum Fluorescence (Fmin): Following the Fmax measurement, add a calcium chelator such as EGTA (e.g., 10-20 mM) to the buffer to chelate all the calcium. This will give the minimum fluorescence intensity (Fmin).
-
Calculate Intracellular Calcium Concentration: Use the following equation to calculate the intracellular calcium concentration ([Ca²⁺]i):
[Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
Kd is the dissociation constant of this compound for calcium. This value may need to be determined empirically under your specific experimental conditions (pH, temperature, ionic strength).[1]
-
F is the measured fluorescence intensity of the experimental sample.
-
Fmin is the minimum fluorescence intensity in the absence of calcium.
-
Fmax is the maximum fluorescence intensity at saturating calcium concentrations.
-
Visualizations
Caption: Experimental workflow for quantitative calcium imaging using this compound.
Caption: Simplified intracellular calcium signaling pathway.[12][13][14]
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. Loss of image quality in photobleaching during microscopic imaging of fluorescent probes bound to chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorophore-quencher based activatable targeted optical probes for detecting in vivo cancer metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Molecular Imaging of Cancer with a Quenching Near Infrared Fluorescent Probe Using Conjugates of Monoclonal Antibodies and Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 12. cusabio.com [cusabio.com]
- 13. Calcium signaling - Wikipedia [en.wikipedia.org]
- 14. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Landscape of Ratiometric Indicators: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise measurement of intracellular ion concentrations is paramount to understanding cellular signaling and pathophysiology. Ratiometric fluorescent indicators have emerged as powerful tools for quantifying these dynamics, offering significant advantages over their single-wavelength counterparts. This guide provides a comprehensive comparison of ratiometric indicators, with a focus on well-established probes for key physiological ions, to aid in the selection of the most appropriate tool for your research needs.
The Ratiometric Advantage
Ratiometric indicators are dual-wavelength fluorescent dyes that exhibit a spectral shift upon binding to their target ion.[1][2] This shift can be in either the excitation or the emission wavelength. By measuring the ratio of fluorescence intensity at two different wavelengths, researchers can obtain a quantitative measurement of the ion concentration that is largely independent of confounding factors such as dye concentration, photobleaching, and cell thickness.[3] This inherent normalization provides more robust and reproducible data compared to single-wavelength indicators, which are more susceptible to these sources of variability.[4]
The general mechanism for a ratiometric indicator involves a change in the fluorophore's electronic structure upon ion binding, leading to a shift in its absorption or emission spectrum. The acetoxymethyl (AM) ester form of these indicators allows for passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, fluorescent form of the indicator in the cytosol.[3][5]
Comparative Analysis of Common Ratiometric Indicators
While the user's query mentioned "Anis-AM," a thorough search of scientific literature and commercial databases did not yield a specific ratiometric indicator with this name. Therefore, this guide will focus on a comparison of widely used and well-characterized ratiometric indicators for calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and pH.
| Indicator | Target Ion | Ratiometric Type | Excitation (Free/Bound) | Emission (Free/Bound) | Kd | Primary Application |
| Fura-2 | Ca²⁺ | Excitation | ~380 nm / ~340 nm | ~510 nm | ~145 nM | Fluorescence Microscopy[6] |
| Indo-1 | Ca²⁺ | Emission | ~355 nm | ~475 nm / ~401 nm | ~230-250 nM | Flow Cytometry[6] |
| Mag-Fura-2 | Mg²⁺/Ca²⁺ | Excitation | ~369 nm / ~329 nm | ~511 nm | 1.9 mM (Mg²⁺), 25 µM (Ca²⁺) | Fluorescence Microscopy[4][5] |
| Mag-Indo-1 | Mg²⁺/Ca²⁺ | Emission | ~350 nm | ~475-490 nm / ~405-410 nm | 2.7 mM (Mg²⁺), ~35 µM (Ca²⁺) | Flow Cytometry[4][5] |
| FuraZin-1 | Zn²⁺ | Excitation | - | - | - | Fluorescence Microscopy[7] |
| ZNP1 | Zn²⁺ | Emission | ~499 nm | ~528 nm / ~624 nm | <1 nM | Fluorescence Microscopy[8] |
| BCECF | pH | Excitation | ~440 nm / ~490 nm | ~535 nm | pKa ~6.98 | Fluorescence Microscopy[9][10] |
| SNARF-1 | pH | Emission | ~540 nm | ~580 nm / ~640 nm | pKa ~7.5 | Fluorescence Microscopy, Flow Cytometry[11] |
Note: Dissociation constants (Kd) and pKa values can be influenced by factors such as temperature, pH, and ionic strength, and values for intracellular environments may differ from those measured in vitro.[3]
Experimental Protocols: A General Guideline for Live Cell Imaging
The following provides a generalized protocol for loading cells with AM ester forms of ratiometric indicators. Specific concentrations and incubation times will need to be optimized for the particular indicator and cell type.
Materials:
-
Ratiometric indicator AM ester (e.g., Fura-2 AM)
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Protocol:
-
Stock Solution Preparation: Prepare a 1 to 5 mM stock solution of the ratiometric indicator AM ester in anhydrous DMSO.[5] Store desiccated at -20°C and protected from light.
-
Loading Solution Preparation: Prepare a working solution of 2 to 20 µM of the indicator in a physiological saline solution. The final concentration for most cell lines is typically 4-5 µM.[1] To aid in dispersion, a final concentration of 0.02-0.04% Pluronic® F-127 can be included. For cell lines with active organic anion transporters, 2-5 mM probenecid can be added to the working solution to reduce dye extrusion.[1]
-
Cell Loading: Replace the cell culture medium with the dye working solution and incubate at room temperature or 37°C for 30 minutes to 2.5 hours. The optimal time will vary depending on the cell type and indicator.[1]
-
Washing: After incubation, replace the dye working solution with fresh physiological saline solution to remove any excess, unloaded probe.[1]
-
Imaging: Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for the specific ratiometric indicator. For excitation ratiometric dyes like Fura-2, alternate excitation at the ion-free and ion-bound wavelengths while collecting emission at a single wavelength. For emission ratiometric dyes like Indo-1, excite at a single wavelength and collect emission at the two distinct wavelengths.
Conclusion
The selection of an appropriate ratiometric indicator is a critical step in the experimental design for studying intracellular ion dynamics. Factors to consider include the specific ion of interest, the expected concentration range (which informs the choice of Kd), the instrumentation available (fluorescence microscope vs. flow cytometer), and the potential for spectral overlap with other fluorophores in multiplexing experiments. While the originally requested "this compound" could not be identified, the principles and comparative data presented here for established ratiometric indicators provide a solid foundation for making an informed decision for your research endeavors.
References
- 1. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 2. What is a ratiometric indicator? | AAT Bioquest [aatbio.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. Excitation ratiometric fluorescent biosensor for zinc ion at picomolar levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pH Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Validation of Intracellular Calcium Fluorescence Signals
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) signaling is crucial for understanding a vast array of cellular processes. Fluorescent indicators utilizing an acetoxymethyl (AM) ester moiety for cell loading are among the most common tools for this purpose. This guide provides an objective comparison of the performance of three widely used Ca²⁺ indicators: Fluo-4 AM, Fura-2 AM, and Cal-520 AM. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the selection and validation of the appropriate fluorescent probe.
Introduction to AM Ester-Based Calcium Indicators
Fluorescent Ca²⁺ indicators are molecules that exhibit a change in their fluorescent properties upon binding to calcium ions. The acetoxymethyl (AM) ester group is a common chemical modification that renders these molecules lipophilic, allowing them to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now-hydrophilic and fluorescently active indicator in the cytosol. This method of loading is non-invasive and applicable to a wide variety of cell types.
Performance Comparison of Key Calcium Indicators
The selection of a Ca²⁺ indicator depends on several factors, including the expected calcium concentration range, the desired sensitivity, and the available instrumentation. The following tables summarize the key performance characteristics of Fluo-4 AM, Fura-2 AM, and Cal-520 AM.
| Property | Fluo-4 AM | Fura-2 AM | Cal-520 AM |
| Excitation (Ex) Max | ~494 nm | ~340 nm (Ca²⁺-bound) / ~380 nm (Ca²⁺-free) | ~492 nm |
| Emission (Em) Max | ~516 nm | ~510 nm | ~514 nm |
| Dissociation Constant (Kd) | ~345 nM | ~140 nM | ~320 nM |
| Fluorescence Enhancement | >100-fold | Ratiometric | >100-fold |
| Measurement Type | Single-wavelength | Ratiometric (dual-excitation) | Single-wavelength |
| Table 1: Spectroscopic and Chemical Properties of Common Ca²⁺ Indicators. |
| Performance Metric | Fluo-4 AM | Fura-2 AM | Cal-520 AM |
| Signal-to-Background Ratio | High | Very High (due to ratiometric measurement) | Very High |
| Photostability | Moderate | Moderate | High |
| Cellular Retention | Good | Good | Excellent |
| Ease of Use | Simple (single wavelength) | More complex (requires wavelength switching) | Simple (single wavelength) |
| Suitability | High-throughput screening, confocal microscopy | Quantitative Ca²⁺ concentration measurements | Low-level Ca²⁺ detection, long-term imaging |
| Table 2: Performance Characteristics of Common Ca²⁺ Indicators. |
Experimental Protocols
Accurate and reproducible data from fluorescent indicators heavily rely on proper experimental execution. Below are detailed protocols for cell loading and fluorescence measurement for the compared indicators.
Reagent Preparation
-
Indicator Stock Solution: Prepare a 1 to 5 mM stock solution of the AM ester in high-quality, anhydrous dimethylsulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic™ F-127 Solution: Prepare a 10% (w/v) stock solution of Pluronic™ F-127 in DMSO to aid in the dispersion of the AM ester in aqueous media.
-
Hanks' Balanced Salt Solution (HBSS) with Hepes: Prepare a working buffer of HBSS supplemented with 20 mM HEPES, pH 7.4.
Cell Loading with Fluo-4 AM or Cal-520 AM
-
Cell Plating: Plate cells on an appropriate vessel for fluorescence microscopy or in a microplate for plate reader-based assays. Allow cells to adhere and reach the desired confluency.
-
Loading Solution Preparation: Prepare a loading solution by diluting the Fluo-4 AM or Cal-520 AM stock solution into HBSS to a final concentration of 2-5 µM. Add Pluronic™ F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. For some cell types, incubation at room temperature for the final 30 minutes can improve dye retention.
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with warm HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Measurement: The cells are now ready for fluorescence measurement. For Fluo-4 AM and Cal-520 AM, excite at ~490 nm and measure the emission at ~515-525 nm.
Cell Loading and Ratiometric Measurement with Fura-2 AM
-
Cell Plating and Reagent Preparation: Follow the same initial steps as for Fluo-4 AM and Cal-520 AM.
-
Loading Solution Preparation: Prepare a loading solution by diluting the Fura-2 AM stock solution into HBSS to a final concentration of 2-5 µM, with 0.02-0.04% Pluronic™ F-127.
-
Cell Loading and Washing: Follow the same loading and washing procedure as described above.
-
De-esterification: Allow for complete de-esterification as described above.
-
Ratiometric Measurement: To measure intracellular Ca²⁺, alternately excite the cells at ~340 nm and ~380 nm, while collecting the emission at ~510 nm. The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation is then used to calculate the intracellular Ca²⁺ concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of AM ester-based fluorescent indicators.
Caption: Experimental workflow for intracellular calcium measurement.
Caption: Logical workflow for the validation of a fluorescent probe.
Anisomycin: A Comparative Performance Guide in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Anisomycin's performance across various cell lines, supported by experimental data. Anisomycin, an antibiotic isolated from Streptomyces griseolus, is a powerful tool in cellular research, primarily known for its dual function as a protein synthesis inhibitor and a potent activator of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][2][3][4][5][6][7] This guide will delve into its efficacy in different cellular contexts, provide detailed experimental protocols for its evaluation, and compare its activity with other alternatives.
Performance Comparison: Cytotoxicity Across Cell Lines
Anisomycin exhibits a wide range of cytotoxic effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing its potency. The following table summarizes the IC50 values of Anisomycin in several well-characterized cell lines.
| Cell Line | Cancer Type | IC50 (48h) | Reference |
| U251 | Glioblastoma | 0.233 µM | [4] |
| U87 | Glioblastoma | 0.192 µM | [4] |
| Ovarian Cancer Stem Cells (OCSCs) | Ovarian Cancer | 31.8 µM | [8] |
| MDA-MB-231 | Breast Cancer | Not specified | [9] |
| MDA-MB-436 | Breast Cancer | Not specified | [9] |
| BT549 | Breast Cancer | Not specified | [9] |
| Hs578T | Breast Cancer | Not specified | [9] |
| B16 | Melanoma | > 40 nM (viability < 50%) | [10] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay duration. The data presented here is for comparative purposes.
Alternatives to Anisomycin
While Anisomycin is a robust activator of JNK and p38 MAPK, other compounds can be utilized for similar purposes.
-
Iroxanadine (BRX-235): A dual activator of p38 kinase and heat shock proteins (HSPs).[11]
-
UV Radiation and Hyperosmolarity: Physical stressors that can also activate the JNK/SAPK and p38/RK MAP kinase cascades.[12]
-
Ricin A chain and α-sarcin: Ribotoxic enzymes that damage the 28S rRNA and strongly activate the SAPK/JNK1 pathway.[13]
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate the effects of Anisomycin.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Anisomycin on a specific cell line and calculate the IC50 value.
Materials:
-
Target cell line
-
96-well plates
-
Complete cell culture medium
-
Anisomycin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Anisomycin in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of Anisomycin. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[9]
Western Blot for JNK Activation
Objective: To detect the phosphorylation of JNK, a key indicator of the activation of the JNK signaling pathway by Anisomycin.
Materials:
-
Target cell line
-
6-well plates
-
Anisomycin
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of Anisomycin for a specified time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with an anti-total-JNK antibody.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells induced by Anisomycin treatment using flow cytometry.
Materials:
-
Target cell line
-
Anisomycin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with Anisomycin at the desired concentration and for the appropriate duration to induce apoptosis.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizing Cellular Processes
To better understand the experimental approaches and the molecular pathways affected by Anisomycin, the following diagrams are provided.
Caption: A flowchart of the experimental workflow to assess Anisomycin's performance.
Caption: The signaling pathway activated by Anisomycin, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Anisomycin | JNK/c-jun Activators: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. scbt.com [scbt.com]
- 7. goldbio.com [goldbio.com]
- 8. Anisomycin has a potential toxicity of promoting cuproptosis in human ovarian cancer stem cells by attenuating YY1/lipoic acid pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Prognostic Significance of Anisomycin-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressive Effects of Anisomycin on the Proliferation of B16 Mouse Melanoma Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Ratiometric vs. Single-Wavelength Calcium Indicators: A Comparative Guide
In the dynamic field of cellular signaling research, the precise measurement of intracellular calcium (Ca²⁺) concentration is paramount. Fluorescent indicators are indispensable tools for this purpose, with two main categories dominating the landscape: ratiometric and single-wavelength indicators. This guide provides a comprehensive comparison of these two classes of indicators, empowering researchers to make informed decisions for their experimental needs.
While the specific indicator "Anis-AM" was not identified as a standard commercially available calcium indicator in our search, the query suggests an interest in the advantages of ratiometric indicators over single-wavelength options. Therefore, this guide will focus on the principles and benefits of ratiometric imaging using well-established indicators like Fura-2 and Indo-1, and compare them with popular single-wavelength indicators such as Fluo-4.
Key Differences and Advantages
Single-wavelength indicators, like Fluo-4, exhibit an increase in fluorescence intensity upon binding to Ca²⁺.[1][2] They are known for their brightness and compatibility with a wide range of fluorescence instruments, making them suitable for high-throughput screening and imaging fast signaling dynamics.[3] However, their quantitative accuracy can be limited by factors such as uneven dye loading, photobleaching, and changes in cell volume.[1][2]
Ratiometric indicators, such as Fura-2 and Indo-1, overcome these limitations by exhibiting a shift in their excitation or emission spectra upon Ca²⁺ binding.[1][4] This allows for the determination of Ca²⁺ concentration by taking the ratio of fluorescence intensities at two different wavelengths. This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reproducible quantitative data.[2][5][6]
Quantitative Data Summary
The following table summarizes the key properties of representative single-wavelength and ratiometric calcium indicators.
| Property | Fluo-4 (Single-Wavelength) | Fura-2 (Ratiometric) | Indo-1 (Ratiometric) |
| Measurement Type | Intensity Change | Excitation Ratio (340nm/380nm) | Emission Ratio (405nm/485nm) |
| Excitation (Ca²⁺-free / Ca²⁺-bound) | ~490 nm | ~380 nm / ~340 nm | ~350 nm |
| Emission (Ca²⁺-free / Ca²⁺-bound) | ~520 nm | ~510 nm | ~475 nm / ~400 nm |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM[2] | ~140 nM[7] | ~230 nM[8] |
| Primary Advantage | Bright signal, simple imaging setup[1][2] | Accurate quantitative measurements[2][9] | Suitable for flow cytometry, single UV excitation[6][8] |
| Primary Limitation | Prone to artifacts from uneven loading and photobleaching[1][2] | Requires rapid wavelength switching, potential for phototoxicity with UV excitation[10] | Photolability under certain conditions[1] |
Experimental Protocols
General Protocol for Loading Cells with AM Ester Dyes
Acetoxymethyl (AM) esters are a common form of fluorescent indicators that can readily cross cell membranes.[3][5] Once inside the cell, intracellular esterases cleave the AM group, trapping the active indicator in the cytoplasm.[3][4]
Materials:
-
Calcium indicator AM ester (e.g., Fluo-4 AM, Fura-2 AM, Indo-1 AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with calcium and magnesium
Procedure:
-
Prepare Stock Solution: Dissolve the indicator AM ester in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Prepare Loading Solution: Dilute the stock solution into a balanced salt solution to a final concentration of 1-10 µM. To aid in dispersion, the loading solution can be supplemented with Pluronic F-127 (typically 0.01-0.02%).[3]
-
Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes.
-
De-esterification: After loading, wash the cells with fresh, warm balanced salt solution to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the indicator by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging.
Ratiometric Imaging with Fura-2
Instrumentation:
-
A fluorescence microscope equipped with a light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths.
-
An emission filter centered around 510 nm.
-
A sensitive camera to capture the fluorescence images.
Procedure:
-
Load cells with Fura-2 AM as described in the general protocol.
-
Excite the cells sequentially with 340 nm and 380 nm light.
-
Capture the fluorescence emission at 510 nm for each excitation wavelength.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each pixel or region of interest.
-
This ratio can then be used to calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation, which requires calibration with solutions of known Ca²⁺ concentrations.
Visualizing the Workflow and Signaling
Caption: Workflow comparison of single-wavelength and ratiometric indicators.
Caption: Gq-coupled GPCR signaling pathway leading to intracellular Ca²⁺ release.
References
- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. What’s a Ratiometric Indicator | AAT Bioquest [aatbio.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Indo-1 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indo-1 AM | AAT Bioquest [aatbio.com]
- 9. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 10. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Neuronal Activity: A Comparative Guide to Fura-2 AM Imaging and Electrophysiology
For researchers, scientists, and drug development professionals, the accurate measurement of neuronal activity is paramount. While electrophysiology has long been the gold standard for its direct and high-fidelity recording of electrical signals, optical imaging with fluorescent indicators offers the advantage of monitoring large populations of neurons simultaneously. This guide provides a comprehensive comparison of Fura-2 AM, a widely used ratiometric calcium indicator, with traditional electrophysiological techniques, offering supporting data and detailed experimental protocols for their cross-validation.
The fundamental difference between these two modalities lies in what they measure. Electrophysiology directly records the membrane potential of a neuron, providing unparalleled temporal resolution of action potentials. In contrast, Fura-2 AM imaging offers an indirect measure of neuronal activity by detecting changes in intracellular calcium concentration ([Ca2+]i) that occur as a consequence of neuronal firing.[1][2] This guide will delve into the quantitative comparison of these techniques, their respective experimental protocols, and the logical workflow for their simultaneous application.
Quantitative Comparison: Fura-2 AM Imaging vs. Electrophysiology
The performance of any neuronal activity monitoring technique can be assessed by several key parameters. Below is a summary of how Fura-2 AM imaging compares to electrophysiology based on data from cross-validation studies.
| Parameter | Electrophysiology (Patch-Clamp) | Fura-2 AM Imaging | Key Considerations |
| Temporal Resolution | < 1 ms | ~10s to 100s of ms | Electrophysiology can resolve individual action potentials, while Fura-2 AM captures the slower calcium transient that follows. The temporal resolution of imaging is limited by the kinetics of the dye and the image acquisition rate.[3] |
| Signal-to-Noise Ratio (SNR) | High | Moderate to High | The SNR of electrophysiology is generally very high, allowing for clear detection of single action potentials. The SNR of Fura-2 AM imaging is dependent on dye loading, illumination intensity, and the imaging system but can be sufficient to detect bursts of action potentials.[4] |
| Spatial Resolution | Single cell (or subcellular compartment) | Subcellular to large neuronal populations | Electrophysiology provides information from a single recorded neuron. Fura-2 AM imaging can resolve calcium dynamics in subcellular compartments like dendrites and simultaneously monitor hundreds to thousands of neurons.[4] |
| Correlation with Action Potentials | Direct measure of action potentials | Indirect, correlates with bursts of action potentials | The fluorescence of Fura-2 decreases in the presence of calcium. While individual action potentials may not be resolved, the onset of neuronal activity and bursts of firing show a clear correlation with changes in Fura-2 fluorescence.[4] |
| Quantification | Direct quantification of membrane potential (mV) and firing rate (Hz) | Ratiometric measurement allows for estimation of intracellular calcium concentration ([Ca2+]i).[1][5] | The ratiometric nature of Fura-2 (excitation at 340 nm and 380 nm) allows for more accurate quantification of [Ca2+]i by minimizing effects of uneven dye loading and photobleaching.[5][6][7] |
Experimental Protocols for Simultaneous Fura-2 AM Imaging and Electrophysiology
Cross-validation of Fura-2 AM imaging with electrophysiology requires the simultaneous recording of both signals from the same neuron. This is typically achieved by performing whole-cell patch-clamp recordings on a neuron within a population of cells loaded with Fura-2 AM.
Fura-2 AM Loading Protocol for Brain Slices
This protocol is adapted for loading Fura-2 AM into neurons in acute brain slices for subsequent imaging and electrophysiology.
-
Solution Preparation: Prepare a 1 mM Fura-2 AM stock solution in dry DMSO. For loading, dilute the stock solution into oxygenated artificial cerebrospinal fluid (ACSF) to a final concentration of 10-20 µM. The addition of Pluronic F-127 (0.02-0.05%) can aid in dye solubilization.[4][8]
-
Slice Incubation: Place the brain slices in a loading chamber with the Fura-2 AM solution.
-
Loading: Incubate the slices in the dark for 20-60 minutes at 35-37°C, with continuous oxygenation. The optimal loading time can vary depending on the age of the animal and tissue thickness.[4]
-
Washing and Recovery: After loading, transfer the slices to a recovery chamber with fresh, oxygenated ACSF for at least 30 minutes to allow for de-esterification of the dye by intracellular esterases.[4][9]
Simultaneous Imaging and Patch-Clamp Protocol
-
Cell Identification: Transfer a Fura-2 AM loaded slice to the recording chamber of an upright microscope equipped for both fluorescence imaging and electrophysiology. Identify a healthy, loaded neuron for patching.
-
Patch-Clamp Recording:
-
Prepare patch pipettes with a resistance of 3-7 MΩ and fill with an appropriate internal solution. To avoid dialyzing the Fura-2 from the patched cell, the internal solution can also contain the potassium salt form of Fura-2.[1]
-
Establish a whole-cell patch-clamp configuration on the chosen neuron. This will allow for the recording of membrane potential or current.[1][9]
-
-
Fluorescence Imaging:
-
Data Acquisition and Analysis:
-
Simultaneously record the electrophysiological data and the fluorescence images.
-
Analyze the imaging data by calculating the ratio of the fluorescence intensity at 340 nm to that at 380 nm. This ratio is proportional to the intracellular calcium concentration.[5]
-
Correlate the changes in the Fura-2 ratio with the recorded action potentials from the patch-clamp data.
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for cross-validation and the underlying signaling pathway leading to Fura-2 fluorescence changes.
References
- 1. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implementing Patch Clamp and Live Fluorescence Microscopy to Monitor Functional Properties of Freshly Isolated PKD Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo mouse brain patch clamp recordings and Fura-2 imaging [protocols.io]
A Comparative Guide to Fluorescent Probes for Intracellular Zinc Detection
For researchers, scientists, and drug development professionals, the accurate quantification of intracellular zinc (Zn²⁺) is crucial for understanding its diverse roles in cellular signaling, enzyme function, and disease pathogenesis. This guide provides a comprehensive comparison of key fluorescent probes used for the detection of intracellular zinc, with a focus on their specificity, performance characteristics, and experimental application.
While the specific probe "Anis-AM" is not widely documented under this name in scientific literature, its likely chemical structure, based on nomenclature analysis, corresponds to 6-methoxy-8-p-toluenesulfonamido-quinoline , which is the well-established fluorescent zinc sensor, TSQ . This guide will, therefore, focus on the comparative analysis of TSQ and two other widely used zinc probes: FluoZin-3 AM and Zinpyr-1 .
Performance Comparison of Zinc Probes
The selection of an appropriate fluorescent probe is critical for the successful and accurate measurement of intracellular zinc. The following table summarizes the key photophysical and binding properties of TSQ, FluoZin-3 AM, and Zinpyr-1, providing a basis for selecting the most suitable probe for a given experimental design.
| Property | TSQ (N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide) | FluoZin-3 AM | Zinpyr-1 |
| Excitation Max (nm) | ~334-360[1][2] | ~494[2][3] | ~507-515[4][5] |
| Emission Max (nm) | ~470-495[1][2] | ~516[2][3] | ~527-558[4][6] |
| Binding Stoichiometry (Probe:Zn²⁺) | 2:1 (can also form 1:1 ternary complexes with proteins)[2][7] | 1:1[2] | Not explicitly stated, but forms fluorescent adducts. |
| Reported Dissociation Constant (Kd) | ~1.55 x 10⁻⁷ M for ternary complex with carbonic anhydrase.[8] Can be in the µM range for the Zn(TSQ)₂ complex.[9] | ~15 nM[3] | Not consistently reported, but has nanomolar affinity. |
| Quantum Yield | Information not readily available. | Information not readily available. | Information not readily available. |
| Selectivity | Good selectivity for Zn²⁺ over Ca²⁺ and Mg²⁺.[10][11] Can form fluorescent ternary complexes with zinc-binding proteins.[8][12] | High Zn²⁺-binding affinity that is unperturbed by Ca²⁺ concentrations up to at least 1µM.[3] | Selective for Zinc.[6] |
| Cell Permeability | Yes[10] | Yes (as AM ester)[13] | Yes[4][6] |
Experimental Methodologies
Accurate and reproducible data depend on meticulous experimental protocols. Below are representative protocols for the use of TSQ, FluoZin-3 AM, and Zinpyr-1 for staining intracellular zinc. Researchers should optimize these protocols for their specific cell type and experimental conditions.
Protocol 1: Cellular Zinc Staining with TSQ
Materials:
-
TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cells cultured on glass coverslips
Procedure:
-
Prepare a stock solution of TSQ in DMSO.
-
Dilute the TSQ stock solution in DPBS or another suitable buffer to a final working concentration of 1-30 µM.[1]
-
Wash cells grown on coverslips three times with DPBS.
-
Incubate the cells with the TSQ working solution for 30 minutes at 37°C.[1]
-
Wash the cells three times with DPBS to remove excess probe.
-
Mount the coverslips and visualize using fluorescence microscopy with excitation around 334-360 nm and emission detection at approximately 470-495 nm.[1]
Protocol 2: Cellular Zinc Staining with FluoZin-3 AM
Materials:
-
FluoZin-3 AM
-
DMSO
-
Pluronic® F-127 (optional)
-
Indicator-free cell culture medium
-
Cells cultured in 96-well plates or on coverslips
Procedure:
-
Prepare a stock solution of FluoZin-3 AM in DMSO.
-
For loading, dilute the stock solution in indicator-free medium to a final concentration of 1-5 µM. The addition of Pluronic® F-127 (final concentration ~0.02%) can aid in dye dispersal.
-
Incubate cells with the FluoZin-3 AM working solution for 15 to 60 minutes at 20°C to 37°C.[14]
-
Wash the cells with indicator-free medium to remove extracellular dye.[14]
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[14]
-
Image the cells using a fluorescence microscope or plate reader with excitation at ~494 nm and emission detection at ~516 nm.[3]
Protocol 3: Cellular Zinc Staining with Zinpyr-1
Materials:
-
Zinpyr-1
-
DMSO
-
Saline or other appropriate buffer
-
Cells or tissue sections
Procedure:
-
Prepare a 1 mM stock solution of Zinpyr-1 in DMSO.[15]
-
Dilute the stock solution in saline to a working concentration of 10-20 µM for staining brain sections.[15] For cultured cells, the optimal concentration should be determined empirically.
-
Incubate the cells or tissue with the Zinpyr-1 working solution. Incubation times may vary depending on the sample.
-
Wash the sample to remove excess probe.
-
Visualize using a fluorescence microscope. Zinpyr-1 exhibits a shift in its excitation maximum from approximately 515 nm to 507 nm upon zinc binding, with emission typically collected in the 513-558 nm range.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway involving zinc and a typical experimental workflow for using fluorescent zinc probes.
Caption: Generalized signaling pathway involving intracellular zinc.
Caption: Typical experimental workflow for intracellular zinc imaging.
Logical Relationships in Probe Selection
The choice between these probes often depends on the specific experimental question and the anticipated zinc concentration.
Caption: Logical considerations for selecting a zinc probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Invitrogen FluoZin -3, AM, cell permeant 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. TSQ - Wikipedia [en.wikipedia.org]
- 8. TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
- 11. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]
- 12. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. adipogen.com [adipogen.com]
A Comparative Analysis of Anis-AM and Indo-1 for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
In the landscape of intracellular calcium ([Ca²⁺]i) measurement, the selection of an appropriate fluorescent indicator is paramount for obtaining accurate and reliable data. This guide provides a detailed comparative analysis of two compounds: Indo-1, a widely used ratiometric calcium indicator, and Anis-AM, a lesser-known structural analog of Quin-2. This comparison aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs. While Indo-1 is a primary tool for quantifying [Ca²⁺]i, this compound serves a distinct, complementary role as a control agent.
Quantitative Data Summary
A direct quantitative comparison of this compound and Indo-1 is challenging due to the limited publicly available data for this compound, which is primarily documented as a control compound with low affinity for calcium. The following table summarizes the available quantitative data for Indo-1 and the qualitative properties of this compound.
| Property | This compound | Indo-1 |
| Dissociation Constant (Kd) for Ca²⁺ | Low affinity (specific value not readily available) | ~230 nM - 250 nM[1] |
| Quantum Yield (Φ) | Not readily available | ~0.5[2] |
| Excitation Wavelength (λex) | Not readily available | ~355 nm (Ca²⁺-free and Ca²⁺-bound)[2] |
| Emission Wavelength (λem) | Not readily available | ~475-485 nm (Ca²⁺-free), ~400-410 nm (Ca²⁺-bound)[1][2] |
| Ratiometric Indicator | No | Yes |
| Primary Application | Negative control in calcium signaling experiments | Quantitative measurement of intracellular calcium |
Unveiling the Roles: A Tale of an Indicator and its Control
Indo-1: The Ratiometric Workhorse
Indo-1 is a well-established, UV-excitable fluorescent dye that has been a mainstay in cellular calcium research for decades.[3] Its key advantage lies in its ratiometric properties.[3] Upon binding to calcium, the fluorescence emission of Indo-1 undergoes a spectral shift from approximately 475 nm in its calcium-free state to around 400 nm when saturated with calcium, all while being excited by a single wavelength (around 355 nm).[1][2] This dual-emission characteristic allows for the calculation of the ratio of fluorescence intensities at these two wavelengths, providing a quantitative measure of [Ca²⁺]i that is largely independent of variables such as dye concentration, photobleaching, and cell thickness.[3] This makes Indo-1 particularly well-suited for applications like flow cytometry.[2]
The acetoxymethyl (AM) ester form, Indo-1 AM, is a cell-permeant version of the dye. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active Indo-1 indicator in the cytoplasm.[4]
This compound: The Specificity Sentinel
This compound, also referred to as Anis/AM, is described as a structural analog of the calcium indicator Quin-2. Crucially, it is characterized by its low affinity for calcium. This property makes it unsuitable for measuring changes in intracellular calcium. Instead, its primary utility is as a negative control in experiments to confirm the specificity of calcium-dependent responses observed with indicators like Quin-2 or other calcium chelators. By loading cells with this compound and observing a lack of inhibition of a particular cellular response, researchers can more confidently attribute the effects seen with a high-affinity indicator to the specific chelation of intracellular calcium.
Visualizing the Concepts
To better understand the context in which these compounds are used, the following diagrams illustrate a typical intracellular calcium signaling pathway and the general workflow of a calcium imaging experiment.
Caption: A simplified diagram of a common intracellular calcium signaling pathway.
Caption: A general workflow for a typical calcium imaging experiment.
Experimental Protocols
Protocol for Measuring Intracellular Calcium using Indo-1 AM
This protocol provides a general guideline for loading cells with Indo-1 AM and measuring intracellular calcium changes. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Indo-1 AM (cell-permeant)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without calcium
-
Cells of interest
-
Agonist or stimulus of choice
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence microscope or plate reader equipped for ratiometric measurements (e.g., excitation at ~355 nm and emission detection at ~405 nm and ~485 nm)
Procedure:
-
Preparation of Indo-1 AM Stock Solution:
-
Prepare a 1 to 10 mM stock solution of Indo-1 AM in anhydrous DMSO.
-
If using Pluronic F-127, a 20% (w/v) stock solution in DMSO can be prepared.
-
-
Cell Loading:
-
For adherent cells, grow them on coverslips or in appropriate imaging plates. For suspension cells, they can be loaded in tubes.
-
Prepare the loading buffer by diluting the Indo-1 AM stock solution into the physiological buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[5]
-
To aid in dye loading, the Pluronic F-127 stock solution can be added to the loading buffer (final concentration typically 0.02-0.04%).
-
Remove the culture medium and wash the cells with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification and Washing:
-
After incubation, wash the cells two to three times with the physiological buffer to remove extracellular Indo-1 AM.
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Calcium Measurement:
-
Mount the coverslip with adherent cells onto the microscope stage or place the plate in the reader. For suspension cells, they can be analyzed in a cuvette or via flow cytometry.
-
Excite the cells at approximately 355 nm and record the fluorescence emission simultaneously at approximately 405 nm (calcium-bound) and 485 nm (calcium-free).
-
Establish a stable baseline fluorescence ratio for a few minutes.
-
Add the desired stimulus (agonist) and continue recording the fluorescence changes.
-
At the end of the experiment, you can add a calcium ionophore like ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by the addition of a calcium chelator like EGTA to obtain the minimum fluorescence ratio (Rmin). These values can be used for calibration of intracellular calcium concentrations.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths (e.g., F405/F485).
-
Plot the ratio over time to visualize the changes in intracellular calcium concentration.
-
Use of this compound as a Negative Control
To use this compound as a negative control, follow the same loading protocol as for Indo-1 AM, substituting this compound at a similar concentration. After loading and de-esterification, apply the same stimulus and observe the cellular response of interest. If the response is truly calcium-dependent, it should be significantly attenuated or absent in the this compound loaded cells compared to the Indo-1 loaded or control cells.
Conclusion
References
- 1. Indo-1 AM | AAT Bioquest [aatbio.com]
- 2. Indo 1AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]
- 3. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
A Researcher's Guide to the Photostability of Anis-AM and its Alternatives in Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of fluorescent probe is critical to generating reliable and reproducible data. A key performance characteristic of any fluorophore is its photostability—the ability to resist photochemical degradation upon exposure to light. This guide provides a comparative assessment of the photostability of Anis-AM and common alternatives, offering available experimental data and a detailed protocol for independent evaluation.
This compound: An Analog of a Well-Known Environmental Probe
Comparative Analysis of Alternative Blue Fluorescent Probes
Given the lack of specific photostability metrics for this compound, a comparison with established blue fluorescent dyes is essential for experimental design. The following probes are frequently used for live-cell analysis and serve as practical alternatives.
| Probe | Typical Application | Relative Photostability | Key Considerations |
| DAPI | Staining of fixed-cell nuclei | High | Generally considered more photostable than Hoechst dyes. At high concentrations, it can enter live cells but may be more toxic.[1] |
| Hoechst 33342 | Live-cell nuclei staining | Moderate | Less photostable than DAPI and can induce phototoxicity with prolonged illumination.[2][3] Its cell-permeability makes it a common choice for live-cell imaging.[4] |
| Indo-1 AM | Ratiometric calcium imaging | Low to Moderate | Known to be sensitive to photobleaching, which can affect the accuracy of calcium measurements over time.[5] |
| Fura-2 AM | Ratiometric calcium imaging | Moderate | Its ratiometric nature can help to mitigate some effects of photobleaching on quantitative measurements.[6][7] |
Note on Data: Direct, quantitative comparisons of photobleaching quantum yields or half-lives for these dyes under identical, standardized live-cell imaging conditions are scarce in the literature. The relative photostability is based on qualitative statements and observations from multiple sources. Researchers are strongly encouraged to perform their own side-by-side comparisons using the protocol provided below to determine the most suitable probe for their specific experimental setup and imaging requirements.
Experimental Protocol: Assessing Fluorescent Probe Photostability in Live Cells
This protocol provides a standardized method for quantifying and comparing the photobleaching rates of fluorescent probes in a live-cell context using time-lapse confocal or epifluorescence microscopy.
1. Materials
-
Live cells appropriate for the intended experiment
-
Cell culture medium (phenol red-free for imaging)
-
Fluorescent probes for comparison (e.g., this compound, DAPI, Hoechst 33342)
-
Phosphate-buffered saline (PBS)
-
Imaging dishes or slides with a coverslip bottom
-
Fluorescence microscope (confocal or widefield) with a suitable camera
-
Environmental chamber for maintaining temperature, CO2, and humidity
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
2. Sample Preparation
-
Cell Seeding: Seed cells onto imaging dishes at a density that will result in 60-80% confluency at the time of imaging.
-
Probe Loading:
-
Prepare stock solutions of each fluorescent probe in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed, phenol (B47542) red-free cell culture medium. The optimal concentration should be determined empirically to provide a good signal-to-noise ratio while minimizing potential cytotoxicity.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.
-
-
Washing: After incubation, gently remove the loading solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.
-
Final Preparation: Add fresh, pre-warmed imaging medium to the cells. Place the dish in the microscope's environmental chamber and allow it to equilibrate for at least 15 minutes before imaging.
3. Imaging and Photobleaching
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set or laser lines for the fluorescent probe being tested.
-
Use the same objective (e.g., 60x oil immersion) and imaging settings (laser power/light intensity, exposure time, camera gain, pinhole size for confocal) for all probes to ensure a fair comparison.
-
-
Locate Cells: Find a field of view with healthy, well-stained cells.
-
Pre-Bleach Image: Acquire a single, high-quality image at the start of the experiment (t=0).
-
Time-Lapse Acquisition:
-
Begin a time-lapse series, acquiring images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-30 minutes).
-
It is crucial to keep the illumination conditions constant throughout the entire time-lapse acquisition for each probe.
-
4. Data Analysis
-
Region of Interest (ROI) Selection:
-
Open the time-lapse image series in your image analysis software.
-
Define several ROIs within well-stained cells.
-
Define a background ROI in an area with no cells.
-
-
Intensity Measurement:
-
Measure the mean fluorescence intensity within each cellular ROI and the background ROI for every time point in the series.
-
-
Background Correction: For each time point, subtract the mean background intensity from the mean intensity of each cellular ROI.
-
Normalization: Normalize the background-corrected fluorescence intensity for each ROI by dividing the intensity at each time point by the intensity at t=0.
-
Data Plotting:
-
Plot the normalized fluorescence intensity as a function of time for each probe.
-
Average the results from multiple cells for each probe to obtain a representative photobleaching curve.
-
-
Half-Life (t₁/₂) Determination: From the photobleaching curve, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This is the photobleaching half-life. A longer half-life indicates greater photostability.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for assessing probe photostability.
Caption: Simplified Jablonski diagram of photobleaching pathways.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Intracellular Ca2+ measurement with Indo-1 in substrate-attached cells: advantages and special considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Evaluating the Binding Kinetics of Anisomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of anisomycin (B549157), a protein synthesis inhibitor, with other well-known ribosome-targeting agents. The information is intended for researchers, scientists, and drug development professionals working in areas such as molecular biology, pharmacology, and cancer research. This document summarizes key binding affinity data, details experimental methodologies for kinetic analysis, and visualizes relevant biological pathways and experimental workflows.
Comparative Binding Kinetics of Ribosomal Inhibitors
Anisomycin exerts its biological effects by binding to the 60S subunit of the eukaryotic ribosome, thereby inhibiting the peptidyl transferase reaction. Understanding the kinetics of this interaction is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Below is a comparison of the binding affinities of anisomycin and other common protein synthesis inhibitors that target the eukaryotic ribosome.
| Compound | Target | Organism/System | Binding Affinity (Kd) |
| Anisomycin | 60S Ribosomal Subunit (A-site) | Haloarcula marismortui | ~100 µM[1] |
| Cycloheximide (B1669411) | 60S Ribosomal Subunit (E-site) | Saccharomyces cerevisiae (80S) | ~50 nM (from Ka of 2.0 x 107 M-1)[2][3] |
| Cycloheximide | 60S Ribosomal Subunit (E-site) | Saccharomyces cerevisiae (60S) | 15 µM[4] |
| Puromycin | 80S Ribosome (A-site mimic) | Eukaryotic/Prokaryotic | Weak binding, specific Kd not readily available[5] |
| Emetine | 40S Ribosomal Subunit | Eukaryotic | Binds irreversibly[6] |
Experimental Protocols
A detailed understanding of the experimental methods used to determine binding kinetics is essential for interpreting and reproducing research findings. A commonly used method for quantifying the interaction between a small molecule inhibitor and its target, such as the ribosome, is the radioligand filter binding assay.
Radioligand Filter Binding Assay Protocol
This protocol outlines the steps for determining the binding affinity of a radiolabeled ligand (e.g., [3H]-anisomycin) to eukaryotic ribosomes.
Objective: To determine the equilibrium dissociation constant (Kd) of a radiolabeled inhibitor for the ribosome.
Materials:
-
Purified eukaryotic ribosomes (80S)
-
Radiolabeled inhibitor (e.g., [3H]-anisomycin)
-
Unlabeled inhibitor (for competition assay)
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, set up the binding reactions. Each reaction should contain a constant concentration of purified ribosomes and a range of increasing concentrations of the radiolabeled inhibitor. For competition assays, a fixed concentration of radiolabeled inhibitor is used in the presence of increasing concentrations of the unlabeled inhibitor.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[7]
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters pre-soaked in wash buffer using a vacuum manifold.[7] The ribosomes and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.[7]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the radioligand concentration. For saturation binding experiments, the data can be fitted to a one-site binding model to determine the Kd and the maximum number of binding sites (Bmax). For competition experiments, the IC50 value is determined and can be converted to a Ki value.
Visualizing Mechanisms and Workflows
Anisomycin-Induced Stress Signaling Pathway
Anisomycin is not only a protein synthesis inhibitor but also a potent activator of stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. This activation is independent of its effect on protein synthesis and contributes to its pro-apoptotic and inflammatory signaling.
Caption: Anisomycin's dual mechanism of action.
Experimental Workflow for Radioligand Filter Binding Assay
The following diagram illustrates the key steps in a radioligand filter binding assay used to determine the binding kinetics of a compound like anisomycin to ribosomes.
Caption: Workflow for a filter binding assay.
References
- 1. Mutations Outside the Anisomycin Binding Site Can Make Ribosomes Drug-Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of cycloheximide to ribosomes from wild-type and mutant strains of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of cycloheximide to ribosomes from wild-type and mutant strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Emetine optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison: AM Ester-Based Chemical Indicators Versus Genetically Encoded Indicators for Cellular Imaging
For researchers and drug development professionals, the precise measurement of intracellular analytes and dynamic cellular processes is paramount. Fluorescent indicators are indispensable tools in this pursuit, with two major classes dominating the landscape: acetoxymethyl (AM) ester-based chemical dyes and genetically encoded indicators (GEIs). This guide provides an objective comparison of these two modalities, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.
At a Glance: Key Differences
| Feature | AM Ester-Based Chemical Indicators | Genetically Encoded Indicators (GEIs) |
| Nature | Small organic molecules | Proteins expressed by the cell |
| Delivery Method | Incubation of cells with the dye | Transfection or transduction with a plasmid or virus |
| Specificity | Generally non-specific, stains most cells in a population | Can be targeted to specific cell types or subcellular compartments |
| Kinetics | Typically faster response times | Kinetics can vary, with some newer GEIs approaching the speed of chemical dyes |
| Signal-to-Noise Ratio | Can be very high, but susceptible to background from incomplete hydrolysis or dye leakage | Generally lower than the brightest chemical dyes, but continuous improvements are being made |
| Photostability | Varies widely between dyes, some are prone to photobleaching | Generally more photostable, allowing for longer-term imaging |
| Toxicity | Can be cytotoxic at higher concentrations or due to hydrolysis byproducts (e.g., formaldehyde) | Generally considered less toxic as they are biologically expressed proteins |
| Long-term Studies | Challenging due to dye leakage, compartmentalization, and phototoxicity | Ideal for long-term and in vivo studies due to stable expression |
Delving Deeper: A Quantitative Comparison
The choice between an AM ester-based indicator and a GEI often depends on the specific experimental requirements. Below is a summary of key performance metrics for popular examples of each class, focusing on calcium indicators as a representative application.
| Indicator | Type | Kd for Ca2+ | ΔF/F (single AP) | Rise Time (t½) | Decay Time (t½) |
| Indo-1 AM | Chemical | ~230 nM[1] | Not applicable (ratiometric) | - | - |
| Fura-2 AM | Chemical | ~145 nM | Not applicable (ratiometric) | - | - |
| Cal-520 AM | Chemical | ~320 nM | ~40%[2] | ~40 ms[2] | - |
| GCaMP6f | GEI | ~375 nM[2] | ~51%[3] | ~40 ms[4] | ~200 ms[4] |
| GCaMP6s | GEI | ~144 nM[2] | >100%[4] | ~150 ms[4] | ~500 ms[4] |
| jGCaMP7f | GEI | ~320 nM | ~120% | ~20 ms | ~150 ms |
Note: ΔF/F (change in fluorescence over baseline) for a single action potential (AP) is a common metric for neuronal imaging. Rise and decay times indicate the speed of the indicator's response to a change in analyte concentration. Kd (dissociation constant) reflects the indicator's affinity for its target.
Mechanism of Action and Experimental Workflow
AM Ester-Based Chemical Indicators
AM esters are chemically modified versions of fluorescent indicators that are membrane-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-polar, fluorescently active indicator within the cytoplasm.
Genetically Encoded Indicators (GEIs)
GEIs are proteins, often derived from fluorescent proteins like GFP, that are engineered to change their fluorescent properties upon binding to a specific analyte. The genetic material encoding the GEI is introduced into the cells, which then synthesize the indicator protein themselves.
Experimental Protocols
Protocol for Loading AM Ester-Based Dyes
This is a general protocol and should be optimized for your specific cell type and indicator.
-
Prepare Stock Solution: Dissolve the AM ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.[5][6] Store desiccated at -20°C and protected from light.[5][6]
-
Prepare Loading Solution: On the day of the experiment, dilute the stock solution in a serum-free medium or a buffered salt solution (e.g., Hanks and Hepes buffer) to a final working concentration of 1-10 µM.[5][6] For many cell lines, 4-5 µM is a good starting point.[5][6]
-
Optional - Add Pluronic F-127: To aid in the dispersal of the AM ester in the aqueous loading solution, Pluronic® F-127 can be added to the DMSO stock solution before dilution (final concentration typically 0.02%).[5][6]
-
Cell Loading: Replace the culture medium with the loading solution and incubate the cells for 15-60 minutes at 20-37°C.[7] The optimal time and temperature should be determined empirically.
-
Wash: Remove the loading solution and wash the cells 2-3 times with fresh, dye-free medium to remove any extracellular indicator.[7]
-
De-esterification: Incubate the cells for an additional 30 minutes at the desired experimental temperature to allow for complete de-esterification of the indicator by intracellular esterases.
-
Imaging: Proceed with fluorescence microscopy using the appropriate excitation and emission wavelengths for the specific indicator.
Protocol for Expression of Genetically Encoded Indicators
This protocol describes a general workflow for transient transfection in cultured cells. For creating stable cell lines or for in vivo studies, more advanced techniques such as viral transduction or the generation of transgenic animals are required.
-
Cell Plating: Plate cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) to achieve 70-90% confluency on the day of transfection.
-
Transfection Reagent Preparation: Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. A variety of commercial transfection reagents are available (e.g., Lipofectamine, FuGENE).
-
Transfection: Add the DNA-transfection reagent complex to the cells in complete culture medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for the expression of the GEI. The optimal expression time will vary depending on the promoter driving GEI expression and the cell type.
-
Imaging: Replace the culture medium with an appropriate imaging buffer and proceed with fluorescence microscopy.
Advantages and Disadvantages in Detail
AM Ester-Based Chemical Indicators
Advantages:
-
Ease of Use: The loading procedure is relatively simple and does not require genetic manipulation of the cells.[7]
-
High Signal-to-Noise Ratio: Many chemical dyes are very bright, providing excellent signal intensity.
-
Fast Kinetics: Chemical indicators often exhibit very rapid binding and unbinding kinetics, allowing for the detection of fast cellular events.[2]
-
Ratiometric Imaging: Some indicators, like Fura-2 and Indo-1, are ratiometric, meaning their fluorescence emission or excitation spectrum shifts upon ion binding.[1][8] This allows for more quantitative measurements that are independent of dye concentration and cell thickness.
Disadvantages:
-
Lack of Specificity: AM esters will load into most cells in a mixed culture, making it difficult to study a specific cell population without additional cell-type identification methods.
-
Compartmentalization: The dye can accumulate in organelles such as mitochondria and the endoplasmic reticulum, leading to artifacts in the fluorescent signal.[6]
-
Toxicity: At higher concentrations, AM esters and the byproducts of their hydrolysis (e.g., formaldehyde) can be toxic to cells.[9][10]
-
Dye Leakage: The de-esterified indicator can be actively extruded from the cell by organic anion transporters, leading to a decrease in signal over time.[7]
-
Incomplete Hydrolysis: Incomplete cleavage of the AM ester groups can result in a population of indicator molecules that are insensitive to the target analyte, leading to a high background signal.
Genetically Encoded Indicators
Advantages:
-
Cell-Type and Subcellular Specificity: GEIs can be expressed under the control of cell-type-specific promoters, allowing for the study of specific neuronal populations or other cell types in a mixed culture or in vivo.[2] They can also be targeted to specific subcellular compartments.
-
Long-Term and In Vivo Imaging: Stable expression of GEIs allows for longitudinal studies in the same cells or animals over days or even weeks.[4]
-
Low Toxicity: As they are proteins expressed by the cell, GEIs are generally well-tolerated and less cytotoxic than chemical dyes.
-
Multiplexing: The availability of GEIs in different colors (e.g., green, red, blue) facilitates the simultaneous imaging of multiple cellular events.[3]
Disadvantages:
-
Complex Delivery: Introducing the genetic material into cells can be more complex and time-consuming than simply adding a chemical dye.
-
Lower Signal-to-Noise Ratio: The quantum yield and brightness of some GEIs can be lower than that of the brightest chemical dyes.[11]
-
Slower Kinetics: While newer generations of GEIs have significantly improved kinetics, some may still be slower to respond than chemical dyes, potentially missing very rapid events.[2][11]
-
Expression Variability: The level of GEI expression can vary between cells, which can affect the comparability of signals.
-
Potential for Buffering: High expression levels of a GEI could potentially buffer the intracellular concentration of the analyte it is designed to detect.
Conclusion
The choice between AM ester-based chemical indicators and genetically encoded indicators is not a matter of one being definitively superior to the other, but rather a decision based on the specific demands of the experiment. For acute studies in cell culture requiring high temporal resolution and a strong signal, AM ester-based dyes are an excellent choice. However, for long-term studies, experiments requiring cell-type or subcellular specificity, and in vivo applications, the advantages offered by genetically encoded indicators are unparalleled. As both technologies continue to evolve, with brighter and faster GEIs and less toxic chemical dyes with improved retention, the options available to researchers will only continue to expand.
References
- 1. Indo-1 AM | AAT Bioquest [aatbio.com]
- 2. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of genetically encoded calcium indicators for monitoring action potentials in mammalian brain by two-photon excitation fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Indo-1 AM, fluorescent Ca2+ indicator (CAS 112926-02-0) | Abcam [abcam.com]
- 9. The fluorescent calcium indicator indo-1/AM inhibits renal proximal tubule cell volume regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of GCaMP3 and GCaMP6f for studying astrocyte Ca2+ dynamics in the awake mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Anisomycin: A Comparative Guide to its Applications and Limitations in Research
For Researchers, Scientists, and Drug Development Professionals
Anisomycin, an antibiotic isolated from Streptomyces griseolus, is a widely utilized tool in life sciences research primarily for its potent and reversible inhibition of protein synthesis in eukaryotic cells. This guide provides a comprehensive review of Anisomycin's applications, its significant limitations, and a comparative analysis with other common protein synthesis inhibitors, supported by experimental data and detailed protocols.
Core Applications in Research
Anisomycin's primary utility lies in its ability to acutely block translation, allowing researchers to investigate cellular processes that are dependent on de novo protein synthesis.
-
Studying Learning and Memory: Anisomycin has been instrumental in neuroscience research to probe the role of protein synthesis in memory consolidation. By inhibiting protein production in specific brain regions at defined times, researchers can assess the necessity of new proteins for the formation of long-term memories.
-
Investigating Cellular Plasticity: It is used to study various forms of cellular plasticity, such as long-term potentiation (LTP) in neurons, where new protein synthesis is often a key requirement for sustained changes in synaptic strength. A 3-hour treatment with 20 µM Anisomycin has been shown to block the late phases of LTP in the hippocampal CA1 region.[1]
-
Elucidating Gene Expression and Regulation: Anisomycin can be used to study the stability and turnover rates of specific mRNAs and proteins. By blocking translation, researchers can measure the decay of existing proteins without the confounding factor of new synthesis.
-
Cancer Research: Anisomycin has been shown to induce apoptosis in various cancer cell lines and can sensitize malignant cells to other therapeutic agents.[2] It has been observed to inhibit the growth of triple-negative breast cancer and glioblastoma cells.[2]
-
Signal Transduction Research: Paradoxically, while its primary role is as a protein synthesis inhibitor, Anisomycin is also a potent activator of stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase. This property is exploited by researchers to study the signaling pathways involved in cellular stress responses.
Significant Limitations and Off-Target Effects
The most critical limitation of Anisomycin is its powerful off-target effect as a SAPK activator. This dual activity can confound the interpretation of experimental results, making it difficult to discern whether an observed effect is due to the inhibition of protein synthesis or the activation of stress signaling pathways.
-
Activation of JNK and p38 MAPK Pathways: Anisomycin is a well-characterized and potent agonist of the JNK and p38 MAPK signaling cascades. This activation occurs at concentrations similar to or even lower than those required for complete protein synthesis inhibition and can lead to a wide range of cellular responses, including apoptosis, inflammation, and changes in gene expression, independent of its effect on translation.
-
Cytotoxicity: Anisomycin exhibits cytotoxicity in a dose-dependent manner. This can be a confounding factor in long-term experiments, as observed cellular effects may be due to cell death rather than the specific inhibition of protein synthesis.
-
Interference with DNA Synthesis: At concentrations that cause 95% inhibition of protein synthesis, Anisomycin can also partially inhibit DNA synthesis.[3]
-
Neuronal Activity Alterations: Studies have shown that Anisomycin can disrupt the intrinsic membrane properties of neurons, leading to depolarization and decreased firing frequencies, which may be linked to a loss of cellular energetics.
Comparative Performance with Other Protein Synthesis Inhibitors
Anisomycin is often used alongside other protein synthesis inhibitors like Cycloheximide and Puromycin (B1679871). Each has a distinct mechanism of action and associated limitations.
| Inhibitor | Mechanism of Action | Primary Limitations |
| Anisomycin | Binds to the 60S ribosomal subunit and inhibits peptidyl transferase activity. | Potent activator of JNK and p38 MAPK pathways; cytotoxicity. |
| Cycloheximide | Binds to the E-site of the 60S ribosomal subunit, blocking translocation. | Can induce ribosome stalling and polysome runoff; less potent than Anisomycin in some contexts. |
| Puromycin | An aminoacyl-tRNA analog that incorporates into the nascent polypeptide chain, causing premature chain termination. | Resulting truncated proteins can be cytotoxic; does not provide a complete and immediate halt to all translation. |
Quantitative Comparison of Cytotoxicity (IC50) and Protein Synthesis Inhibition
The following tables summarize the half-maximal inhibitory concentration (IC50) for protein synthesis inhibition and the half-maximal cytotoxic concentration (CC50) for Anisomycin and its alternatives in various cell lines. It is crucial to note that the cytotoxic concentrations are often lower than those required for complete protein synthesis inhibition, highlighting the challenge of separating these two effects.[4]
Table 1: Anisomycin Cytotoxicity (IC50) in Human Cancer Cell Lines (48h treatment) [2]
| Cell Line | Cancer Type | IC50 (µM) |
| U251 | Glioblastoma | 0.233 |
| U87 | Glioblastoma | 0.192 |
| HEK293 | Embryonic Kidney | 0.02 |
Table 2: Comparative IC50 and CC50 of Protein Synthesis Inhibitors in HepG2 Cells and Primary Rat Hepatocytes (PRH) (72h treatment) [4]
| Inhibitor | Cell Type | Protein Synthesis Inhibition IC50 (nM) | Cytotoxicity CC50 (nM) |
| Cycloheximide | HepG2 | 6600 ± 2500 | 570 ± 510 |
| PRH | 290 ± 90 | 680 ± 1300 | |
| Puromycin | HepG2 | 1600 ± 1200 | 1300 ± 64 |
| PRH | 2000 ± 2000 | 1600 ± 1000 |
Experimental Protocols
Protocol for Measuring Protein Synthesis Inhibition using Puromycylation Assay
This method, known as the RiboPuromycylation Method (RPM), allows for the visualization of actively translating ribosomes.[5]
Materials:
-
Cells grown on coverslips
-
Complete cell culture medium
-
Puromycin (10 µg/mL)
-
Emetine (B1671215) (optional, 91 µM)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Anti-puromycin primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Grow cells to 50-90% confluency on coverslips.
-
(Optional) Pre-treat cells with an elongation inhibitor like emetine (91 µM) for 5 minutes to stall ribosomes.[6]
-
Incubate cells in complete medium containing 10 µg/mL puromycin for 5 minutes at 37°C.[6] For Anisomycin treatment, it should be added during the puromycin labeling to maintain a constant concentration.[5]
-
As a negative control, have a set of cells that are not treated with puromycin.
-
Place the plate on ice, aspirate the medium, and wash with ice-cold PBS.[5]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-puromycin primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize the puromycin signal using fluorescence microscopy. A decrease in fluorescence intensity in Anisomycin-treated cells compared to the control indicates inhibition of protein synthesis.
Protocol for Assessing Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]
Materials:
-
Cells in culture
-
96-well plate
-
Anisomycin (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[10]
-
Remove the medium and add fresh medium containing various concentrations of Anisomycin. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]
-
Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[10]
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[9][10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for Detecting JNK and p38 Activation by Western Blot
This protocol outlines the steps to detect the phosphorylation of JNK and p38, which indicates their activation, following Anisomycin treatment.
Materials:
-
Cells in culture
-
Anisomycin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with Anisomycin at the desired concentration and for various time points (e.g., 0, 15, 30, 60 minutes). A common concentration range for JNK/p38 activation is 25-250 ng/mL.[11]
-
After treatment, place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of JNK and p38, as well as a loading control, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control to determine the extent of JNK and p38 activation.
Visualizations
Caption: Anisomycin inhibits protein synthesis by binding to the peptidyl transferase center of the 60S ribosomal subunit.
Caption: The dual action of Anisomycin on protein synthesis and SAPK signaling pathways.
Caption: A typical workflow for assessing protein synthesis inhibition using a puromycylation-based immunofluorescence assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RiboPuromycylation Method (RPM): an Immunofluorescence Technique to Map Translation Sites at the Sub-cellular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribopuromycinylation staining | alphavirus.org [alphavirus.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. apexbt.com [apexbt.com]
Safety Operating Guide
A Guide to the Proper Disposal of Anis-AM: Ensuring Laboratory Safety and Compliance
Disclaimer: The chemical identifier "Anis-AM" is not standard. This guide provides generalized procedures for the disposal of a laboratory chemical of this nature, based on common practices for similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact chemical you are using to ensure safe handling and disposal. The SDS is the primary source of information regarding the hazards, necessary precautions, and proper disposal methods for any chemical.
This document provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals. Following these procedural, step-by-step instructions is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be fully aware of the potential hazards associated with this compound by thoroughly reviewing its Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: If working with a powder form that may generate dust or in an area with insufficient ventilation, a suitable respirator should be used.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
II. Quantitative Data for Disposal Planning
Before proceeding with disposal, key quantitative and qualitative data from the substance-specific SDS should be reviewed and understood. The following table summarizes critical parameters to identify.
| Parameter | Example Value (From SDS) | Relevance to Disposal |
| Acute Toxicity | Category 4 (Oral) | Indicates the substance may be harmful if swallowed, requiring careful handling to prevent ingestion. |
| Skin Corrosion/Irritation | Category 2 | Highlights the need for protective gloves and clothing to prevent skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Emphasizes the necessity of eye protection to prevent serious eye irritation.[1] |
| Aquatic Toxicity | Category 3 (Acute & Chronic) | Indicates the substance is harmful to aquatic life, prohibiting disposal down the drain.[2] |
| Storage Temperature | 2-8°C | Informs the proper storage conditions for the chemical waste container before collection. |
| Incompatible Materials | Strong oxidizing agents | Dictates that the waste must be segregated from these materials to prevent hazardous reactions. |
III. Step-by-Step Disposal Procedure
The following is a generalized, step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Identification and Segregation
-
Isolate all waste materials containing this compound. This includes:
-
Unused or expired this compound solid.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, microcentrifuge tubes, flasks).
-
Contaminated PPE (e.g., gloves).
-
Step 2: Waste Container Preparation
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name and CAS number (from the SDS).
-
A clear description of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date the waste was first added to the container.
-
Step 3: Disposal of Unused this compound
-
Solid this compound: Carefully transfer the solid into the designated hazardous waste container, avoiding the creation of dust.
-
This compound Solutions: Transfer the liquid waste into a designated hazardous waste container for liquids. Do not mix with incompatible waste streams.
Step 4: Disposal of Contaminated Materials
-
Place all single-use items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper) into a solid hazardous waste container.
-
For reusable glassware, decontaminate by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by a thorough wash with soap and water. The initial solvent rinse must be collected as hazardous liquid waste.
Step 5: Spill Management
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
For solid spills: Carefully sweep or scoop up the material, minimizing dust generation, and place it into the hazardous waste container.[3]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the absorbent material and place it into the hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 6: Waste Storage and Collection
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for scheduling a hazardous waste pickup. Do not let hazardous waste accumulate for an extended period.
IV. Experimental Protocols
The disposal procedures for this compound are dictated by safety regulations and the chemical's inherent properties, as outlined in the SDS, rather than by specific experimental protocols. Adherence to the procedural steps above is a critical component of laboratory good practice.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for Anis-AM (C17H21NO9)
This guide provides essential, immediate safety and logistical information for the operational handling and disposal of Anis-AM.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Use |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect from splashes. |
| Face | Face Shield | Recommended when there is a significant risk of splashing or aerosol generation. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[1]
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a laboratory coat, followed by safety glasses or goggles.
-
Don the appropriate chemical-resistant gloves.
-
-
Handling and Use:
-
Perform all manipulations of this compound within the certified chemical fume hood.
-
Handle the compound with care to avoid generating dust or aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound closed when not in use.
-
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after completing the work.
-
Decontaminate all equipment that came into contact with this compound.
-
-
Personal Protective Equipment (PPE) Doffing:
-
Remove gloves first, avoiding contact with the outside of the glove.
-
Remove the laboratory coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the empty container can be disposed of according to institutional guidelines.
-
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
-
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
